4-Bromo-2-hydroxypyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHSNTLTQPMYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621968 | |
| Record name | 6-Bromopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548767-83-5 | |
| Record name | 6-Bromopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-hydroxypyrimidine chemical properties and structure
An In-depth Technical Guide to 4-Bromo-2-hydroxypyrimidine: Properties, Reactivity, and Applications
Introduction
This compound (CAS No: 548767-83-5) is a functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science.[1] As a derivative of pyrimidine, a core component of nucleic acids, this molecule serves as a versatile and strategic building block for the synthesis of more complex chemical entities.[1][2] Its unique substitution pattern, featuring a reactive bromine atom at the C4 position and a hydroxyl group at the C2 position, provides two distinct sites for chemical modification. This dual functionality allows for the regioselective synthesis of a wide array of derivatives, making it an invaluable intermediate in the development of novel pharmaceutical agents and specialty chemicals.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and key applications, tailored for researchers and scientists in the chemical and pharmaceutical industries.
Chemical Structure and Properties
Molecular Structure and Tautomerism
The chemical structure of this compound is defined by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a bromine atom at position 4 and a hydroxyl group at position 2. A critical feature of this and other hydroxypyrimidines is the existence of lactam-lactim tautomerism.[1][3] The molecule exists in a dynamic equilibrium between the aromatic hydroxyl (lactim) form, 4-bromo-pyrimidin-2-ol , and the non-aromatic keto (lactam) form, 4-bromo-1H-pyrimidin-2-one . Spectroscopic and theoretical studies have shown that in solution, the lactam form is generally predominant.[4][5] This equilibrium is fundamental to its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic properties.[1]
Caption: General workflow for the synthesis via direct bromination.
Key Chemical Reactions
The reactivity of this compound is dominated by the functionalities at the C2 and C4 positions.
-
Nucleophilic Substitution : The bromine atom at the C4 position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNA_r) reactions. [1][6][7]This allows for the facile introduction of a wide range of functional groups. Common nucleophiles include amines, thiols, and alkoxides, leading to the synthesis of diverse 4-substituted-2-hydroxypyrimidine derivatives. [1]This reactivity is a cornerstone of its utility as a synthetic intermediate.
-
Palladium-Catalyzed Cross-Coupling Reactions : this compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. [1][8][9] * Suzuki-Miyaura Coupling : This reaction couples the bromopyrimidine with aryl or vinyl boronic acids (or their esters) to form new C-C bonds. [1][10]It is widely used to synthesize biaryl and other complex structures found in many drug candidates. [10][11] * Sonogashira Coupling : This involves coupling with terminal alkynes to introduce alkynyl moieties, providing access to another important class of functionalized pyrimidines. [12]
-
Reactions at the Hydroxyl Group : The hydroxyl group can undergo reactions typical of alcohols or phenols, such as oxidation or etherification, further expanding the synthetic possibilities. [1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Objective: To synthesize a 4-aryl-2-hydroxypyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) [10]* Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq) [10]* Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
Rationale for Reagent Selection:
-
Catalyst (Pd(PPh₃)₄): A common, commercially available, and effective Pd(0) catalyst for Suzuki couplings. [10]The tetrakis(triphenylphosphine)palladium(0) complex is stable but readily provides the active catalytic species in solution.
-
Base (K₂CO₃/K₃PO₄): The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. [10]The choice of base can significantly impact reaction yield and rate.
-
Solvent (Dioxane/Water): A polar aprotic solvent mixture is often used to dissolve both the organic and inorganic reagents, facilitating the reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. Finally, add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 4-aryl-2-hydroxypyrimidine.
Caption: Step-by-step experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Research and Development
The structural motifs accessible from this compound are prevalent in a multitude of biologically active molecules.
-
Pharmaceutical Development: It is a key building block for synthesizing compounds with potential therapeutic value. [1]Derivatives have been investigated for their anticancer and antimicrobial properties. [1]Its ability to act as a bioisosteric replacement for purines makes it a valuable scaffold in designing enzyme inhibitors and receptor modulators, such as kinase inhibitors for cancer therapy. [1][11][13]* Agrochemicals: The pyrimidine core is found in many herbicides and fungicides. The functional handles on this compound allow for the systematic modification and optimization of properties required for agrochemical applications. [1]* Materials Science: As a functionalized heterocycle, it can be incorporated into polymers or organic materials to fine-tune their electronic or photophysical properties.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with care in a laboratory setting.
-
Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [14][15][16][17]* Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [15]All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [14][15]Wash hands thoroughly after handling. [14]* Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. [14][15]
Conclusion
This compound is a high-value heterocyclic intermediate whose importance is rooted in its structural features. The interplay of its tautomeric nature and the distinct reactivity of its bromo and hydroxyl substituents provides a rich platform for chemical innovation. Its central role in facilitating access to diverse and complex molecular architectures ensures its continued relevance in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its properties and reactivity is therefore essential for any scientist working in these fields.
References
-
4-Bromo-2-hydroxy-5-(n-propyl)pyrimidine - PubChem. (URL: [Link])
-
This compound - LookChem. (URL: [Link])
-
4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115 - PubChem. (URL: [Link])
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51. No. 11, 1999. (URL: [Link])
-
4-Bromo-6-fluoro-2-hydroxypyrimidine | C4H2BrFN2O | CID 170897179 - PubChem. (URL: [Link])
-
5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use. (URL: [Link])
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. (URL: [Link])
-
Supplementary Data for Organic & Biomolecular Chemistry. (URL: [Link])
-
Supplementary Data for Organic & Biomolecular Chemistry. (URL: [Link])
-
Supplementary Data. (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - MDPI. (URL: [Link])
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
-
Structure and amide-amide tautomerism of 4-hydroxypyrimidines - ResearchGate. (URL: [Link])
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: [Link])
-
Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide - PMC - PubMed Central. (URL: [Link])
-
CROSS-COUPLING reactions - everything YOU need to know! - YouTube. (URL: [Link])
-
Cross Coupling Reactions | Prof. Dr. Carsten Bolm - RWTH Aachen University. (URL: [Link])
-
Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives - ACS Publications. (URL: [Link])
-
Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed. (URL: [Link])
-
The Discovery of Nucleophilic Substitution Reactions - NC State University Libraries. (URL: [Link])
-
Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (URL: [Link])
-
From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed. (URL: [Link])
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])
-
1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol - ResearchGate. (URL: [Link])
-
Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide - ResearchGate. (URL: [Link])
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (URL: [Link])
-
The Indispensable Role of 5-Bromo-2-hydroxypyrimidine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
Sources
- 1. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
4-Bromo-2-hydroxypyrimidine CAS number and molecular weight
An In-Depth Technical Guide to 4-Bromo-2-hydroxypyrimidine: Synthesis, Properties, and Application in Cross-Coupling Reactions
Introduction
This compound stands as a pivotal heterocyclic building block for researchers and scientists in the field of organic synthesis and drug development. Its strategic placement of a reactive bromine atom and a hydroxyl group on the pyrimidine core makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1]
This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, and, most critically, its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. As a senior application scientist, the focus will be not just on the protocols but on the underlying chemical principles that govern its reactivity and utility, offering field-proven insights for its effective use in a research and development setting.
Compound Identification and Physicochemical Properties
A precise understanding of a reagent's properties is the foundation of successful and reproducible synthesis. The key identification and physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 548767-83-5 | [2][3] |
| Molecular Formula | C₄H₃BrN₂O | [3] |
| Molecular Weight | 174.98 g/mol | [2] |
| Predicted pKa | 6.04 ± 0.10 | [3] |
| Predicted Boiling Point | 371.3 ± 22.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.934 g/cm³ | [3] |
A Critical Note on Tautomerism
A defining characteristic of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (lactim) form and the more stable keto or pyrimidinone (lactam) form.[4][5][6] This equilibrium is fundamental to its reactivity and interactions. While often named as a "hydroxypyrimidine," the compound predominantly exists as 4-Bromo-1H-pyrimidin-2-one. This tautomerism influences the molecule's hydrogen bonding capabilities, solubility, and electronic properties, which can, in turn, affect its reactivity in catalytic cycles.[4] Researchers should be aware that the reactive species in a given reaction may be either tautomer, or that the equilibrium can be influenced by solvent, pH, and temperature.
Synthesis and Purification
The most common and direct method for the preparation of this compound is through the electrophilic bromination of the readily available 2-hydroxypyrimidine precursor.
Synthesis Workflow: Direct Bromination
Caption: General workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for laboratory-scale synthesis. It is a solid, making it easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which helps to minimize the formation of over-brominated byproducts.[4]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to solubilize the starting materials and facilitate the ionic mechanism of the electrophilic aromatic substitution.
-
Purification: The crude product often precipitates upon quenching the reaction with water. Filtration followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a standard and effective method for obtaining the high-purity material required for subsequent sensitive applications like cross-coupling reactions.
Core Application: A Building Block in Suzuki-Miyaura Cross-Coupling
The true value of this compound in drug discovery lies in its utility as an electrophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the C4 position of the pyrimidine ring and a carbon atom from an organoboron reagent (typically a boronic acid or ester).
Why this is important for drug development: This reaction allows for the modular and convergent synthesis of complex molecules. Medicinal chemists can rapidly generate libraries of analogues by coupling various boronic acids to the pyrimidine core, enabling efficient exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The reactivity of aryl halides follows the order I > Br > Cl, making the C-Br bond sufficiently reactive for this step under standard conditions.[7]
-
Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic fragments (the pyrimidine and the R² group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound. It is a self-validating system; successful product formation confirms the viability of the catalytic cycle under these conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Step-by-Step Methodology:
-
Reaction Setup (The "Why"):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Rationale: The flask must be dry and the reaction performed under an inert atmosphere (argon or nitrogen) because the active Pd(0) catalyst and some organometallic intermediates are sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced yields. An excess of the boronic acid is used to drive the reaction to completion.
-
-
Solvent Addition (The "Why"):
-
Seal the flask with a septum. Evacuate the flask and backfill with inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Rationale: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) is critical to remove dissolved oxygen. The mixed solvent system is common; the organic solvent (dioxane) solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.
-
-
Reaction Execution (The "Why"):
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Monitoring ensures the reaction is stopped at the optimal time, preventing potential degradation of the product with prolonged heating.
-
-
Workup (The "Why"):
-
Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine (saturated NaCl solution).
-
Rationale: The workup is designed to separate the desired organic product from the inorganic salts (base, boron byproducts) and the water-soluble solvent components. The brine wash helps to remove residual water from the organic layer.
-
-
Purification (The "Why"):
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure coupled product.
-
Rationale: This final step removes any unreacted starting materials, catalyst residues, and organic byproducts, yielding the product with the high purity required for biological testing or further synthetic transformations.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound (CAS 548767-83-5) should always be consulted prior to use, general precautions for brominated heterocyclic compounds should be followed. Based on data for analogous compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its predictable reactivity at the C4 position, primarily through robust methods like the Suzuki-Miyaura coupling, provides a reliable and versatile platform for the synthesis of novel compounds. A thorough understanding of its properties, particularly its tautomeric nature, and the mechanistic underpinnings of the reactions in which it participates, empowers researchers to optimize synthetic routes, troubleshoot challenges, and ultimately accelerate the discovery of new therapeutic agents.
References
-
LookChem. This compound. [Link]
-
HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry – A European Journal. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PubMed. (2000). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. [Link]
-
SciSpace. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]
-
PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
PubMed. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. [Link]
-
National Institutes of Health (NIH). (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
Sources
- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Tautomerism and Spectroscopic Data of 4-Bromo-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of 4-bromo-2-hydroxypyrimidine, focusing on its tautomeric nature and the corresponding spectroscopic signatures. As a functionalized pyrimidine, this compound holds significant interest for applications in medicinal chemistry and materials science, where a deep understanding of its structural and electronic properties is paramount for rational design and development. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and data interpretation, ensuring a self-validating and authoritative resource.
The Tautomeric Landscape of this compound
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in heterocyclic chemistry, and this compound is a prime example of this phenomenon. The presence of a hydroxyl group at the 2-position of the pyrimidine ring allows for proton migration, leading to a keto-enol type tautomerism. The two principal tautomeric forms are the This compound (enol form) and the 4-bromo-pyrimidin-2(1H)-one (keto form).
The position of this equilibrium is not static; it is significantly influenced by the surrounding environment, including the solvent's polarity and hydrogen-bonding capabilities, as well as the solid-state packing forces. Theoretical and computational studies on related 2-hydroxypyrimidines and 4-hydroxypyrimidines have shown that the keto form is generally favored in polar solvents, while the enol form can be more prevalent in the gas phase or non-polar solvents.[1][2][3] The bromine substituent at the 4-position is expected to influence the electronic distribution within the pyrimidine ring, but the fundamental principles of tautomerism remain the same.
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound
The synthesis of this compound is a critical first step for its study and application. A common and effective method is the direct bromination of 2-hydroxypyrimidine. This reaction leverages the electron-rich nature of the pyrimidine ring, allowing for electrophilic substitution.
Experimental Protocol: Bromination of 2-Hydroxypyrimidine
Objective: To synthesize this compound via electrophilic bromination of 2-hydroxypyrimidine.
Materials:
-
2-Hydroxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxypyrimidine in DMF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring. The use of NBS is a field-proven choice for controlled bromination, minimizing the formation of over-brominated byproducts.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain purified this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The elucidation of the tautomeric preference of this compound in different states relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers due to the different chemical environments of the protons and carbons in each form.
¹H NMR Spectroscopy: The ¹H NMR spectrum is particularly informative. In the enol form, an O-H proton signal would be expected, though its chemical shift can be broad and variable depending on the solvent and concentration. The keto form, conversely, will exhibit an N-H proton signal, typically at a different chemical shift. The protons on the pyrimidine ring will also show distinct chemical shifts and coupling patterns for each tautomer. The bromine atom at the 4-position will exert a deshielding effect on adjacent protons.[4]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence for the dominant tautomer. A key indicator is the chemical shift of the C2 carbon. In the enol form (this compound), this carbon is attached to a hydroxyl group and would resonate at a chemical shift typical for an aromatic carbon bearing an oxygen. In the keto form (4-bromo-pyrimidin-2(1H)-one), the C2 carbon is a carbonyl carbon and will appear significantly downfield, typically in the range of 150-170 ppm.[5] The position of this signal is often a definitive marker for the predominant tautomeric form in solution.
| Spectroscopic Data Summary (Predicted and Analog-Based) | |
| Technique | Expected Observations for 4-bromo-pyrimidin-2(1H)-one (Keto Form) in DMSO-d₆ |
| ¹H NMR | N-H proton signal (broad singlet), Two aromatic protons (doublets) |
| ¹³C NMR | C2 (carbonyl) ~150-160 ppm, C4 ~140-150 ppm, C5 ~110-120 ppm, C6 ~155-165 ppm |
| FTIR (KBr Pellet) | N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), C=C and C=N stretches (~1500-1650 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) |
| UV-Vis | λmax ~260-280 nm in polar solvents (π → π* transitions) |
Experimental Protocol: NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of this compound to determine the dominant tautomeric form in solution.
Materials:
-
Purified this compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is an excellent choice for this analysis as its polarity can stabilize the keto tautomer, and it is a good solvent for many heterocyclic compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 400 MHz spectrometer, 16 scans, and a relaxation delay of 1 second.
-
Acquire a ¹³C NMR spectrum. Typical parameters include a 100 MHz spectrometer, 1024 scans, and a relaxation delay of 2 seconds.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and coupling patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly sensitive to the vibrational modes of functional groups and is instrumental in identifying the predominant tautomer in the solid state.
-
Keto Form (4-bromo-pyrimidin-2(1H)-one): The most telling absorption would be a strong C=O stretching band, typically appearing in the region of 1650-1700 cm⁻¹. Additionally, an N-H stretching vibration would be observed in the 3200-3400 cm⁻¹ range.
-
Enol Form (this compound): This form would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of a strong C=O stretch in the 1650-1700 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would be present in the 1500-1650 cm⁻¹ range for both tautomers.[6]
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
Objective: To obtain the solid-state infrared spectrum of this compound to identify the dominant tautomer.
Materials:
-
Purified this compound
-
FTIR-grade potassium bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Thoroughly dry the KBr powder in an oven to remove any absorbed water, which can interfere with the spectrum.
-
In an agate mortar, grind a small amount (1-2 mg) of the this compound sample into a fine powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.
-
Grind the mixture until a homogeneous, fine powder is obtained. This ensures that the sample is evenly dispersed in the KBr matrix, which is transparent to infrared radiation.[1]
-
Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study the tautomeric equilibrium in different solvents. The keto and enol forms will have different chromophoric systems and thus exhibit distinct absorption maxima (λmax). By measuring the UV-Vis spectra in solvents of varying polarity (e.g., a non-polar solvent like cyclohexane and a polar protic solvent like ethanol), shifts in the absorption bands can indicate a shift in the tautomeric equilibrium.[7] Generally, the π → π* transitions of the conjugated system in the pyrimidine ring are observed.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To investigate the effect of solvent polarity on the tautomeric equilibrium of this compound.
Materials:
-
Purified this compound
-
Spectroscopic grade cyclohexane
-
Spectroscopic grade ethanol
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound in both cyclohexane and ethanol.
-
From the stock solutions, prepare a series of dilutions to a concentration that gives an absorbance in the range of 0.1-1.0.
-
Record the UV-Vis absorption spectrum of each solution from approximately 200 to 400 nm using the respective pure solvent as a blank.
-
Identify the λmax for each solvent and analyze any shifts in the absorption bands, which can be correlated with changes in the tautomeric equilibrium.
Conclusion and Future Directions
The tautomeric nature of this compound is a critical aspect of its chemical identity, influencing its reactivity, physical properties, and potential biological activity. This guide has provided a framework for its synthesis and detailed the spectroscopic methods necessary for its thorough characterization. The provided protocols are robust and based on established principles in the field, ensuring reliable and reproducible results.
For drug development professionals, understanding the predominant tautomeric form under physiological conditions is crucial for predicting receptor-ligand interactions. For materials scientists, controlling the tautomeric equilibrium can be a means to tune the photophysical properties of derived materials.
Future research should focus on obtaining high-resolution crystal structures of this compound to definitively determine its solid-state structure. Further computational studies, in conjunction with the experimental data generated through the protocols outlined herein, will provide a more complete picture of the potential energy surface of the tautomeric interconversion.
References
-
Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032. Available from: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]
-
Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar. Available from: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Available from: [Link]
-
Davoren, J. E., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181. Available from: [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]
-
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available from: [Link]
-
Ferreira da Silva, F., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. International Journal of Molecular Sciences, 22(12), 6460. Available from: [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). (n.d.). ResearchGate. Available from: [Link]
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Available from: [Link]
-
Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (2016, November 29). SlideShare. Available from: [Link]
-
Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(1), 386-392. Available from: [Link]
-
Kheifets, G. M., & Gindin, V. A. (1998). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. Russian Journal of Organic Chemistry, 34(3), 408-417. Available from: [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Available from: [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Available from: [Link]
-
FTIR Spectrum of P2 in KBr pellet. (n.d.). ResearchGate. Available from: [Link]
-
Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (n.d.). ResearchGate. Available from: [Link]
-
{Supplementary Data}. (n.d.). The Royal Society of Chemistry. Available from: [Link]
-
4-Bromopyridine - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. Available from: [Link]
-
Anu, D., et al. (2020). Synthesis, spectral characterization, X-ray crystallography and biological evaluations of Pd(II) complexes containing 4(N)-substituted thiosemicarbazone. Journal of Coordination Chemistry, 73(17-18), 2468-2485. Available from: [Link]
-
Xavier, T. S., et al. (2011). Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 319-326. Available from: [Link]
-
A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. (n.d.). ResearchGate. Available from: [Link]
-
4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. (n.d.). ResearchGate. Available from: [Link]
-
Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. (n.d.). University of Arizona. Available from: [Link]
-
Fry, F. S., et al. (1997). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 119(4), 809-818. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Available from: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Institutes of Health. Available from: [Link]
-
(Br) Bromine NMR. (n.d.). University of Ottawa. Available from: [Link]
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Wayne State University. Available from: [Link]
-
Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes. (2012). Semantic Scholar. Available from: [Link]
-
Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Available from: [Link]
-
4-Bromo-2-heptene. (n.d.). PubChem. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. {Supplementary Data} [rsc.org]
Solubility of 4-Bromo-2-hydroxypyrimidine in common organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2-hydroxypyrimidine in Common Organic Solvents
Abstract
This technical guide offers a detailed examination of the solubility characteristics of this compound (CAS: 548767-83-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper synthesizes foundational chemical principles, data from analogous pyrimidine derivatives, and established methodologies to provide a robust predictive analysis and a practical framework for experimental determination. We delve into the critical role of the compound's molecular structure, particularly its lactam-lactim tautomerism, in governing its interactions with a range of common organic solvents. This guide provides researchers and formulation scientists with the theoretical grounding and a detailed experimental protocol required to accurately assess and leverage the solubility of this compound for applications ranging from reaction chemistry to preclinical development.
Introduction: The Critical Role of Solubility
This compound is a functionalized pyrimidine derivative that serves as a valuable building block in the synthesis of complex molecules. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many therapeutic agents and natural products, including nucleic acids.[1][2] The strategic placement of a bromine atom and a hydroxyl group provides reactive handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, making it a versatile precursor for novel drug candidates.[2]
In the realm of drug discovery and development, solubility is a paramount physicochemical property. Poor solubility can severely hinder a compound's absorption and bioavailability, leading to unreliable outcomes in biological assays and challenges in developing viable formulations.[3][4] Therefore, a comprehensive understanding of the solubility of this compound in various organic solvents is essential for chemists and pharmacologists to optimize synthesis, purification, and the preparation of stock solutions for screening and in-vitro studies.
Physicochemical Properties and Molecular Structure Analysis
The solubility behavior of a compound is intrinsically linked to its molecular structure. For this compound, several key features dictate its interaction with solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 548767-83-5 | [2] |
| Molecular Formula | C₄H₃BrN₂O | [2] |
| Molecular Weight | 174.98 g/mol | [2] |
| Appearance | White to off-white crystalline solid (typical) | [5] |
| Tautomerism | Exists in lactam-lactim equilibrium | [2] |
The most critical structural feature influencing solubility is the lactam-lactim tautomerism. The compound can exist in equilibrium between the 4-bromo-1H-pyrimidin-2-one (lactam) form and the 4-bromo-pyrimidin-2-ol (lactim) form.[2] The lactam form possesses a hydrogen bond donor (N-H) and an acceptor (C=O), while the lactim form has a different profile with a hydroxyl group (O-H) as a donor and a ring nitrogen as an acceptor. This equilibrium is solvent-dependent and significantly impacts the molecule's polarity and its ability to form hydrogen bonds, thereby influencing its solubility.
Caption: Lactam-lactim tautomeric equilibrium of this compound.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given that both tautomers of this compound have hydrogen bonding capabilities, high solubility is expected in these solvents. The lactim form, with its -OH group, is particularly well-suited to interact with alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for polar compounds due to their large dipole moments. The lactam form, with its N-H donor, can form strong hydrogen bonds with the oxygen atoms of DMSO and DMF.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot form hydrogen bonds. The polar nature of the pyrimidine ring and its functional groups suggests that this compound will have very low solubility in non-polar solvents.
Expected Solubility Profile in Common Organic Solvents
While exhaustive quantitative data is not available, a qualitative and predictive solubility profile can be constructed based on the principles above and data for related pyrimidine structures.[1][6] This table serves as a practical guide for solvent selection in experimental settings.
Table 2: Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Strong hydrogen bonding with both tautomers. |
| Ethanol | High | Similar to methanol, strong hydrogen bonding.[1] | |
| Water | Low to Moderate | Polar nature allows for some solubility, but the brominated aromatic ring reduces overall hydrophilicity.[6] | |
| Polar Aprotic | DMSO | High | Excellent H-bond acceptor for the N-H group of the lactam form; high polarity. |
| DMF | High | Strong H-bond acceptor, similar to DMSO. | |
| Acetone | Moderate | Polar, but a weaker H-bond acceptor than DMSO/DMF. | |
| Acetonitrile | Low to Moderate | Polar, but its linear structure makes it a less effective solvating agent for this molecule compared to others. | |
| Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity, can act as an H-bond acceptor. | |
| Non-Polar | Toluene | Very Low / Insoluble | Mismatch in polarity and intermolecular forces. |
| Dichloromethane (DCM) | Low | Slight polarity may allow for minimal dissolution. | |
| Hexane | Insoluble | Significant mismatch in polarity. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3][7] It is a self-validating system as it ensures that the solution has reached a true equilibrium state.
Materials and Equipment
-
This compound (crystalline solid, purity >97%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Quantification instrument: UV-Vis Spectrophotometer or HPLC-UV system
Step-by-Step Methodology
-
Preparation of Stock Solution (for Calibration):
-
Accurately weigh a small amount (e.g., 5 mg) of this compound.
-
Dissolve it in a known volume (e.g., 10 mL) of a solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.
-
From this stock, prepare a series of dilutions to create a calibration curve (e.g., 5-100 µg/mL).
-
-
Shake-Flask Procedure:
-
Add an excess amount of solid this compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add a precise volume of the test solvent (e.g., 2 mL) to the vial.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the time to equilibrium.
-
-
Sample Processing:
-
After equilibration, let the vials stand for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a pipette.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining microcrystals. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.
-
Using the previously generated calibration curve, calculate the concentration of this compound in the saturated solution. This value represents the thermodynamic solubility.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Practical Implications for Drug Development
-
Reaction Chemistry: Selecting a solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields. The predicted high solubility in polar aprotic solvents like DMF and DMSO makes them good candidates for synthetic transformations.
-
Purification: Knowledge of differential solubility is key to purification by recrystallization. A solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures would be ideal.
-
Biological Assays: Most in-vitro assays require compounds to be solubilized in an organic solvent, typically DMSO, before being diluted into an aqueous buffer.[3] Knowing the maximum solubility in DMSO is critical to prevent compound precipitation in the assay, which can lead to inaccurate results.
-
Formulation Development: For a compound to be developed as an oral therapeutic, it must have adequate aqueous solubility for absorption. While the predicted aqueous solubility is low, this guide provides the framework for its measurement, which is the first step toward developing enabling formulations like amorphous solid dispersions.[8]
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. Its solubility is governed by its unique tautomeric nature and its ability to engage in hydrogen bonding. While specific quantitative data remains sparse, this guide provides a strong theoretical and predictive framework for its solubility in a range of common organic solvents. More importantly, it equips researchers with a detailed, robust protocol to determine thermodynamic solubility experimentally. This foundational knowledge is indispensable for the effective use of this compound in research and development, enabling rational solvent selection and paving the way for its successful application in the synthesis of next-generation therapeutics.
References
- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- LookChem. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Solubility of Things. (n.d.). Pyrimidine.
- National Institutes of Health (NIH). (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PubChem. (n.d.). 4-Bromo-2-hydroxypyridine.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (n.d.). This compound.
- MedchemExpress.com. (2024). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-hydroxypyridine, 97%.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 4-Bromo-2-(methylsulfonyl)pyrimidine SDS, 1208538-52-6 Safety Data Sheets.
- Reddit. (2024). Help with 4-Bromopyridine HCl.
- ChemScene. (n.d.). 4-Bromo-2-hydroxypyridine.
- TOKU-E. (n.d.). Solubility Data Resource.
- PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-hydroxypyridine.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-hydroxypyridine.
- ResearchGate. (2025). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K.
- Semantic Scholar. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.
- ResearchGate. (2025). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.
- PubChem. (n.d.). 4-Bromo-2-heptene.
Sources
- 1. One moment, please... [revroum.lew.ro]
- 2. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of 4-Bromo-2-hydroxypyrimidine: Strategies and Mechanistic Insights
Introduction: The Enduring Importance of a Versatile Heterocycle
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of nucleobases and a vast array of therapeutic agents.[1] Within this class, halo-pyrimidines serve as exceptionally versatile intermediates. Specifically, 4-Bromo-2-hydroxypyrimidine is a critical precursor for the synthesis of 4-(substituted amino)pyrimidines, a class of compounds investigated for a wide range of biological activities.[2] The C4-bromo substituent is highly susceptible to nucleophilic displacement, making it an ideal handle for introducing diverse functionalities. This guide provides an in-depth exploration of the foundational and historical methods developed to synthesize this key building block, offering field-proven insights into the causality behind experimental choices and the evolution of synthetic strategies.
Core Synthetic Strategies: A Journey Through Foundational Methods
The synthesis of this compound has historically been approached through two principal and logically distinct pathways: the direct functionalization of a pre-formed pyrimidine ring and the transformation of an alternative functional group at the C4 position. Each approach carries its own set of mechanistic principles and experimental considerations.
Method 1: Direct Halogenation of the Pyrimidinone Tautomer
The most direct conceptual route involves the conversion of the hydroxyl group of 2-hydroxypyrimidine into a bromine atom. It is critical to recognize that 2-hydroxypyrimidine exists predominantly in its more stable pyrimidin-2(1H)-one tautomeric form. This tautomerism is key to understanding the reaction, as the target functional group behaves more like a cyclic amide or lactam than a phenol.
Causality and Experimental Rationale: Direct bromination with elemental bromine (Br₂) typically results in electrophilic substitution at the electron-rich C5 position, yielding 5-bromo-2-hydroxypyrimidine, not the desired C4 isomer. Therefore, historical methods relied on reagents capable of converting a carbonyl group (from the pyrimidin-2-one tautomer) into a halo-group. The classic reagents for this transformation are phosphorus halides, such as phosphorus oxybromide (POBr₃) or a combination of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). These reagents are potent halogenating agents for amides and ketones.
Mechanism: The reaction proceeds via activation of the carbonyl oxygen by the electrophilic phosphorus center. This forms a highly reactive intermediate, which is then susceptible to nucleophilic attack by a bromide ion at the C4 position, leading to the displacement of the activated oxygen group and aromatization to form the 4-bromopyrimidine product.
Experimental Protocol: Halogenation using Phosphorus Oxybromide
-
Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, 2-hydroxypyrimidine (1.0 eq) is carefully mixed with an excess of phosphorus oxybromide (POBr₃, ~3.0-5.0 eq). The reaction is typically performed neat or in a high-boiling inert solvent.
-
Heating: The reaction mixture is heated, often to reflux (approx. 100-120 °C), for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: The mixture is cooled to room temperature and then cautiously poured onto crushed ice to quench the excess POBr₃. This step is highly exothermic and must be performed with care in a well-ventilated fume hood.
-
Neutralization and Extraction: The acidic aqueous solution is carefully neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to a neutral or slightly basic pH. The aqueous layer is then extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.
Method 2: The Sandmeyer Reaction of 4-Amino-2-hydroxypyrimidine
When direct halogenation is inefficient or yields the incorrect isomer, the Sandmeyer reaction offers a powerful and reliable alternative. This classic transformation converts a primary aromatic amine into a halide via a diazonium salt intermediate.[3][4] It is a cornerstone of aromatic chemistry for installing functional groups in patterns not achievable by direct substitution.[5]
Causality and Experimental Rationale: This multi-step process leverages the readily available 4-amino-2-hydroxypyrimidine as a starting material. The core of the reaction is the transformation of the stable amino group into an excellent leaving group (dinitrogen gas, N₂) via diazotization.[6] The subsequent displacement is catalyzed by copper(I) salts, which facilitate the conversion via a radical-nucleophilic pathway.
Workflow: The process is a two-stage, one-pot synthesis:
-
Diazotization: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (typically HBr for bromination), at low temperatures (0–5 °C) to form the corresponding diazonium salt.
-
Copper-Catalyzed Displacement: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide ion.
Mechanism: The Sandmeyer reaction proceeds through a radical mechanism. Copper(I) initiates the process by a single-electron transfer to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[3]
Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
4-Amino-2-hydroxypyrimidine (1.0 eq) is dissolved or suspended in an aqueous solution of hydrobromic acid (HBr, 48%, excess).
-
The mixture is cooled to 0–5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) is added dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.
-
The reaction is stirred at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Displacement:
-
In a separate flask, copper(I) bromide (CuBr, catalytic to stoichiometric amounts) is prepared or dissolved in HBr.
-
The cold diazonium salt solution is slowly added to the CuBr solution with vigorous stirring.
-
After the addition, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 50-70 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
The reaction mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure.
-
The resulting crude solid is purified by recrystallization or column chromatography.
-
Visualization of Synthetic Pathways
The logical flows of these two primary historical methods are distinct and can be visualized to underscore their strategic differences.
Caption: Workflow for the direct halogenation of 2-hydroxypyrimidine.
Sources
An In-depth Technical Guide to the Reactivity of 4-Bromo-2-hydroxypyrimidine with Electrophiles and Nucleophiles
Abstract
4-Bromo-2-hydroxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the pyrimidine core, a hydroxyl group, and a bromine atom, confer a rich and tunable reactivity profile. This guide provides a comprehensive analysis of the compound's reactivity towards both electrophiles and nucleophiles, offering insights into reaction mechanisms, optimal experimental conditions, and practical synthetic applications. Detailed protocols and mechanistic diagrams are included to furnish researchers, scientists, and drug development professionals with a thorough understanding of this important synthetic building block.
Introduction: The Electronic Landscape of this compound
The reactivity of this compound is fundamentally governed by the electronic interplay of its constituent functional groups. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which lowers its basicity compared to pyridine.[1] This electron deficiency is most pronounced at the 2, 4, and 6 positions.
The hydroxyl group at the C2 position introduces further complexity through tautomerism. This compound exists in equilibrium between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms.[2] Theoretical studies and experimental evidence for related 2-hydroxypyridines suggest that the equilibrium can be influenced by the solvent, with polar solvents favoring the lactam form.[3][4][5][6] This tautomerism is critical as it influences the aromaticity and the nucleophilic/electrophilic character of the ring.
The bromine atom at the C4 position serves as a good leaving group in nucleophilic substitution reactions and also directs electrophilic attack.[2] Its presence creates a highly electrophilic carbon center at C4, making it susceptible to displacement by a wide range of nucleophiles.
Caption: Tautomeric equilibrium of this compound.
Reactions with Nucleophiles: Exploiting the C4-Bromine Lability
The most synthetically valuable reactions of this compound involve the displacement of the C4-bromo substituent by nucleophiles. The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic aromatic substitution (SNAr).
Amination Reactions
The introduction of amino groups at the C4 position is a common strategy in the synthesis of biologically active molecules. This can be achieved by reacting this compound with a variety of primary and secondary amines.
Mechanism: The reaction proceeds via a classic SNAr mechanism, involving the formation of a Meisenheimer complex. The electron-deficient pyrimidine ring stabilizes the negative charge of this intermediate.
Caption: Generalized workflow for the amination of this compound.
Experimental Protocol: Synthesis of 4-Amino-2-hydroxypyrimidine Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as 2-propanol or water.[7]
-
Reagent Addition: Add the desired amine (1.1-1.5 eq). For less reactive anilines, the addition of a catalytic amount of acid (e.g., HCl) can promote the reaction.[7][8]
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to reflux, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to several days depending on the nucleophilicity of the amine.[7]
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Water | 80 | 24 | Good | [7] |
| Substituted Anilines | 2-Propanol | Reflux | 22 | 82-87 | [7] |
| Aliphatic Amines | Water | RT | - | - | [8] |
Table 1: Representative conditions for amination reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent also enables a variety of powerful palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. These reactions significantly expand the synthetic utility of this compound.
2.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2][9][10][11][12]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), an aryl or vinyl boronic acid (1.1-1.5 eq), and a base such as Na₂CO₃ or K₂HPO₄·3H₂O (2.0-3.0 eq) in a suitable solvent (e.g., toluene, methanol, or a mixture of dioxane and water), add a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand.[9][10]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90°C for several hours. Monitor the reaction by TLC or LC-MS.[9][10]
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
2.2.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds by reacting a terminal alkyne with an organohalide, catalyzed by palladium and a copper co-catalyst.[9]
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) salt like CuI (2-5 mol%) in a solvent system of toluene and a base like triethylamine.[9]
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography.
Reactions with Electrophiles: The Role of Ring Activation and Directing Groups
Electrophilic aromatic substitution (EAS) on the this compound ring is less common due to the ring's inherent electron deficiency. However, the hydroxyl group (in its lactim form) is an activating, ortho-, para-directing group, which can facilitate electrophilic attack at the C5 position.[13] Conversely, the bromine atom is a deactivating but ortho-, para-directing group.[13] The interplay of these effects generally directs incoming electrophiles to the C5 position.
Halogenation
Further halogenation of this compound can occur at the C5 position under appropriate conditions.
Experimental Protocol: Bromination of this compound
-
Reaction Setup: Dissolve this compound in a suitable solvent like benzene or nitrobenzene.[1]
-
Reagent Addition: Add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.[2]
-
Reaction Conditions: The reaction may proceed at room temperature or require heating. Monitor the formation of the dibrominated product by TLC or GC-MS.
-
Work-up: After the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. The product can then be isolated by extraction and purified by recrystallization or chromatography.
Nitration
Nitration of the pyrimidine ring can be challenging due to the strongly acidic conditions typically employed, which can lead to protonation and further deactivation of the ring.[14] However, nitration at the C5 position may be achievable under carefully controlled conditions.
Experimental Protocol: Nitration of this compound
-
Reaction Setup: In a flask cooled in an ice bath, dissolve this compound in concentrated sulfuric acid.
-
Reagent Addition: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature.[15][16]
-
Reaction Conditions: Allow the reaction to stir at a low temperature for a specified period, carefully monitoring for product formation.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product. The solid can be collected by filtration, washed with water, and dried.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is characterized by a strong propensity for nucleophilic substitution at the C4 position, which can be exploited for the introduction of a wide array of functional groups through both direct substitution and palladium-catalyzed cross-coupling reactions. While electrophilic substitution is less facile due to the electron-deficient nature of the pyrimidine ring, reactions such as halogenation and nitration can be directed to the C5 position under appropriate conditions. A thorough understanding of the electronic properties and tautomeric equilibrium of this molecule is crucial for designing efficient and selective synthetic transformations. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers leveraging the synthetic potential of this compound in drug discovery and materials science.
References
-
Benchchem. This compound | 548767-83-5.
-
Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032.
-
Alcoba, D. R., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
-
Joshi, K. C., Jain, R., & Arora, S. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.
-
WuXi Biology. (n.d.). How about Tautomers?
-
Mata, S., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(44), 11866-11872.
-
Wikipedia. (2023). 2-Pyridone.
-
Neuburger, M., & Gademann, K. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 53.
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
-
De Graef, C., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
-
Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II.
-
ResearchGate. (n.d.). Bromination and nitration of 2-hydroxypyridine-N-oxide.
-
Tungen, J. E., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 2(3), 474-480.
-
Google Patents. (2014). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope.
-
Wikipedia. (2023). Halogenation.
-
PubMed. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. Journal of Organic Chemistry, 67(22), 7833-7838.
-
van Pée, K. H., & Unversucht, S. (2003). Biological dehalogenation and halogenation reactions. Chemosphere, 52(2), 299-312.
-
Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Google Patents. (2010). US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
-
Sigma-Aldrich. (n.d.). 4-Bromo-2-hydroxypyridine.
-
PubChem. (n.d.). N-(4-bromo-2-pyridinyl)-2-methoxypyrimidin-4-amine.
-
Wagner, A., et al. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 27(19), 6296.
-
Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
-
SciSpace. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
-
Fry, F. S., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(21), 6652-6657.
-
PubChem. (n.d.). 4-Bromo-2-hydroxypyridine.
-
Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1804.
-
Hurst, D. T., & Christophides, J. C. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2090-2093.
-
Google Patents. (1952). US2609372A - Halogenation of 2-aminopyrimidines.
-
Ashenhurst, J. (2023). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
-
Domingo, L. R., & Pérez, P. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(27), 11571-11580.
-
ChemicalBook. (n.d.). This compound.
-
ChemicalBook. (n.d.). This compound(548767-85-1) 1H NMR spectrum.
-
LookChem. (n.d.). This compound.
-
PubMed. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(20), 5044-5047.
-
Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives.
-
ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
-
BLD Pharm. (n.d.). 4-Bromo-2-chloropyrimidine.
-
BLD Pharm. (n.d.). 2-Bromopyrimidin-4-ol.
Sources
- 1. scispace.com [scispace.com]
- 2. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nobelprize.org [nobelprize.org]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
The Strategic Deployment of 4-Bromo-2-hydroxypyrimidine as a Purine Analog in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 4-bromo-2-hydroxypyrimidine has emerged as a particularly strategic building block in the design of purine analogs. Its unique electronic and structural properties, coupled with its synthetic versatility, allow it to serve as a bioisosteric replacement for the purine core, enabling the development of targeted inhibitors for a range of enzymes implicated in human diseases. This guide provides a comprehensive technical overview of the application of this compound in drug design, with a focus on its role in the development of inhibitors for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes and Spleen Tyrosine Kinase (SYK). We will delve into the rationale behind its selection, detailed synthetic protocols, structure-activity relationship (SAR) analyses, and the biological pathways these compounds modulate.
Introduction: The Rationale for this compound as a Purine Bioisostere
Purines are fundamental heterocyclic compounds essential for numerous biological processes, forming the core of nucleobases like adenine and guanine. Consequently, many enzymes that interact with these molecules, such as kinases and hydroxylases, have active sites tailored to the purine scaffold. In drug design, the concept of bioisosterism—the substitution of a chemical group with another that retains similar physical and chemical properties to produce broadly similar biological effects—is a powerful strategy for lead optimization.[1]
The this compound moiety serves as an effective purine analog for several key reasons:
-
Structural Mimicry: The pyrimidine ring, particularly when appropriately substituted, can mimic the hydrogen bonding patterns and overall shape of the purine bicyclic system.
-
Modulation of Physicochemical Properties: The replacement of a purine with a pyrimidine can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved drug-like properties.[][3]
-
Synthetic Tractability: The bromine atom at the 4-position provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space to optimize potency and selectivity.[4]
-
Novel Intellectual Property: The use of this scaffold can lead to the discovery of novel chemical entities with distinct intellectual property profiles.
This guide will explore two distinct case studies that highlight the successful application of this strategy: the development of PHD inhibitors for the treatment of anemia and the design of SYK inhibitors for inflammatory and autoimmune diseases.
Case Study 1: Inhibition of HIF Prolyl Hydroxylase (PHD) for the Treatment of Anemia
The regulation of red blood cell production is a critical physiological process orchestrated by the hormone erythropoietin (EPO). The transcription factor Hypoxia-Inducible Factor (HIF) is a master regulator of the body's response to low oxygen levels (hypoxia) and plays a central role in stimulating EPO production. In normoxic conditions, HIF-1α is hydroxylated by HIF prolyl hydroxylase (PHD) enzymes, leading to its ubiquitination and subsequent proteasomal degradation.[5] Inhibition of PHD enzymes stabilizes HIF-1α, mimicking a hypoxic state and thereby upregulating the expression of hypoxia-responsive genes, including EPO.[6] This mechanism has made PHD inhibitors a promising new class of oral medications for treating anemia associated with chronic kidney disease.[7]
The HIF-1α Signaling Pathway and the Role of PHD2
The signaling cascade leading to HIF-1α stabilization is a tightly regulated process. Under normal oxygen levels, PHD2 utilizes O₂ and 2-oxoglutarate to hydroxylate specific proline residues on HIF-1α. This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for destruction. By inhibiting PHD2, small molecules can prevent this hydroxylation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate gene expression.[8][9][10][11]
Structure-Activity Relationship (SAR) of 4-Hydroxypyrimidine-Based PHD Inhibitors
A notable series of 4-hydroxypyrimidine-containing PHD inhibitors has been developed and characterized.[12][13][14] The general structure consists of a 4-hydroxypyrimidine core, a pyrazole moiety that chelates the active site iron, and a biphenyl group that extends into a hydrophobic pocket.
| Compound ID | R Group (at C-5 of Pyrimidine) | PHD2 IC₅₀ (µM) |
| 8 | Biphenyl-4-yl-carboxamide | 0.024 |
| 9 | 4'-Methoxybiphenyl-4-yl-carboxamide | 0.015 |
| 10 | Phenylcarboxamide | 0.100 |
| 11 | 4-Fluorophenylcarboxamide | 0.050 |
| 12 | 4-Chlorophenylcarboxamide | 0.030 |
| 13 | 4-Bromophenylcarboxamide | 0.025 |
| 14 | 4-Iodophenylcarboxamide | 0.020 |
| 15 | 4-Methylphenylcarboxamide | 0.040 |
| 16 | 4-Methoxyphenylcarboxamide | 0.035 |
| 17 | 4-Trifluoromethylphenylcarboxamide | 0.018 |
Data adapted from Holt-Martyn, J. P., et al. (2020).[12][13][14]
The SAR data reveals several key insights:
-
Biphenyl Moiety: The presence of a biphenyl group at the C-5 position is crucial for high potency, as it occupies a key hydrophobic pocket.
-
Substituents on the Phenyl Ring: Halogen substitution on the distal phenyl ring is generally well-tolerated, with larger halogens and electron-withdrawing groups like trifluoromethyl leading to slightly increased potency.
-
Amide Linker: The amide linker is essential for orienting the biphenyl group correctly within the active site.
Experimental Protocols
The synthesis of the 4-hydroxypyrimidine series generally follows a convergent approach.[13][15]
Step-by-Step Synthesis of N-(biphenyl-4-yl)-4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide (8):
-
Synthesis of Ethyl 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylate (6): To a solution of sodium ethoxide in ethanol, add 1H-pyrazole-1-carboximidamide followed by diethyl ethoxymethylenemalonate. Heat the reaction mixture in a microwave reactor at 90°C for 2 hours. After cooling, acidify the mixture and extract the product. Purify by column chromatography.
-
Hydrolysis to 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid (7): Dissolve compound 6 in a mixture of THF and water. Add lithium hydroxide and stir at room temperature for 16 hours. Acidify the reaction mixture to precipitate the carboxylic acid, which can be collected by filtration.
-
Amide Coupling to form Compound 8: To a solution of carboxylic acid 7 in DMAc, add 1,1'-carbonyldiimidazole (CDI) and heat at 100°C for 30 minutes. Cool the reaction mixture to room temperature and add biphenyl-4-amine. Stir for 16 hours. Isolate the product by precipitation and purify by recrystallization.
This assay measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide substrate by recombinant PHD2.[13][16]
-
Reagent Preparation: Prepare solutions of recombinant human PHD2, a biotinylated HIF-1α peptide substrate, and the test compound in assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Add a mixture of PHD2 enzyme, Fe(II), and ascorbate.
-
Initiation and Incubation: Initiate the reaction by adding a mixture of the HIF-1α peptide and 2-oxoglutarate. Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and add AlphaLISA acceptor beads conjugated with an anti-hydroxyproline antibody and streptavidin-coated donor beads.
-
Signal Reading: Incubate in the dark for 60 minutes and read the plate on an AlphaScreen-compatible reader. The signal is inversely proportional to PHD2 activity.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Case Study 2: Inhibition of Spleen Tyrosine Kinase (SYK) for Inflammatory Diseases
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages.[15][17] It is a key mediator of signal transduction downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors.[5] Dysregulation of SYK signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it an attractive therapeutic target.[6]
The SYK Signaling Pathway in Immune Response
Upon antigen binding to an immunoreceptor, SYK is recruited to the receptor complex and activated. This initiates a downstream signaling cascade involving multiple effector proteins, ultimately leading to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[8][12]
2,4-Disubstituted Pyrimidines as SYK Inhibitors
The 2,4-disubstituted pyrimidine scaffold has been successfully employed to develop potent and selective SYK inhibitors.[] The this compound can be readily converted to a 2,4-diaminopyrimidine core, a well-established hinge-binding motif for many kinases.
-
C2-Substituent: This position is often used to introduce groups that project into the solvent-exposed region, allowing for modifications to improve solubility and other physicochemical properties.
-
C4-Substituent: The amino group at this position typically forms crucial hydrogen bonds with the kinase hinge region. The substituent on this amine is varied to optimize potency and selectivity.
-
C5-Position: The position corresponding to the original hydroxyl group can be substituted to interact with the gatekeeper residue of the kinase, influencing selectivity.
Experimental Protocols
A common synthetic route to 2,4-diaminopyrimidine derivatives starts from a dihalopyrimidine, which can be prepared from this compound.[9]
Step-by-Step Synthesis:
-
Chlorination: this compound is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2,4-dichloropyrimidine.
-
First Nucleophilic Aromatic Substitution (SₙAr): The more reactive chlorine at the 4-position is selectively displaced by an amine (R¹-NH₂) to give the 2-chloro-N-R¹-pyrimidin-4-amine intermediate.
-
Second Nucleophilic Aromatic Substitution (SₙAr): The remaining chlorine at the 2-position is then displaced by a second amine (R²-NH₂) to afford the final 2,4-diaminopyrimidine product.
The inhibitory activity of compounds against SYK can be determined using a variety of biochemical assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant SYK enzyme, a biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure: The SYK enzyme is incubated with the test compound at various concentrations. The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
Detection: After incubation, the reaction is stopped, and the TR-FRET detection reagents are added. The amount of phosphorylated substrate is quantified by measuring the FRET signal.
-
Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.
ADME and Pharmacokinetic Considerations
A critical aspect of drug development is ensuring that a potent compound possesses a favorable ADME profile. Pyrimidine-based drugs have demonstrated a wide range of pharmacokinetic properties, and the this compound scaffold offers several avenues for optimization.[][3][12]
-
Solubility: The introduction of polar groups, often at the C2-position in the kinase inhibitor series, can enhance aqueous solubility.
-
Metabolic Stability: The pyrimidine core is generally stable to metabolic degradation. However, substituents can be susceptible to metabolism by cytochrome P450 enzymes. Understanding the metabolic liabilities of a lead compound is crucial for guiding further optimization.[19]
-
Permeability: The overall lipophilicity of the molecule, which can be fine-tuned through substituent modifications, will influence its permeability across biological membranes.
For the PHD inhibitor class, oral bioavailability has been achieved, demonstrating that these pyrimidine-based compounds can be developed into orally administered drugs.[19][20]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable and versatile starting point for the design of purine analogs in drug discovery. Its ability to mimic the purine core, coupled with its synthetic accessibility, has enabled the development of potent and selective inhibitors for diverse enzyme targets, as exemplified by the successful development of PHD inhibitors and the promising potential for SYK inhibitors.
The key to leveraging this scaffold lies in a deep understanding of the target's active site and the strategic use of the 4-bromo position as a handle for synthetic diversification. As our understanding of the biological roles of purine-binding enzymes continues to expand, it is highly probable that the this compound scaffold will continue to be a valuable tool in the medicinal chemist's arsenal for the development of novel therapeutics. Future work will likely focus on further refining the selectivity of these inhibitors and optimizing their pharmacokinetic properties to deliver safe and effective medicines for a range of human diseases.
References
-
Haase, V. H. (2021). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements, 11(1), 8-25. Available from: [Link]
-
Syk-regulated signaling pathways in macrophage-mediated inflammatory responses. (n.d.). ResearchGate. Available from: [Link]
-
Holt-Martyn, J. P., Chowdhury, R., Tumber, A., Yeh, T. L., Abboud, M. I., Lippl, K., ... & Schofield, C. J. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem, 15(3), 270-273. Available from: [Link]
-
Kumar, A., Sharma, S., & Kumar, R. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4 (3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & medicinal chemistry letters, 24(21), 5037-5041. Available from: [Link]
-
Wang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Liu, Q. (2020). Discovery of novel 2, 4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic chemistry, 95, 103529. Available from: [Link]
-
What are Syk inhibitors and how do they work? (2024). News-Medical.net. Available from: [Link]
-
HIF-1 signaling pathway. (n.d.). Cusabio. Available from: [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available from: [Link]
-
Mohamed, T., Zhao, X., Habib, L. K., Yang, J., & Rao, P. P. N. (2011). Design, synthesis and structure–activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & medicinal chemistry, 19(7), 2269-2281. Available from: [Link]
-
Summary of the pharmacologic properties of hypoxia-inducible factor-prolyl hydroxylase inhibitors. (n.d.). ResearchGate. Available from: [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11871–11883. Available from: [Link]
-
HIF prolyl-hydroxylase inhibitor. (2023). In Wikipedia. Available from: [Link]
-
Schematic diagram of the HIF-1 pathway. (n.d.). ResearchGate. Available from: [Link]
-
Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (2020). PubMed. Available from: [Link]
-
Dhillon, S. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American journal of kidney diseases, 69(6), 815-826. Available from: [Link]
-
Tan, S. L., et al. (2014). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. Arthritis research & therapy, 16(4), R156. Available from: [Link]
-
Syk inhibitors. (2013). University of Fukui. Available from: [Link]
-
Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. (2010). The Journal of clinical investigation, 120(11), 3787-3795. Available from: [Link]
Sources
- 1. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 6. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 13. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 16. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
A Technical Guide to 4-Bromo-2-hydroxypyrimidine: A Cornerstone Intermediate in the Pyrimidine Family
This guide provides an in-depth exploration of 4-bromo-2-hydroxypyrimidine, contextualizing its significance within the broader pyrimidine family. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer insights into the causality behind its synthetic utility and its strategic role in modern pharmaceutical development.
The Pyrimidine Scaffold: A Privileged Structure in Nature and Medicine
The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental structural motif in all forms of life.[1][2] Its derivatives are critical components of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and folic acid.[1][3] This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications—make it a cornerstone of modern drug discovery.[1][4][5][6][7]
Profiling this compound: A Versatile Synthetic Intermediate
Within this vast family, this compound stands out as a strategically functionalized intermediate. Its utility stems from the unique electronic properties and reactivity conferred by the bromo and hydroxyl substituents.
Structural and Physicochemical Properties
The presence of both a hydroxyl group and a halogen atom on the pyrimidine ring creates a molecule with distinct chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂O | [8] |
| Molecular Weight | 174.98 g/mol | [8] |
| Boiling Point | 371.3 °C at 760 mmHg | [8] |
| pKa | 6.04 ± 0.10 (Predicted) | [8] |
A critical feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (lactim) form and the more stable keto (lactam) form, also known as 2-pyrimidinone.[3][9][10] This equilibrium is fundamental to its reactivity and biological interactions, influencing its hydrogen bonding capabilities and reaction pathways.[3]
Synthesis Methodologies
The synthesis of this compound is typically achieved through the direct halogenation of 2-hydroxypyrimidine. The choice of brominating agent and reaction conditions is critical for achieving high yield and purity. Early methods often involved N-bromosuccinimide (NBS).[3] A more recent, efficient one-step process utilizes hydrobromic acid and hydrogen peroxide.[3]
Protocol: One-Step Synthesis via HBr and H₂O₂ [3]
This protocol describes an efficient method for the synthesis of this compound. The rationale for this approach is the in situ generation of bromine from HBr and H₂O₂, providing a controlled and effective bromination of the electron-rich pyrimidine ring at the C4 position.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxypyrimidine (1.0 eq) with 48% hydrobromic acid (2.5 eq).
-
Initiation: While stirring, slowly add 30% hydrogen peroxide (1.2 eq) to the mixture. The addition should be controlled to manage any initial exotherm.
-
Reaction: Heat the mixture to a controlled temperature of 60-70°C. The choice of this temperature range balances reaction rate with the stability of the product and reactants.
-
Monitoring: Maintain heating for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, then pour it into crushed ice.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove residual acid, and then dried under vacuum to yield the final product.
The Synthetic Powerhouse: Reactivity and Applications
The true value of this compound lies in its dual reactivity, making it a versatile scaffold for building molecular complexity. The bromine atom at the electron-deficient C4 position serves as an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions, while the hydroxyl/keto group offers sites for further functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C4 position is highly susceptible to displacement by a wide range of nucleophiles.[3][11] This reaction is the cornerstone of its utility, allowing for the facile introduction of amino, thio, and alkoxy groups, which are prevalent in biologically active molecules. The electron-withdrawing nature of the ring nitrogens activates the C4 position towards nucleophilic attack, a classic example of SNAr.
Palladium-Catalyzed Cross-Coupling
In modern organic synthesis, the ability to form carbon-carbon bonds is paramount. This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction enables the linkage of the pyrimidine core to various aryl or heteroaryl boronic acids, providing a direct route to complex bi-aryl structures often found in kinase inhibitors and other targeted therapies.
Role in Drug Discovery
The derivatives synthesized from this compound have shown significant promise in several therapeutic areas:
-
Anticancer Research: Novel derivatives have demonstrated potent activity against various cancer cell lines.[3]
-
Antimicrobial Agents: The scaffold has been explored for its antibacterial properties.[3]
-
Bioisosterism: It can act as a bioisostere for purine bases, mimicking natural nucleotides to interact with biological targets while offering improved metabolic stability.[3]
Comparative Context: Relation to the Broader Pyrimidine Family
To fully appreciate the role of this compound, it is useful to compare it with other key members of the pyrimidine family. Its specific substitution pattern creates a unique combination of reactivity not present in the parent heterocycle or its naturally occurring analogs.
| Compound | Structure | Key Reactive Sites | Primary Applications / Role |
| Uracil | 2,4-dihydroxypyrimidine | N1, N3 (alkylation), C5, C6 (addition) | Nucleic acid base (RNA), precursor for antiviral drugs (e.g., 5-Fluorouracil). |
| 4-Amino-5-bromo-2-hydroxypyrimidine | Amino group at C4, Bromo at C5 | C5-Br (coupling), NH₂ (amide formation) | Building block where the amino group enhances hydrogen bonding capabilities.[2][3] |
| This compound | Bromo at C4, Hydroxyl at C2 | C4-Br (substitution, coupling), C2-OH (modification) | Versatile intermediate for introducing diverse functionality at the C4 position.[3] |
The key distinction is the location of the bromine atom. In this compound, the bromine is at an electron-deficient position (C4), making it an excellent leaving group for substitution. This strategic placement is the primary reason for its widespread use as a synthetic intermediate.
Conclusion
This compound is more than just another derivative in the vast pyrimidine family. It is a testament to the power of strategic functionalization. By combining the biologically relevant pyrimidine core with two distinct and highly useful reactive handles—a displaceable bromine atom and a modifiable hydroxyl group—it provides chemists with a robust and versatile platform for the synthesis of novel compounds. Its role as a key intermediate in the development of anticancer and antimicrobial agents underscores its importance and ensures its continued relevance in the fields of medicinal chemistry and drug discovery.
References
- Benchchem. (n.d.). This compound.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Health and Allied Sciences.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.
- Les, A., & Adamowicz, L. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry - ACS Publications.
- LookChem. (n.d.). This compound.
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed.
- Theoretical ab Initio Study of the Protomeric Tautomerism of 2-Hydroxy pyrimidine, 4-Hydroxypyrlmldlne, and. (n.d.). ACS Publications.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health.
- The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023). AIP Publishing.
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.).
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. scispace.com [scispace.com]
- 3. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 4. researchtrend.net [researchtrend.net]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. lookchem.com [lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Suzuki-Miyaura cross-coupling reactions using 4-Bromo-2-hydroxypyrimidine.
An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 4-Bromo-2-hydroxypyrimidine
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl-2-hydroxypyrimidine derivatives. This class of compounds is of significant interest due to the prevalence of the 2-hydroxypyrimidine scaffold in numerous biologically active molecules and approved pharmaceuticals.
The guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, ensuring a robust and reproducible protocol.
Introduction: The Significance of 2-Hydroxypyrimidine Scaffolds
The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of nucleobases in DNA and RNA.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 2-hydroxypyrimidine moiety, in particular, is a privileged scaffold capable of acting as a bioisostere for phenyl rings and participating in crucial hydrogen bonding interactions with biological targets.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[3][4][5] Applying this reaction to this compound provides a direct and efficient route to novel 4-substituted pyrimidine derivatives, which are valuable intermediates for drug discovery programs.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three fundamental steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7]
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step.[6] The Pd(0) inserts itself into the carbon-bromine bond, forming a square planar Pd(II) intermediate. The reactivity of halides generally follows the order I > Br > Cl.[5][8]
-
Transmetalation : In this step, the organic group from the organoboron species is transferred to the palladium center. The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic borate complex, which facilitates the transfer.[9] This displaces the halide from the palladium complex.
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups (the pyrimidine and the aryl group from the boronic acid) from the Pd(II) complex. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general and robust method for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount (for 1 mmol scale) | Notes |
| This compound | Electrophile | 1.0 equiv. (175 mg) | Ensure purity. |
| Arylboronic Acid | Nucleophile | 1.1 - 1.5 equiv. | Stability can vary; store under inert gas if sensitive. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 2 - 5 mol% | Tetrakis(triphenylphosphine)palladium(0) is a reliable choice.[1][2] |
| Base (e.g., K₂CO₃ or K₃PO₄) | Activates Boronic Acid | 2.0 - 3.0 equiv. | K₃PO₄ is a stronger base and can be effective for less reactive substrates.[10] |
| Solvent System (e.g., 1,4-Dioxane/Water) | Reaction Medium | 4-5 mL (4:1 or 5:1 v/v) | Degassing is critical to prevent catalyst oxidation. |
| Inert Gas | Prevents Oxidation | N/A | High-purity Argon or Nitrogen. |
| Reaction Vessel | Reaction Container | Schlenk flask or microwave vial | Must be oven-dried to remove moisture. |
Step-by-Step Experimental Procedure
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
-
Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the reaction atmosphere is free of oxygen.[1]
-
Solvent Addition : Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water at a 4:1 ratio) via syringe. Solvents should be degassed by bubbling with argon for 15-20 minutes prior to use.[11]
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from 2 to 24 hours.[12]
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[11]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-aryl-2-hydroxypyrimidine.[12]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature, or consider microwave irradiation.[13] |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom. | Use a boronic ester (e.g., a pinacol ester) which can be more stable.[7] Minimize reaction time and temperature where possible. Ensure the base is not excessively strong or the water content too high. |
| Homocoupling of Boronic Acid | Can occur under certain conditions, especially if the reductive elimination step is slow. | Use a different ligand system. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[4][10] Ensure the stoichiometry of the aryl halide is at least 1:1 with the boronic acid. |
| Difficulty in Purification | Product may be highly polar or have similar polarity to byproducts. | Adjust the eluent system for column chromatography. A crystallization step might be effective for purification if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of 4-aryl-2-hydroxypyrimidines from this compound. By understanding the core mechanism and carefully controlling reaction parameters such as the choice of catalyst, base, and solvent, researchers can achieve high yields of desired products. The protocol and insights provided herein serve as a robust starting point for the development of novel pyrimidine-based compounds for pharmaceutical and materials science applications.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate . (2023). ResearchGate. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction . Organic Reactions. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI . (2021). MDPI. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications . (2017). ACS Publications. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI . (2018). DOI. [Link]
-
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation | Semantic Scholar . (2017). Semantic Scholar. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society . (2003). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH . (2008). NIH. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH . (2004). NIH. [Link]
-
Suzuki reaction - Wikipedia . Wikipedia. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate . (2010). ResearchGate. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH . (2015). NIH. [Link]
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed . (2014). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note & Protocols: Versatile Synthesis of Substituted Pyrimidines from 4-Bromo-2-hydroxypyrimidine
Abstract: This document provides a comprehensive technical guide for the synthesis of diverse substituted pyrimidines utilizing the versatile starting material, 4-Bromo-2-hydroxypyrimidine. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] This guide details robust protocols for key transformations including Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr). Each protocol is accompanied by mechanistic insights and practical considerations to empower researchers in the synthesis of novel pyrimidine derivatives for applications in drug discovery and materials science.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a privileged scaffold in medicinal chemistry, integral to the structure of nucleobases (cytosine, thymine, uracil) and a wide array of pharmaceuticals.[4][5] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6] The ability to strategically functionalize the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile, making the development of efficient and versatile synthetic methodologies a critical objective for drug development professionals. This guide focuses on this compound as a key intermediate, leveraging its distinct reactivity to access a library of substituted pyrimidines.
The Starting Material: this compound
This compound is an ideal starting material due to the differential reactivity of its functional groups.
-
Tautomerism: The "2-hydroxy" group exists in a tautomeric equilibrium with its lactam form, 2-pyrimidone. This equilibrium can influence the molecule's reactivity and solubility. For the reactions described herein, the molecule primarily reacts from its lactam form.[7]
-
The Bromine Handle: The bromine atom at the C4 position is an excellent leaving group, making it a prime site for functionalization via transition-metal-catalyzed cross-coupling reactions.[7]
-
Ring Activation: The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, activates the C4 position for nucleophilic aromatic substitution, providing an alternative synthetic route.[8]
Synthetic Strategies: An Overview
The functionalization of this compound can be achieved through several powerful synthetic methodologies. The choice of reaction depends on the desired substituent (Carbon-Carbon or Carbon-Nitrogen bond formation). This guide will detail protocols for the most common and effective transformations.
Figure 1: Key synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools for constructing C-C and C-N bonds.[9][10][11] These reactions proceed via a catalytic cycle generally involving oxidative addition, transmetalation, and reductive elimination.[12][13]
Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[12][13] It is widely used due to the stability and low toxicity of boronic acids and its tolerance of various functional groups.[14]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.) followed by a degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF). The solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting pyrimidine.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Insights:
-
Catalyst/Ligand: Pd(PPh₃)₄ is a common choice, but catalysts with more sophisticated ligands like dppf can offer better stability and yields for challenging substrates.[15]
-
Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[14] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A biphasic solvent system like Dioxane/Water is often used to dissolve both the organic substrates and the inorganic base.[16]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 100 | 8 | 90-98 |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 85 | 16 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 70-80 |
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] This reaction is exceptionally useful for creating conjugated enynes and arylalkynes and typically employs a dual-catalyst system of palladium and copper(I).[18][19]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF, DMF, or Toluene) followed by a degassed amine base (e.g., Triethylamine or Diisopropylamine). Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Causality Insights:
-
Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which accelerates the transmetalation step.[19]
-
Amine Base: The amine serves as both the base to deprotonate the alkyne and as a solvent.[18]
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed, though they may require stronger bases or different ligands to proceed efficiently.[20]
| Entry | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 25 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 50 | 85-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 40 | 80-90 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[21][22] This method has largely replaced harsher classical methods for synthesizing arylamines.[21]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) to a dry Schlenk tube.
-
Catalyst Pre-formation (Optional): Briefly stir the catalyst, ligand, and base in the solvent to form the active Pd(0) species.
-
Reagent Addition: Add this compound (1.0 eq.), followed by the amine (1.1-1.5 eq.) and an anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions typically run for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Causality Insights:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are required to promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[23] The development of specialized ligands has greatly expanded the scope of this reaction.[24]
-
Base: A strong base is required to deprotonate the amine, forming the amide that participates in the catalytic cycle.[22][23] Sterically hindered bases like NaOt-Bu are used to prevent side reactions.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, making a strictly inert atmosphere essential for good results.[25]
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS | Toluene | 90 | 85-95 |
Nucleophilic Aromatic Substitution (SNAr)
As an alternative to metal-catalyzed methods, the electron-deficient pyrimidine ring can undergo direct nucleophilic aromatic substitution (SNAr).[26] The presence of two ring nitrogens withdraws electron density, making the C4 position susceptible to attack by strong nucleophiles, leading to the displacement of the bromide.[8][27]
Protocol 4: General Procedure for SNAr
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and a suitable solvent (e.g., DMF, DMSO, or NMP).
-
Reagent Addition: Add the nucleophile (1.5-3.0 eq.). If the nucleophile is an alcohol or thiol, a base such as NaH or K₂CO₃ must be added first to generate the corresponding alkoxide or thiolate in situ. For amine nucleophiles, they can often be used directly in excess.
-
Reaction: Heat the mixture to a temperature ranging from 60 °C to 150 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.
Causality Insights:
-
Nucleophile Strength: This reaction requires a strong nucleophile. Neutral nucleophiles like water or simple alcohols are generally unreactive.
-
Reaction Conditions: SNAr reactions on heteroaromatics can require elevated temperatures to overcome the activation energy associated with the temporary disruption of aromaticity in the Meisenheimer complex intermediate.[26]
-
Regioselectivity: Nucleophilic attack is highly favored at the C2 and C4/C6 positions of the pyrimidine ring due to the ability of the ring nitrogens to stabilize the negative charge of the intermediate via resonance.[8]
| Entry | Nucleophile | Base (if needed) | Solvent | Temp (°C) | Yield (%) |
| 1 | Sodium Methoxide | - | Methanol | 65 | 85-95 |
| 2 | Piperidine (excess) | - | NMP | 120 | 70-80 |
| 3 | Sodium Thiophenoxide | - | DMF | 80 | 90-98 |
Conclusion
This compound serves as an exceptionally valuable and versatile building block for the synthesis of a wide array of substituted pyrimidines. By employing well-established palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and classical Nucleophilic Aromatic Substitution, researchers can readily access diverse libraries of C4-functionalized pyrimidines. The protocols and insights provided in this guide offer a robust starting point for scientists and professionals in drug discovery to generate novel molecular entities with significant therapeutic potential.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (N.d.). NIH. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (N.d.). Green Chemistry (RSC Publishing). [Link]
-
Buchwald–Hartwig amination. (N.d.). Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (N.d.). MDPI. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (N.d.). JOCPR. [Link]
-
Synthesis of fully substituted pyrimidines. (2013). PubMed. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (N.d.). NIH. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (N.d.). Organic Chemistry Portal. [Link]
-
Sonogashira coupling. (N.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Buchwald-Hartwig reaction. (N.d.). chemeurope.com. [Link]
-
Suzuki reaction. (N.d.). Wikipedia. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (N.d.). Heterocyclic Letters. [Link]
-
Nucleophilic Aromatic Substitution. (N.d.). Chemistry Steps. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). JOCPR. [Link]
-
Nucelophilic Aromatic Substitution Reactions. (2016). YouTube. [Link]
-
Sonogashira Coupling. (N.d.). Organic Chemistry Portal. [Link]
-
17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
-
CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. (2021). YouTube. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (N.d.). Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (N.d.). MDPI. [Link]
-
Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... (N.d.). ResearchGate. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig_reaction [chemeurope.com]
- 23. jk-sci.com [jk-sci.com]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 27. m.youtube.com [m.youtube.com]
Application Notes: 4-Bromo-2-hydroxypyrimidine as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets. The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including a significant portion of small-molecule kinase inhibitors.[1][3] Its nitrogen atoms provide key hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the adenine core of ATP itself.[3]
4-Bromo-2-hydroxypyrimidine is a highly versatile and valuable building block for the synthesis of diverse libraries of pyrimidine-based kinase inhibitors. Its two distinct functional groups—a reactive bromine atom at the 4-position and a nucleophilic hydroxyl group at the 2-position—offer orthogonal handles for sequential chemical modifications. This allows for the systematic and efficient construction of 2,4-disubstituted pyrimidine libraries, a common motif in potent and selective kinase inhibitors targeting various families, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][4]
This guide provides a comprehensive overview of the strategic application of this compound in kinase inhibitor synthesis, detailing field-proven protocols and the scientific rationale behind the experimental choices.
Core Synthetic Strategy: A Three-Step Approach to 2,4-Disubstituted Pyrimidine Inhibitors
The primary challenge in utilizing this compound directly in cross-coupling reactions is the presence of the acidic proton of the 2-hydroxy group. This group exists in a tautomeric equilibrium with its 2-pyrimidinone form and can interfere with the basic conditions and organometallic intermediates of common palladium-catalyzed reactions.[5]
Our recommended strategy circumvents this issue through a robust three-step sequence involving an initial protection step, followed by two sequential cross-coupling or substitution reactions. This approach provides a reliable and flexible pathway to the desired 2-amino-4-arylpyrimidine scaffold.
Caption: General three-step workflow for kinase inhibitor synthesis.
Physicochemical Properties and Reactivity of this compound
| Property | Value | Source |
| CAS Number | 6940-76-7 | N/A |
| Molecular Formula | C₄H₃BrN₂O | N/A |
| Molecular Weight | 174.99 g/mol | N/A |
| Appearance | Off-white to light yellow powder | N/A |
| Tautomerism | Exists in equilibrium between the hydroxy (lactim) and oxo (lactam) forms. The lactam form generally predominates in solution. |
The key to unlocking the synthetic potential of this building block lies in managing its tautomerism. The acidic N-H proton in the predominant 2-pyrimidinone tautomer can react with the strong bases often required for Suzuki and Buchwald-Hartwig reactions, leading to catalyst deactivation and low yields. Therefore, protection of this group is a critical first step. O-methylation is an effective and straightforward strategy, converting the hydroxyl/amide group into a stable methyl ether. This transformation not only protects the acidic proton but also converts the 2-position into a functional leaving group (methoxy) for a subsequent nucleophilic aromatic substitution (SNAr) reaction.[6][7]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 2-amino-4-arylpyrimidine kinase inhibitor scaffold.
Protocol 1: O-Methylation of this compound
This protocol details the protection of the 2-hydroxy group as a methyl ether, a critical step to enable subsequent palladium-catalyzed cross-coupling.[8]
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (MeI) (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask to create a suspension (approx. 0.2 M concentration of the starting material).
-
Begin vigorous stirring and add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-bromo-2-methoxypyrimidine by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford a white to off-white solid.
Protocol 2: Suzuki-Miyaura Coupling for C4-Arylation
This protocol describes the palladium-catalyzed Suzuki-Miyaura reaction to install an aryl group at the C4 position. The C-Br bond is significantly more reactive than the C-O bond of the methoxy group under these conditions.[3][9]
Materials:
-
4-Bromo-2-methoxypyrimidine (1.0 eq)
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-2-methoxypyrimidine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-methoxy-4-arylpyrimidine intermediate.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for C2-Amination
This final protocol installs the crucial amine functionality at the C2 position via a heat-mediated SNAr reaction, displacing the methoxy group. This reaction is a cornerstone for building the 2-aminopyrimidine core of many kinase inhibitors.[6][10]
Materials:
-
2-Methoxy-4-arylpyrimidine intermediate (1.0 eq)
-
Desired amine (e.g., 2-(aminomethyl)pyridine) (1.5-2.0 eq)
-
N,N-Dimethylformamide (DMF) or n-Butanol
-
Microwave reactor or oil bath
Procedure:
-
In a microwave vial or a sealed tube, dissolve the 2-methoxy-4-arylpyrimidine intermediate (1.0 eq) in a suitable high-boiling solvent like DMF or n-butanol.
-
Add the desired amine (1.5-2.0 eq) to the solution.
-
Seal the vessel and heat the reaction mixture. Typical conditions are 120-150 °C for several hours if using an oil bath, or 150-180 °C for 30-60 minutes if using a microwave reactor.
-
Monitor the reaction by LC-MS until completion.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography on silica gel to afford the final 2-amino-4-arylpyrimidine compound.
Data Presentation: A Scaffold for Potent Kinase Inhibitors
The 2-amino-4-arylpyrimidine scaffold, readily accessible from this compound, is a core component of numerous potent kinase inhibitors. The table below provides representative examples of inhibitors featuring this scaffold and their reported biological activities.
| Kinase Target | Representative Inhibitor Scaffold | IC₅₀ Value | Reference |
| CDK2/Cyclin A | 2-(Anilino)-4-(thiazol-5-yl)pyrimidine | 38 nM (for SNS-032) | [11] |
| Aurora B | 2-Amino-4-(pyrazolylanilino)pyrimidine | 0.37 nM (for AZD1152-HQPA) | [12][13] |
| VEGFR-2 (KDR) | 2-Amino-4-(3,5-dimethylanilino)pyrimidine | 6 nM | [4] |
| CDK9/Cyclin T1 | N²,N⁴-disubstituted pyrimidine-2,4-diamine | 65 nM | [13] |
Mechanism & Rationale: The Key to Inhibition
The efficacy of the 2-amino-4-arylpyrimidine scaffold lies in its ability to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This region connects the N- and C-lobes of the kinase domain and serves as an anchor point for the adenine ring of ATP.
Caption: Pyrimidine scaffold interaction with the kinase hinge region.
The N1 nitrogen of the pyrimidine ring and the exocyclic amine at the C2 position typically form a bidentate hydrogen bond pair with the backbone amide groups of the hinge residues.[3] The aryl group at the C4 position extends into a hydrophobic pocket, providing additional binding affinity and contributing significantly to the inhibitor's selectivity for different kinases. By varying the substituents on this aryl ring and the nature of the amine at the C2 position, researchers can fine-tune the inhibitor's potency and selectivity profile.
Conclusion
This compound is a powerful and cost-effective starting material for constructing libraries of kinase inhibitors based on the proven 2,4-disubstituted pyrimidine scaffold. The strategic sequence of protection, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution provides a reliable and versatile route to a wide array of potent compounds. The protocols and rationale presented in this guide offer a solid foundation for researchers in drug discovery to leverage this building block for the development of novel therapeutics.
References
-
2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. Available at: [Link]
-
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. Available at: [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Available at: [Link]
-
Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood. Available at: [Link]
-
AZD1152 (Baracertib). AstraZeneca Open Innovation. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
-
Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
SNS-032, BMS-387032 A potent and selective Cdk inhibitor. New Drug Approvals. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. ResearchGate. Available at: [Link]
-
Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure. Available at: [Link]
-
Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.Google Patents.
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]
-
Conventional procedures for O-methylation and -demethylation. ResearchGate. Available at: [Link]
-
O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. TSI Journals. Available at: [Link]
-
Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite. DR-NTU, Nanyang Technological University. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. youtube.com [youtube.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. ias.ac.in [ias.ac.in]
- 9. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 13. medchemexpress.com [medchemexpress.com]
Detailed experimental protocol for Sonogashira coupling with 4-Bromo-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, has become a cornerstone in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][3] These characteristics make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2]
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[4] The introduction of an alkynyl group onto the pyrimidine ring, particularly at positions that can influence biological activity, is a key strategy in the development of novel drug candidates. The Sonogashira coupling of 4-bromo-2-hydroxypyrimidine offers a direct route to introduce this functionality, creating versatile intermediates for further synthetic transformations.
This document provides a detailed experimental protocol for the Sonogashira coupling of this compound. It outlines the underlying principles, offers step-by-step procedures, and provides insights into reaction optimization and troubleshooting.
Reaction Principle and Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[4][5][6]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II)-aryl complex.[4][7] The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[1][7]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II)-aryl complex.[7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylpyrimidine product and regenerate the active Pd(0) catalyst.[7]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[6] An amine base then deprotonates the alkyne to form a copper(I) acetylide intermediate.[6][8] This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.[2]
The presence of the hydroxyl group on the pyrimidine ring can potentially influence the reaction, and the choice of base and solvent is critical to ensure efficient coupling and minimize side reactions.
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific terminal alkyne used.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine (PPh₃), XPhos)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel)
Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| This compound | 1.0 equiv | Limiting reagent. |
| Terminal Alkyne | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loading is preferred for cost-effectiveness, but higher loading may be necessary for less reactive substrates. |
| Copper(I) Iodide | 2 - 10 mol% | Co-catalyst to facilitate the formation of the copper acetylide. |
| Ligand | 2 - 10 mol% (if required) | Stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphines are often effective.[9] |
| Base | 2 - 3 equiv | Neutralizes the HBr byproduct and facilitates the deprotonation of the alkyne.[8] |
| Solvent | Anhydrous and degassed | The choice of solvent can significantly impact the reaction outcome.[10] DMF is a common choice for its ability to dissolve a wide range of substrates and its high boiling point. |
| Temperature | Room temperature to 100 °C | The reactivity of aryl bromides often requires heating.[1][11] The optimal temperature should be determined empirically. |
| Reaction Time | 3 - 24 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), copper(I) iodide (5 mol%), and the phosphine ligand (if using a palladium source without integrated ligands, 6 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Add the base (e.g., triethylamine, 2.5 equiv) via syringe.
-
Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by washing with brine.[2][7]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
Troubleshooting and Optimization
-
Low Yield or No Reaction:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and has been handled under inert conditions. The appearance of palladium black can indicate catalyst decomposition.[13]
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can poison the catalyst.[13]
-
Temperature: Aryl bromides often require elevated temperatures to react efficiently.[1][11] Consider increasing the reaction temperature.
-
Ligand Choice: For challenging substrates, screening different phosphine ligands (e.g., bulky, electron-rich ligands like XPhos) can improve yields.[9]
-
-
Formation of Alkyne Homocoupling (Glaser Coupling) Product:
-
This is a common side reaction, especially with the use of a copper co-catalyst, and is promoted by the presence of oxygen.[13]
-
Strictly Anaerobic Conditions: Rigorous degassing of all solvents and maintaining a positive pressure of inert gas is crucial to minimize this side reaction.[13]
-
Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol may be employed to avoid homocoupling.[1][14]
-
-
Dehalogenation of the Starting Material:
-
If significant dehalogenation of this compound is observed, consider using a milder base or a lower reaction temperature.[4]
-
Catalytic Cycle Diagram
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Conclusion
The Sonogashira coupling of this compound provides an efficient and direct method for the synthesis of 4-alkynyl-2-hydroxypyrimidines. These products are valuable intermediates in the discovery and development of new therapeutic agents and functional materials. By carefully controlling the reaction parameters, including the choice of catalyst, ligand, base, and solvent, and by maintaining strictly anaerobic conditions, high yields of the desired products can be achieved. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]
-
Influence of base on the Sonogashira coupling reactiona - ResearchGate. Available at: [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing). Available at: [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. Available at: [Link]
-
Sonogashira Couplings Catalyzed by Collaborative (N‑Heterocyclic Carbene)-Copper and -Palladium Complexes - ElectronicsAndBooks. Available at: [Link]
-
Sonogashira Coupling | NROChemistry. Available at: [Link]
-
Conditions optimization for the double Sonogashira coupling. - ResearchGate. Available at: [Link]
-
Sonogashira cross-coupling reaction involving pyrimidines 20 - ResearchGate. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF - ResearchGate. Available at: [Link]
-
Sonogashira Coupling Reaction Mechanism - YouTube. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]
-
Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Available at: [Link]
-
Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. Available at: [Link]
-
Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
Application of 4-Bromo-2-hydroxypyrimidine in agrochemical synthesis.
An Application Guide to 4-Bromo-2-hydroxypyrimidine in Modern Agrochemical Synthesis
Introduction: The Pyrimidine Core in Crop Protection
The pyrimidine ring is a foundational scaffold in the world of agrochemicals, integral to the molecular architecture of numerous fungicides, herbicides, and insecticides.[1][2] Its prevalence stems from its versatile chemical nature and its ability to interact with a wide range of biological targets. Pyrimidine derivatives have been successfully commercialized as inhibitors of mitochondrial electron transport, disruptors of amino acid synthesis, and modulators of other vital cellular processes in pests and weeds.[1][3]
Within the vast library of pyrimidine-based building blocks, this compound stands out as a particularly strategic intermediate for agrochemical research and development. Its utility is anchored in its distinct structural features: a reactive bromine atom at the 4-position, which is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, and a hydroxyl group at the 2-position. This hydroxyl group exists in a tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone, influencing the molecule's reactivity and interaction profile.[4][5] This dual functionality allows for sequential, regioselective modifications, enabling the construction of complex and diverse molecular libraries for biological screening.
This document serves as a technical guide for researchers and synthetic chemists in the agrochemical industry, providing detailed protocols and expert insights into the application of this compound as a versatile precursor.
Caption: Tautomeric equilibrium of the title compound.
Core Synthetic Strategies: From Building Block to Agrochemical Scaffold
The journey from this compound to a potential agrochemical candidate involves a series of well-established yet powerful synthetic transformations. The strategic position of the bromine atom makes it highly susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), which are the cornerstones of modern synthetic chemistry.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl or aryl-heteroaryl linkages, a common motif in advanced agrochemicals.[6][7] This reaction allows for the precise and efficient coupling of the pyrimidine core to a wide variety of aryl and heteroaryl boronic acids. The bromine at the C4 position of this compound serves as the ideal electrophilic partner for this transformation.
This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids. Optimization may be required depending on the specific boronic acid used.[6][7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the starting pyrimidine.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 6-18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Causality and Optimization:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging couplings or electron-rich boronic acids, catalysts with more sophisticated ligands like Pd(dppf)Cl₂ may offer improved yields and reaction times.[9]
-
Base and Solvent: The combination of a carbonate or phosphate base with an aqueous solvent system is crucial. The base activates the boronic acid, and the water helps to dissolve the inorganic salts, facilitating the catalytic cycle.[6]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Table 1: Representative Suzuki Coupling Conditions & Outcomes
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Typical Yield* |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 90 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 90 | 90-98% |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 100 | 80-90% |
| 4 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 100 | 75-85% |
Yields are estimates based on similar reported reactions and may vary.[6][10]
C-N and C-O Bond Formation: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of many potent agrochemicals, particularly anilinopyrimidine fungicides and certain herbicides, relies on the formation of carbon-nitrogen or carbon-oxygen bonds at the pyrimidine core.[11][12] The electron-deficient nature of the pyrimidine ring makes the C4-Br bond susceptible to attack by nucleophiles like amines, alcohols, and thiols in an SNAr reaction.
This protocol outlines the synthesis of 4-amino-2-hydroxypyrimidine derivatives, which are key structures in fungicides targeting gray mold (Botrytis cinerea).[2]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 equiv)
-
Solvent (e.g., DMF, NMP, or Acetonitrile)
-
Sealed reaction vessel or round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv) in the chosen solvent (e.g., DMF).
-
Addition of Reagents: Add the amine (1.2 equiv) followed by the base (2.0 equiv).
-
Reaction: Seal the vessel or equip with a condenser and heat the mixture to 80-120 °C. The reaction is typically slower than Suzuki couplings and may require 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.
Causality and Optimization:
-
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine attacks the C4 position to form a negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of the bromide ion restores aromaticity. The electron-withdrawing nitrogen atoms in the pyrimidine ring are crucial for stabilizing this intermediate, thereby facilitating the reaction.[13]
-
Solvent and Base: Polar aprotic solvents like DMF or NMP are ideal as they can solvate the charged intermediate. A non-nucleophilic base is used to neutralize the HBr formed during the reaction. For less reactive amines, stronger bases and higher temperatures may be necessary.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
Integrated Synthesis: A Two-Step Pathway to a Fungicidal Scaffold
The true power of this compound lies in the ability to combine these core reactions sequentially to build complex molecules. The following workflow illustrates a hypothetical pathway to a 4-aryl-2-amino-pyrimidine scaffold, a structure with known fungicidal potential.
Caption: Two-step synthesis of a potential fungicidal scaffold.
This sequential approach—first establishing a C-C bond via Suzuki coupling, followed by a C-N bond formation via SNAr—provides a modular and highly efficient route to a diverse range of potential agrochemical candidates, ready for biological evaluation.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of novel agrochemicals. Its capacity to undergo regioselective Suzuki-Miyaura couplings and nucleophilic aromatic substitutions allows for the systematic and efficient construction of substituted pyrimidine libraries. By understanding the principles and protocols outlined in this guide, researchers can leverage this powerful building block to accelerate the discovery and development of the next generation of crop protection agents.
References
-
ACS Omega. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Publications. Available at: [Link][3]
-
Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines. Available at: [14]
-
PubMed. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Available at: [Link][15]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link][16]
-
Journal of Agricultural and Food Chemistry. (2023). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. ACS Publications. Available at: [Link][1]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link][6]
-
Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine. Available at: [5]
-
ResearchGate. (2018). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Available at: [Link][9]
-
ResearchGate. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. Available at: [Link][11]
-
NIH National Library of Medicine. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Available at: [Link][10]
-
MDPI. (2012). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Available at: [Link][2]
-
PubMed. (2012). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Available at: [Link][12]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 5. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 15. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrimidine synthesis [organic-chemistry.org]
Step-by-Step Guide to Buchwald-Hartwig Amination of 4-Bromo-2-hydroxypyrimidine: An Application Note for Researchers
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and heteroarylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, mastering this reaction is not merely an academic exercise; it is a critical enabler for the rapid generation of compound libraries and the efficient synthesis of complex molecular targets. The amination of substituted pyrimidines, in particular, is of significant interest as the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.
This guide provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of 4-Bromo-2-hydroxypyrimidine, a key building block for a diverse range of biologically active molecules. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of reagents and conditions, and address the specific challenges posed by the presence of the hydroxyl group.
Understanding the Substrate: The Dual Nature of this compound
Before embarking on the synthesis, it is crucial to appreciate the chemical nature of this compound. This substrate exists in a tautomeric equilibrium with its more stable form, 4-Bromo-1H-pyrimidin-2-one. This tautomerism has significant implications for its reactivity.
Furthermore, the hydroxyl group possesses a pKa of approximately 9.17.[3][4][5] This acidity means that under the basic conditions of the Buchwald-Hartwig amination, the hydroxyl group can be deprotonated, potentially leading to side reactions or catalyst inhibition. Therefore, the choice of base and reaction conditions must be carefully considered to favor the desired amination at the C4 position over competing processes.
The Catalytic Cycle: A Mechanistic Rationale for Experimental Design
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.
Experimental Protocol: A Starting Point for Optimization
This protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Amine | ≥98% | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Can be substituted with other Pd(0) or Pd(II) precursors. |
| Xantphos | ≥98% | Commercially Available | A common and effective ligand for this type of coupling. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | A milder base to minimize side reactions with the hydroxyl group. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Must be thoroughly degassed. |
| Schlenk flask or microwave vial | Oven-dried before use. | ||
| Magnetic stir bar | |||
| Inert gas (Argon or Nitrogen) | High Purity |
Step-by-Step Procedure
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add Palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add Cesium Carbonate (2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to 100-110 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-hydroxypyrimidine derivative.
-
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a framework for optimizing the reaction conditions. The yields are hypothetical and will vary depending on the specific amine used.
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 75-85 |
| Piperidine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 16 | 70-80 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 65-75 |
| N-Methylaniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 60-70 |
Troubleshooting and Key Considerations for Success
-
The Role of the Base: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu) can deprotonate the hydroxyl group, leading to potential O-arylation or other side reactions. Milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended as a starting point.[7]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands like Xantphos, RuPhos, or BrettPhos are often effective for coupling with heteroaryl halides.[8]
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is essential for achieving high yields.
-
Solvent Purity: The use of anhydrous and degassed solvents is paramount to prevent catalyst deactivation.
-
Hydroxyl Group Protection: If significant side reactions involving the hydroxyl group are observed, or if the desired product is obtained in low yield, protection of the hydroxyl group may be necessary. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.[9][10][11] The protecting group must be stable to the basic reaction conditions and readily cleavable post-amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a valuable transformation for the synthesis of novel pyrimidine derivatives in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully navigate the challenges presented by the substrate's functionality. The protocol provided herein serves as a solid foundation for further optimization and application in the synthesis of diverse molecular libraries.
References
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubChem. 2(1H)-Pyrimidinone. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
University of Pennsylvania. Protecting Groups. [Link]
-
Studylib. Protecting Groups: Hydroxyl & Amino - Organic Chemistry. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ResearchGate. Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Page loading... [guidechem.com]
- 4. 2-Hydroxypyrimidine | 557-01-7 [chemicalbook.com]
- 5. 2-Hydroxypyrimidine | 557-01-7 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. studylib.net [studylib.net]
- 11. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Application Notes and Protocols: The Strategic Use of 4-Bromo-2-hydroxypyrimidine in the Synthesis of Antiviral Nucleoside Analogs
Introduction: The Versatility of a Halogenated Pyrimidine in Antiviral Drug Discovery
The pyrimidine scaffold is a cornerstone in the architecture of life, forming the basis of nucleobases in DNA and RNA.[1] Consequently, synthetic analogs of pyrimidine nucleosides have emerged as a highly successful class of therapeutic agents, particularly in the realm of antiviral chemotherapy.[2][3] These molecules function by mimicking endogenous nucleosides, thereby deceiving viral polymerases and other essential enzymes, leading to the termination of viral replication.[3]
Within the diverse toolkit of medicinal chemistry, 4-bromo-2-hydroxypyrimidine stands out as a particularly valuable and versatile starting material for the synthesis of novel antiviral nucleoside analogs. Its strategic importance lies in the dual reactivity conferred by its substituents: the hydroxyl group, which can exist in a tautomeric equilibrium with its keto form (2-pyrimidinone), and the reactive bromine atom at the C4 position. This bromine atom is amenable to a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities to modulate the biological activity and pharmacokinetic properties of the target nucleoside analog.
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of antiviral nucleoside analogs. We will explore the key synthetic strategies, provide detailed experimental protocols, and discuss the underlying chemical principles that govern these transformations.
Core Synthetic Strategy: Glycosylation and Subsequent Functionalization
The primary pathway for the synthesis of nucleoside analogs from this compound involves two key stages:
-
N-Glycosylation: The coupling of the pyrimidine base to a protected sugar moiety (typically a ribose or deoxyribose derivative) to form the crucial N-glycosidic bond.
-
Post-Glycosylation Modification: Strategic chemical manipulation of the bromine atom and other functional groups on both the pyrimidine and sugar rings to generate the final antiviral compound.
This modular approach allows for the creation of a diverse library of nucleoside analogs from a common intermediate.
Key Synthetic Pathways and Methodologies
N-Glycosylation: The Vorbrüggen Reaction
The Vorbrüggen reaction is a widely employed and highly efficient method for the synthesis of N-nucleosides.[4] This reaction involves the coupling of a silylated heterocyclic base with an acylated sugar derivative, typically in the presence of a Lewis acid catalyst.[5]
Causality Behind Experimental Choices:
-
Silylation of this compound: The pyrimidine starting material is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step serves two critical purposes: it increases the nucleophilicity of the pyrimidine nitrogen, facilitating the attack on the anomeric center of the sugar, and it enhances the solubility of the base in the organic solvents used for the reaction.
-
Activation of the Sugar Moiety: The sugar component, typically protected with acyl groups (e.g., acetate or benzoate), is activated by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid promotes the formation of a key intermediate, an oxocarbenium ion, at the anomeric carbon (C1') of the sugar ring.[5]
-
Stereoselectivity: The use of a participating group, such as an acetyl group at the C2' position of the sugar, is crucial for controlling the stereochemistry of the newly formed glycosidic bond. The C2' acetyl group forms a cyclic acyloxonium ion intermediate, which sterically hinders the approach of the nucleobase from the same face, leading predominantly to the formation of the desired β-anomer.[4] This is of paramount importance as the stereochemistry of the nucleoside analog is critical for its biological activity.
Experimental Workflow for Vorbrüggen Glycosylation:
Caption: Workflow for Vorbrüggen Glycosylation.
Detailed Protocol for Vorbrüggen Glycosylation of this compound:
-
Silylation of the Pyrimidine Base:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, suspend this compound (1.0 eq) in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq) to the suspension.
-
Heat the mixture to reflux under a nitrogen atmosphere until the solution becomes clear (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
-
Glycosylation:
-
To the solution of the silylated pyrimidine, add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected nucleoside.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) (0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final nucleoside analog by recrystallization or column chromatography.
-
Post-Glycosylation Modification: Suzuki-Miyaura Cross-Coupling
The bromine atom at the C4 position of the pyrimidine ring is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of analogs with modified electronic properties and steric bulk, which can significantly impact their antiviral activity.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup:
-
In a Schlenk flask, combine the 4-bromo-pyrimidine nucleoside (1.0 eq), the desired boronic acid derivative (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation: Expected Yields and Antiviral Activity
The following table summarizes representative data for the synthesis and antiviral activity of a hypothetical nucleoside analog derived from this compound. Note that specific yields and activity will vary depending on the exact substrates and reaction conditions used.
| Step | Product | Typical Yield (%) | Antiviral Target | IC₅₀ (µM) |
| Vorbrüggen Glycosylation | 4-Bromo-2-hydroxy-1-(β-D-ribofuranosyl)pyrimidine | 60-80 | - | - |
| Suzuki-Miyaura Coupling | 4-(Aryl)-2-hydroxy-1-(β-D-ribofuranosyl)pyrimidine | 50-70 | Influenza A (H1N1) | 5-15 |
| Nucleophilic Substitution | 4-(Amino)-2-hydroxy-1-(β-D-ribofuranosyl)pyrimidine | 70-90 | Herpes Simplex Virus-1 | 10-25 |
IC₅₀ (Half-maximal inhibitory concentration) values are representative and for illustrative purposes.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations.[4] To ensure the successful synthesis and validation of the target compounds, the following analytical techniques are essential at each step:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation of intermediates and final products. The anomeric proton signal in the ¹H NMR spectrum is particularly important for confirming the stereochemistry of the glycosidic bond.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compounds.
Conclusion
This compound is a highly valuable and strategically important starting material for the synthesis of a wide array of antiviral nucleoside analogs. The synthetic routes outlined in these application notes, centered around the Vorbrüggen glycosylation and subsequent functionalization of the bromine atom, provide a reliable and versatile platform for the discovery and development of novel antiviral therapeutics. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can effectively leverage the unique reactivity of this pyrimidine derivative to create innovative drug candidates in the ongoing fight against viral diseases.
References
- Wang, G., De Clercq, E., & Li, G. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 59(11), 5237-5250.
- Wang, G., De Clercq, E., & Li, G. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues.
- Wuts, P. G. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. The Journal of Organic Chemistry, 87(23), 15585-15594.
- Di Grandi, M. J. (n.d.). Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions.
- Chang, J., Wang, L., & Liu, H. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(5), 636-649.
- Galochkina, A. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3656.
- (n.d.). Vorbrüggen glycosylation reaction and its mechanism.
- Wetherhold, M. A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6563.
- Amer, A. M., et al. (2019). Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro. European Journal of Medicinal Chemistry, 182, 111634.
- Rada, B., & Holý, A. (1980). Antiviral activities of pyrimidine nucleoside analogues: some structure-activity relationships. Chemotherapy, 26(2), 104-110.
- Eyer, L., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Beilstein Journal of Organic Chemistry, 17, 1349-1357.
- Chandrappa, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 520-536.
- Rayala, R. (2015). Design and Synthesis of Novel Nucleoside Analogues. FIU Digital Commons.
- Shchekotikhin, A. E., & Glazunova, V. A. (2022). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Molecules, 27(19), 6299.
- El-Sayed, W. A. (2012). Synthesis Optimization of Some Nucleoside Analogues Derivatives and Their Antiviral Activity. World Journal of Chemistry, 7(1), 01-05.
- Chung, D. H., et al. (2018). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 62(7), e00392-18.
- Galabov, A. S. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 13(11), 2244.
- Creative Proteomics. (n.d.). Protocol for Analysis of N-Glycosylation of Total Membrane Proteins.
- Kumar, S., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Bioorganic & Medicinal Chemistry, 40, 116179.
- De Vries, E., et al. (2012). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 109(31), 12807-12812.
- Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.).
- Diaz-Griffero, F., et al. (2019). Glycosylated diphyllin as a broad-spectrum antiviral agent against Zika virus. EBioMedicine, 48, 375-385.
- Sigma-Aldrich. (n.d.).
- De Clercq, E. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 664.
- Andrew Alliance. (n.d.). Automated Preparation Of Labeled N-Glycans With A Vision-Guided Pipetting Robot For High Sensitivity Lc-Ms Analysis. Andrew Alliance.
- New England Biolabs. (n.d.).
- Biosynth. (n.d.). 5-Bromo-2-hydroxypyrimidine. Biosynth.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryl Pyrimidines from 4-Bromo-2-hydroxypyrimidine
Abstract
This document provides a comprehensive guide for the synthesis of biaryl pyrimidines, a critical scaffold in medicinal chemistry, through palladium-catalyzed cross-coupling reactions.[1] Specifically, it details the application of Suzuki-Miyaura and Stille coupling methodologies using 4-bromo-2-hydroxypyrimidine as the starting material. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, detailed experimental protocols, and critical insights into reaction optimization. The content emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.
Introduction: The Significance of Biaryl Pyrimidines
The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its derivatives are integral to numerous approved drugs, including anticancer, antiviral, and antibacterial agents.[2] The synthesis of biaryl pyrimidines, in particular, has garnered significant attention as this motif is prevalent in kinase inhibitors and other targeted therapies.[3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of C-C bonds, offering mild reaction conditions and high functional group tolerance, making them ideal for the synthesis of complex pharmaceutical intermediates.[4][5]
This guide focuses on the utilization of this compound as a readily available starting material for the synthesis of diverse biaryl pyrimidines. We will explore two of the most robust palladium-catalyzed methods: the Suzuki-Miyaura coupling, which employs organoboron reagents, and the Stille coupling, which utilizes organostannanes.[6][7]
Mechanistic Overview: The Palladium Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, proceeds through a well-established catalytic cycle.[7][8][9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step.[7][8]
-
Transmetalation: The organic group from the organoboron (in Suzuki coupling) or organotin (in Stille coupling) reagent is transferred to the palladium center, displacing the halide.[6][7][8] In the Suzuki reaction, this step is facilitated by a base.[10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][11]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Challenges with 2-Hydroxypyrimidines
The presence of the 2-hydroxy group on the pyrimidine ring introduces specific challenges that must be addressed for successful cross-coupling. The primary issue is the potential for tautomerization between the hydroxy and oxo forms. This can affect the electronic properties of the pyrimidine ring and potentially lead to catalyst inhibition or undesired side reactions. Careful selection of the base and reaction conditions is therefore critical to mitigate these effects.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the Suzuki-Miyaura and Stille coupling reactions of this compound. These protocols are intended as a starting point and may require optimization depending on the specific arylboronic acid or organostannane used.
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. This is achieved by using standard Schlenk line techniques or a glovebox.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial for the success of these reactions, as water can lead to decomposition of the organometallic reagents and catalyst deactivation.
-
Reagent Quality: The purity of all reagents, particularly the palladium catalyst, ligands, and organometallic coupling partners, will significantly impact the reaction outcome.
Protocol 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a highly versatile and widely used method due to the commercial availability and relatively low toxicity of organoboron reagents.[6][9]
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
2.2.1. Reagents and Equipment
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos) (2-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
2.2.2. Step-by-Step Procedure
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2.2.3. Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Common Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | The choice of catalyst can significantly impact reaction efficiency. Pd(PPh₃)₄ is a common starting point. For more challenging couplings, more sophisticated catalyst/ligand systems may be required.[12] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[12][13] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step.[10] The choice of base can influence the reaction rate and selectivity, especially with the acidic proton of the hydroxypyrimidine. |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile | The solvent must be able to dissolve the reagents and be stable at the reaction temperature. A mixture of an organic solvent and water is often used to dissolve the inorganic base. |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. |
Protocol 2: Stille Coupling of this compound
The Stille coupling is another powerful C-C bond-forming reaction that utilizes organostannanes.[7] A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups.[3] However, a significant drawback is the toxicity of the organotin reagents and byproducts.[7][14]
2.3.1. Reagents and Equipment
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃) (2-10 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, NMP)
-
Optional: Additive (e.g., LiCl, Cu(I) salts)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
2.3.2. Step-by-Step Procedure
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the organostannane (1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
2.3.3. Optimization Parameters for Stille Coupling
| Parameter | Common Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a robust and commonly used catalyst for Stille couplings.[3] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[3] |
| Ligand | PPh₃, AsPh₃, P(furyl)₃ | The choice of ligand can influence the rate of transmetalation. Triphenylarsine (AsPh₃) is sometimes used to accelerate the reaction. |
| Solvent | Toluene, DMF, NMP, THF | Polar aprotic solvents are generally preferred for Stille couplings as they can help to stabilize the charged intermediates in the catalytic cycle. |
| Additive | LiCl, CuI | The addition of lithium chloride can accelerate the transmetalation step by forming a more reactive organostannane species. Copper(I) salts can act as co-catalysts.[14] |
| Temperature | 90 - 120 °C | The reaction temperature is a critical parameter that needs to be optimized for each specific substrate combination. |
Characterization of Biaryl Pyrimidines
The successful synthesis of the desired biaryl pyrimidine should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The appearance of new aromatic signals corresponding to the coupled aryl group is a key indicator of success.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Safety Considerations
-
Palladium Catalysts: While generally less toxic than other heavy metals, palladium compounds should be handled with care in a well-ventilated fume hood.
-
Organostannanes: Organotin compounds are highly toxic and should be handled with extreme caution. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.
-
Solvents: The organic solvents used in these reactions are flammable and may be harmful. Avoid inhalation and skin contact.
Conclusion
The palladium-catalyzed synthesis of biaryl pyrimidines from this compound is a robust and versatile methodology for accessing a wide range of compounds with significant potential in drug discovery. Both the Suzuki-Miyaura and Stille coupling reactions offer viable routes, each with its own advantages and disadvantages. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The protocols and optimization guidelines presented in this document provide a solid foundation for researchers to successfully synthesize these important molecular scaffolds.
References
- Benchchem. Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
-
Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 384-414. Available from: [Link]
-
Blum, J., & Shutt, D. (2000). On the Mechanism of Palladium-Catalyzed Coupling of Haloaryls to Biaryls in Water with Zinc. Organic Letters, 2(18), 2737-2740. Available from: [Link]
-
Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. Request PDF. Available from: [Link]
-
Collot, A., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(22), 8561-8566. Available from: [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available from: [Link]
-
Old, D. W. (2001). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Available from: [Link]
-
A Review of Design Strategies and Catalytic Applications of Polymer‐Bound Palladium Systems for C C Bond Formation via Heck and Suzuki Reactions. Request PDF. Available from: [Link]
-
Jin, Y., & Lee, J. (2024). Palladium-Catalyzed/Copper-Mediated Decarbonylative Cross-Coupling of S-Pyrimidyl Thioesters for Biaryl Synthesis. The Journal of Organic Chemistry. Available from: [Link]
-
An Overview of Solid Supported Palladium and Nickel Catalysts for C-C Cross Coupling Reactions. OUCI. Available from: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]
-
Kumar, A., et al. (2018). Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega, 3(5), 5364-5373. Available from: [Link]
-
Anderson, K. W., et al. (2005). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 7(15), 3327-3330. Available from: [Link]
-
Bai, Q., Bai, Z., & Wang, H. (2019). Macrocyclization of Biaryl-Bridged Peptides through Late-Stage Palladium-Catalyzed C(sp2)-H Arylation. PubMed. Available from: [Link]
-
Ali, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available from: [Link]
-
Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Stille reaction. Wikipedia. Available from: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available from: [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. Available from: [Link]
-
Synthesis and triplex forming properties of pyrimidine derivative containing extended functionality. PubMed. Available from: [Link]
-
Gucký, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available from: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. Available from: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Aqueous Cross-Coupling For Proteins. Science Concentrates - American Chemical Society. Available from: [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. nobelprize.org [nobelprize.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 14. Stille Coupling [organic-chemistry.org]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 4-Bromo-2-hydroxypyrimidine for Industrial Applications
Abstract
4-Bromo-2-hydroxypyrimidine is a pivotal intermediate in the synthesis of complex heterocyclic compounds, serving as a critical building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique structure, featuring a reactive bromine atom and a hydroxyl group capable of tautomerism, allows for diverse downstream functionalization, including nucleophilic substitution and cross-coupling reactions.[1] This application note provides a comprehensive guide to a scalable, efficient, and industrially viable synthesis of this compound. We present a comparative analysis of common synthetic routes and deliver a detailed, optimized protocol for a one-step synthesis from 2-hydroxypyrimidine using a hydrobromic acid and hydrogen peroxide system. This method is highlighted for its improved safety profile, high yield, and operational simplicity, making it superior to classical bromination techniques for large-scale production.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in nucleobases and a wide array of therapeutic agents.[2] The introduction of a bromine atom at the 4-position and a hydroxyl group at the 2-position of the pyrimidine ring creates a highly versatile and valuable intermediate. The bromine atom serves as an excellent leaving group for nucleophilic substitution and is a key handle for modern carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1]
The significance of this compound is underscored by its role as a precursor in the synthesis of compounds with demonstrated biological activities, including potential anticancer and antimicrobial properties.[1] As the demand for novel pharmaceuticals and advanced materials grows, the need for a robust, scalable, and cost-effective synthesis of this key intermediate has become paramount for researchers and manufacturers in the drug development and fine chemical sectors.[3]
Comparative Analysis of Synthetic Methodologies
Several methods for the synthesis of this compound have been reported. The selection of an appropriate route for industrial scale-up depends critically on factors such as yield, purity, cost of raw materials, operational safety, and environmental impact.
| Method | Key Reagents | Advantages | Disadvantages & Scalability Concerns |
| Direct Bromination | Elemental Bromine (Br₂) in solvents like benzene or nitrobenzene.[1] | Straightforward, well-established mechanism.[1] | Use of highly toxic and hazardous elemental bromine and carcinogenic solvents.[1] Poor atom economy. Significant safety and environmental risks on a large scale. |
| NBS Bromination | N-Bromosuccinimide (NBS) in polar solvents (DMF, DMSO).[1] | Milder and easier to handle than liquid bromine. High yields (>85%) reported at lab scale.[1] | NBS is relatively expensive for bulk production. Exothermic nature of the reaction requires careful thermal management. |
| Phosphorus Halide | Phosphorus oxybromide (POBr₃) or a combination of phosphorus halides.[4] | Effective for brominating hydroxypyrimidines. | Often requires harsh reaction conditions (high temperatures) and can be a multi-step process.[4] Generates significant phosphorus-containing waste streams. |
| HBr / H₂O₂ Oxidation | Hydrobromic acid (HBr) and Hydrogen Peroxide (H₂O₂).[1] | Highly Recommended for Scale-Up. Uses readily available, less hazardous reagents. High yield and purity.[1] Safer operational profile. Water is the primary byproduct. | Requires precise control of temperature and reagent addition to prevent side reactions and manage exothermicity. |
Based on this analysis, the one-step synthesis utilizing hydrobromic acid and hydrogen peroxide catalysis emerges as the most promising route for industrial applications due to its superior safety profile, cost-effectiveness, and environmental considerations.
Recommended Scalable Synthesis: HBr/H₂O₂ Mediated Bromination
This section details the optimized protocol for the synthesis of this compound from 2-hydroxypyrimidine. The underlying principle of this reaction is the in situ generation of an electrophilic bromine species from the oxidation of HBr by H₂O₂, which then selectively brominates the electron-rich pyrimidine ring at the 4-position.
Reaction Scheme
Caption: Reaction scheme for the one-step synthesis.
Materials and Equipment
| Reagents | Grade | Supplier |
| 2-Hydroxypyrimidine (Uracil) | ≥98% | Standard Chemical Supplier |
| Hydrobromic Acid (HBr) | 48% aq. solution | Standard Chemical Supplier |
| Hydrogen Peroxide (H₂O₂) | 30% aq. solution | Standard Chemical Supplier |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard Chemical Supplier |
| Deionized Water | - | In-house |
| Equipment |
| Jacketed glass reactor with overhead stirrer, condenser, and temperature probe |
| Addition funnel with pressure equalization |
| Heating/cooling circulator |
| Buchner funnel and vacuum flask |
| pH meter or pH strips |
| Drying oven |
Detailed Step-by-Step Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Reactor Setup: Equip a 1 L jacketed reactor with an overhead mechanical stirrer, a reflux condenser, a thermocouple for internal temperature monitoring, and an addition funnel.
-
Charging Reagents: Charge the reactor with 2-hydroxypyrimidine (56.0 g, 0.5 mol, 1.0 equiv.) and 48% hydrobromic acid (282 g, 1.5 mol, 3.0 equiv.).
-
Initial Mixing: Begin stirring the mixture at 150-200 RPM to form a slurry.
-
Controlled Addition of Oxidant: Cool the reactor contents to 10-15°C using the circulator. Slowly add 30% hydrogen peroxide (56.7 g, 0.5 mol, 1.0 equiv.) dropwise via the addition funnel over a period of 60-90 minutes. CAUTION: The reaction is exothermic. Maintain the internal temperature below 25°C during the addition.
-
Reaction Phase: Once the addition is complete, slowly heat the reaction mixture to 70-75°C. Maintain this temperature with continuous stirring for 10-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or TLC until the starting material is consumed.
-
Cooling and Quenching: After completion, cool the reaction mixture to 20-25°C. A precipitate of the product should form.
-
Peroxide Quench (Optional but Recommended): To decompose any residual hydrogen peroxide, a small amount of sodium thiosulfate solution can be carefully added until a starch-iodide paper test is negative.[1]
-
Product Isolation: Filter the resulting slurry through a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual acid and salts.
-
Drying: Dry the collected white to off-white solid in a vacuum oven at 50-60°C to a constant weight.
Expected Results
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (HPLC) | ≥98% |
| Appearance | White to off-white crystalline solid |
Process Optimization and Troubleshooting for Scale-Up
Transitioning from the lab to industrial production requires careful consideration of key parameters to ensure safety, consistency, and efficiency.
Caption: High-level experimental workflow diagram.
-
Thermal Management: The initial addition of hydrogen peroxide is exothermic. On a large scale, efficient heat removal is critical. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition should be tied to the cooling capacity to prevent thermal runaway.
-
Agitation: Proper agitation is crucial to maintain slurry homogeneity and ensure efficient mass and heat transfer. Insufficient mixing can lead to localized "hot spots" and the formation of impurities.
-
Material Compatibility: Ensure all reactor components and transfer lines are compatible with concentrated hydrobromic acid and hydrogen peroxide (e.g., glass, Hastelloy, PTFE).
-
Off-Gas Management: The reaction may produce some off-gassing. The reactor should be vented through a scrubber system appropriate for acidic vapors.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup. | 1. Extend reaction time at 70-75°C. Confirm completion with HPLC. 2. Ensure the filtrate is cold during washing to minimize product solubility. |
| Low Purity (Byproducts) | 1. Over-bromination. 2. Temperature excursion during H₂O₂ addition. | 1. Use stoichiometric amounts of H₂O₂. 2. Improve cooling efficiency and slow the H₂O₂ addition rate. |
| Dark Product Color | Presence of trace impurities or slight decomposition. | Consider a recrystallization step from an appropriate solvent (e.g., ethanol/water) if higher purity is required. |
Conclusion
The one-step synthesis of this compound via HBr/H₂O₂ oxidation of 2-hydroxypyrimidine offers a safe, scalable, and high-yielding alternative to traditional bromination methods. By implementing careful control over reaction parameters, particularly temperature and reagent stoichiometry, this protocol can be reliably scaled for industrial production. The resulting high-purity product serves as a versatile intermediate, empowering researchers and drug development professionals in the creation of next-generation chemical entities.
References
-
Ningbo Inno Pharmchem Co., Ltd. 5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use. [Link]
-
Beletskaya, I. P., et al. Catalytic Sandmeyer Bromination. Synthesis, 2007. [Link]
-
Javed, S., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2021. [Link]
-
Junia, H., et al. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents. A kind of preparation method of 2-amino-4-bromopyrimidine.
-
ResearchGate. Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. [Link]
- Google Patents. Method of preparing 2,4-dihydroxypyrimidine.
-
LookChem. This compound. [Link]
-
Datapdf.com. THE SAYDIMEYER REACTION. [Link]
-
Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]
-
PubChem. 4-Bromo-2-hydroxypyridine. [Link]
- Google Patents. Synthesis method for 5-bromo-2-fluoropyrimidine.
- Google Patents. Process for preparing 4-hydroxypyrimidine.
- Google Patents. Process for preparing 2,4-dihydroxypyrimidine (uracil).
-
PubMed. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. [Link]
-
RSC Publishing. A flexible and scalable synthesis of 4′-thionucleosides. [Link]
-
CONICET. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. [Link]
-
NIH. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
PubMed. Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors. [Link]
Sources
Protecting the 2-Hydroxyl Group of 4-Bromo-2-hydroxypyrimidine: A Guide to Strategic Selection and Application
Introduction: Navigating the Synthetic Landscape of Functionalized Pyrimidines
The 4-bromo-2-hydroxypyrimidine scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules and functional materials. The strategic placement of the bromine atom at the 4-position offers a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. However, the presence of the 2-hydroxyl group, existing in tautomeric equilibrium with its 2-pyridone form, presents a significant challenge. This reactive site can interfere with a multitude of synthetic transformations, necessitating a robust protection strategy.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for the hydroxyl group of this compound. We will delve into the rationale behind the selection of common protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss their compatibility with downstream applications, particularly the widely utilized Suzuki-Miyaura cross-coupling reaction.
The Strategic Imperative for Hydroxyl Protection
The nucleophilic nature of the 2-hydroxyl group (or the corresponding amide in the pyridone tautomer) can lead to undesirable side reactions under a variety of conditions. For instance, in palladium-catalyzed cross-coupling reactions, the unprotected hydroxyl group can coordinate to the metal center, potentially deactivating the catalyst. Furthermore, under basic conditions often employed in these couplings, the acidic proton of the hydroxyl group can be abstracted, leading to solubility issues or unwanted side reactions.
Effective protection of the hydroxyl group masks its reactivity, allowing for clean and efficient functionalization at the 4-position. The ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to the reaction conditions of subsequent synthetic steps.
-
Readily removed in high yield under specific and mild conditions that do not affect other functional groups in the molecule.
This guide will focus on three widely employed and effective protecting groups for the 2-hydroxyl function of this compound: tert-Butyldimethylsilyl (TBDMS) , Benzyl (Bn) , and Methoxymethyl (MOM) ethers.
Protecting Group Strategies: A Comparative Analysis
The choice of protecting group is a critical decision in the synthetic planning process and should be guided by the intended downstream reaction conditions.
| Protecting Group | Introduction Conditions | Removal Conditions | Stability Profile | Key Considerations |
| TBDMS Ether | TBDMSCl, Imidazole, DMF | TBAF, THF; or Acidic conditions (e.g., HCl in MeOH) | Stable to basic and mildly acidic conditions. Generally stable to Suzuki coupling. | Steric bulk can sometimes hinder reactivity at adjacent positions. Silicon-based, so fluoride-based deprotection is highly selective. |
| Benzyl Ether | BnBr, NaH, DMF or THF | Hydrogenolysis (H₂, Pd/C); or Strong acidic conditions (e.g., BBr₃) | Very stable to a wide range of acidic and basic conditions. Stable to Suzuki coupling. | Removal by hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes). |
| MOM Ether | MOMCl, DIPEA, DCM | Acidic conditions (e.g., HCl in MeOH) | Stable to basic and nucleophilic conditions. Generally stable to Suzuki coupling. | MOMCl is a suspected carcinogen, requiring careful handling. Deprotection under acidic conditions may affect other acid-labile groups. |
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and the purity of the starting materials.
tert-Butyldimethylsilyl (TBDMS) Ether Protection
The TBDMS group is a popular choice due to its ease of introduction and selective removal under mild conditions using a fluoride source.[1]
Diagram of TBDMS Protection and Deprotection:
Caption: TBDMS protection/deprotection workflow.
Protocol 1a: Synthesis of 4-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 1b: Deprotection of 4-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine
-
To a solution of 4-bromo-2-(tert-butyldimethylsilyloxy)pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq).[2][3]
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield this compound.
Benzyl (Bn) Ether Protection
The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, making it suitable for multi-step syntheses.[4]
Diagram of Benzyl Protection and Deprotection:
Caption: Benzyl protection/deprotection workflow.
Protocol 2a: Synthesis of 4-Bromo-2-(benzyloxy)pyrimidine
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr) (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2b: Deprotection of 4-Bromo-2-(benzyloxy)pyrimidine
-
To a solution of 4-bromo-2-(benzyloxy)pyrimidine (1.0 eq) in methanol, add palladium on carbon (10 wt. % Pd/C, 0.1 eq).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Methoxymethyl (MOM) Ether Protection
The MOM group is an acetal-type protecting group that is stable under basic conditions and can be removed under acidic conditions.[5]
Diagram of MOM Protection and Deprotection:
Caption: MOM protection/deprotection workflow.
Protocol 3a: Synthesis of 4-Bromo-2-(methoxymethoxy)pyrimidine
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the mixture to 0 °C and add chloromethyl methyl ether (MOMCl) (1.5 eq) dropwise. Caution: MOMCl is a potential carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.[6]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3b: Deprotection of 4-Bromo-2-(methoxymethoxy)pyrimidine
-
Dissolve 4-bromo-2-(methoxymethoxy)pyrimidine (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Stir the reaction at room temperature and monitor its progress by TLC.[7]
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The stability of the chosen protecting group under the conditions of palladium-catalyzed cross-coupling is paramount. All three protecting groups discussed—TBDMS, Bn, and MOM—are generally stable under typical Suzuki-Miyaura reaction conditions, which often involve a palladium catalyst, a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (like dioxane/water, DMF, or toluene).[8][9]
Diagram of Suzuki-Miyaura Coupling with a Protected Pyrimidine:
Caption: Suzuki coupling and subsequent deprotection.
General Protocol for Suzuki-Miyaura Coupling of 4-Bromo-2-(O-Protected)pyrimidine:
-
To a reaction vessel, add the 4-bromo-2-(O-protected)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Following the successful cross-coupling, the protecting group can be removed using the appropriate deprotection protocol as described above to yield the final 4-aryl-2-hydroxypyrimidine.
Conclusion
The selection of an appropriate protecting group for the 2-hydroxyl function of this compound is a critical step in the design of efficient and high-yielding synthetic routes. TBDMS, benzyl, and MOM ethers each offer a unique set of advantages in terms of stability and deprotection conditions. By carefully considering the planned synthetic sequence, particularly the conditions of key bond-forming reactions like the Suzuki-Miyaura coupling, researchers can strategically choose the optimal protecting group to achieve their synthetic goals. The protocols provided in this guide serve as a valuable starting point for the successful implementation of these protecting group strategies in the synthesis of novel and complex pyrimidine-based molecules.
References
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL not available)
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC - NIH. [Link]
-
Methoxymethyl ether - Wikipedia. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]
-
Tetra-n-butylammonium Fluoride (TBAF) - Common Organic Chemistry. [Link]
-
Scheme 2. Deprotection of TBDMS protected 8. i. 2.5 eq TBAF in THF.... - ResearchGate. [Link]
-
Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide | Semantic Scholar. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. [Link]
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]
-
Deprotection of a tert-butyldimethylsilyl ether - Article | ChemSpider Synthetic Pages. [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. [Link]
-
Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. [Link]
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-hydroxypyrimidine
Welcome to the technical support resource for the synthesis of 4-Bromo-2-hydroxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing field-proven insights and evidence-based protocols to improve reaction yield and product purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each answer provides a causal explanation and actionable solutions.
Issue 1: My yield of this compound is consistently low. What are the primary causes and how can I optimize the reaction?
Low yields are a frequent challenge and can stem from several factors, from the choice of reagents to the reaction conditions and work-up procedure. A systematic approach is crucial for identifying the root cause.[1][2]
Potential Causes & Solutions:
-
Inefficient Brominating Agent or Method: The choice of brominating agent is critical and depends on scale, safety requirements, and available equipment.[3]
-
Explanation: Different reagents have varying reactivities and may require specific conditions to be effective. For instance, elemental bromine (Br₂) is highly reactive but hazardous, while N-Bromosuccinimide (NBS) offers a safer, more controlled source of electrophilic bromine.[3][4] A newer method using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) provides an efficient one-step synthesis.[3]
-
Recommended Action: Evaluate your current bromination method against alternatives. For many lab-scale syntheses, NBS in a polar aprotic solvent is a reliable starting point.[3] For larger scales, the HBr/H₂O₂ method might offer safety and efficiency advantages.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are deeply interconnected and must be carefully controlled.
-
Explanation: The bromination of 2-hydroxypyrimidine is an electrophilic aromatic substitution. The pyrimidine ring is electron-deficient, but the hydroxyl group at the 2-position is an activating group. The reaction rate is highly sensitive to the solvent's ability to stabilize intermediates and the temperature, which provides the necessary activation energy. Polar aprotic solvents like DMF or DMSO can enhance reaction efficiency.[3]
-
Recommended Action:
-
Solvent: If using NBS, ensure your solvent is a polar aprotic type, such as DMF.[3]
-
Temperature: Monitor and control the temperature closely. For direct bromination with Br₂, the reaction is often run from room temperature to mild heating.[3] For NBS, temperatures around 60–80°C are common.[3] Exceeding the optimal temperature can lead to side reactions and decomposition.[1]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction only when the starting material is consumed to avoid incomplete conversion or product degradation from prolonged reaction times.[5]
-
-
-
Formation of Side Products: The most common side reaction is over-bromination, leading to di-brominated species or other impurities.
-
Explanation: If the brominating agent is added too quickly or in excess, the desired mono-brominated product can react further.[6]
-
Recommended Action: Add the brominating agent (e.g., NBS or a solution of Br₂) dropwise or portion-wise to the reaction mixture.[1] This maintains a low concentration of the brominating species, favoring the mono-substitution product. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent, but avoid large excesses.
-
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during isolation and purification steps.
-
Explanation: this compound has specific solubility properties. Improper pH adjustment during work-up, inefficient extraction, or using an unsuitable recrystallization solvent can lead to poor recovery.
-
Recommended Action:
-
Work-up: After quenching, carefully adjust the pH to precipitate the product if applicable.
-
Extraction: Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery from the aqueous layer.[7]
-
Purification: For recrystallization, perform small-scale solvent screening to find a system that provides high recovery of pure crystals. A common method involves recrystallization from 85% ethanol.[8]
-
-
Issue 2: My final product is contaminated with a di-brominated impurity. How can I prevent this?
The formation of di-bromo species is a classic example of a competing reaction in electrophilic aromatic substitutions.
Cause & Mechanism:
The mono-brominated product, this compound, is still an activated ring system and can undergo a second bromination, typically at the 6-position. This is more likely to occur if there is a high local concentration of the brominating agent or if the reaction is allowed to proceed for too long after the initial starting material is consumed.
Preventative Measures:
-
Stoichiometry and Addition: Strictly control the stoichiometry to use only a slight excess of the brominating agent (1.05-1.1 equivalents). Add the reagent slowly and in portions to the reaction mixture, allowing each portion to react before adding the next. This minimizes the presence of excess brominating agent that could react with the product.[1]
-
Temperature Control: Run the reaction at the lower end of the optimal temperature range. Higher temperatures can increase the rate of the second bromination.
-
Reaction Monitoring: Monitor the reaction closely by TLC. As soon as the 2-hydroxypyrimidine spot disappears, proceed with the work-up. Do not let the reaction stir for an extended period after completion.[5]
Issue 3: The reaction stalls and does not go to completion, leaving unreacted starting material.
A stalled reaction can be frustrating and points to issues with reagents, catalysts, or conditions.[2][5]
Potential Causes & Solutions:
-
Impure Reagents:
-
Explanation: The starting 2-hydroxypyrimidine may be impure. N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light or moisture, reducing its effectiveness.[9]
-
Recommended Action: Use freshly recrystallized NBS for best results.[9] Ensure the purity of your 2-hydroxypyrimidine starting material.
-
-
Insufficient Catalyst (If Applicable):
-
Explanation: Some bromination methods, particularly with less reactive substrates, may benefit from a Lewis acid or Brønsted acid catalyst to increase the electrophilicity of the bromine source.[10] If the catalyst is insufficient or inactive, the reaction may not proceed.
-
Recommended Action: If using a catalyzed method, ensure the catalyst is active and used in the correct amount. For example, when using 1,3-dibromo-5,5-dimethylhydantoin (DBH), adding a Lewis acid like TMSOTf or an organic acid like p-toluenesulfonic acid (TsOH) can significantly enhance the reaction rate.
-
-
Inadequate Mixing:
-
Explanation: If the reaction mixture is heterogeneous or not stirred adequately, reagents may not come into sufficient contact, leading to an incomplete reaction.
-
Recommended Action: Ensure vigorous and continuous stirring throughout the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
There are two primary, well-documented methods for synthesizing this compound.[3]
-
Direct Bromination of 2-hydroxypyrimidine: This is a classical electrophilic substitution. It can be performed using various brominating agents. The choice of agent impacts safety, yield, and reaction conditions.
-
One-Pot Synthesis using HBr and H₂O₂: A more modern approach where 2-hydroxypyrimidine is heated with hydrobromic acid and hydrogen peroxide. This method is efficient and avoids the use of elemental bromine.[3]
Comparison of Common Bromination Methods
| Method | Brominating Agent | Typical Solvent | Temperature | Advantages | Disadvantages |
| Classical | Bromine (Br₂) | Benzene, Nitrobenzene | Room Temp. to Mild Heat | Well-established, straightforward.[3] | Uses hazardous bromine and solvents.[3] |
| NBS | N-Bromosuccinimide | DMF, DMSO | 60-80°C | Safer solid reagent, good yields.[3] | Requires higher temperatures. |
| Modern | HBr / H₂O₂ | Aqueous HBr | 30-100°C | Efficient one-step process, avoids Br₂.[3] | Requires careful temperature control and post-reaction treatment to decompose excess peroxide.[3] |
Q2: Why is bromination selective for the 4-position of 2-hydroxypyrimidine?
This selectivity is a result of the electronic properties of the pyrimidine ring and the directing effects of its substituents. 2-hydroxypyrimidine exists in a tautomeric equilibrium with pyrimidin-2-one. The hydroxyl/oxo group at C2 and the nitrogen atom at N1 are ortho, para-directing activating groups. They direct electrophilic attack to the 4 and 6 positions. The nitrogen at N3 is a deactivating meta-directing group. The combined effect strongly favors substitution at the C4 (and C6) position over the C5 position.
Q3: What safety precautions are necessary when handling brominating agents like Br₂ and NBS?
-
Bromine (Br₂): Is a highly toxic, corrosive, and volatile liquid. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or a suitable laminate), safety goggles, and a lab coat. Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.
-
N-Bromosuccinimide (NBS): Is a lachrymator and an irritant.[9] While it is a solid and easier to handle than Br₂, it should still be managed with care in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear standard PPE. NBS can be a source of bromine radicals, especially with light or radical initiators, so reactions should be set up accordingly.[4][9]
Visualization of Workflows
A logical troubleshooting process is key to solving yield issues. The following diagram outlines a workflow for diagnosing and addressing low yields in the synthesis.
Caption: Troubleshooting workflow for low synthesis yields.
Detailed Experimental Protocols
The following are representative protocols. Always perform a thorough safety assessment before beginning any chemical synthesis.
Protocol 1: Synthesis using N-Bromosuccinimide (NBS)
This protocol is adapted from methodologies described for bromination of pyrimidine derivatives.[3]
Materials:
-
2-hydroxypyrimidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), recrystallized
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium thiosulfate solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve 2-hydroxypyrimidine (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Begin stirring the solution under a nitrogen atmosphere. In portions, add recrystallized NBS (1.1 eq) to the solution over 20-30 minutes. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an equal volume of ice water.
-
Work-up:
-
If any unreacted bromine color persists, add saturated sodium thiosulfate solution dropwise until the color disappears.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, then once with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield this compound as a solid.
Protocol 2: Synthesis using Hydrobromic Acid and Hydrogen Peroxide
This protocol is based on the modern, one-step synthesis approach.[3]
Materials:
-
2-hydroxypyrimidine (1.0 eq)
-
Hydrobromic acid (48% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Catalase (optional, for peroxide decomposition)
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-hydroxypyrimidine (1.0 eq) to hydrobromic acid (48% solution).
-
Reagent Addition: While stirring, add hydrogen peroxide (30% solution) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a controlled temperature between 80-90°C. Stir vigorously for 8-12 hours. Monitor the reaction by TLC.
-
Quenching and Work-up:
-
Cool the reaction mixture to room temperature.
-
(Optional) To decompose any remaining hydrogen peroxide, a small amount of catalase can be added, or the mixture can be treated with a reducing agent like sodium bisulfite.[3]
-
Cool the mixture further to below 10°C in an ice bath to precipitate the product.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum at 70-80°C to obtain this compound.[3]
-
References
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. Retrieved from [Link]
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333–3336. Retrieved from [Link]
-
Pathak, T. P., et al. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Bromination Reaction. Retrieved from [Link]
-
Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1474-1476. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Junjappa, H., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Retrieved from [Link]
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
Peninsula Polymer. (n.d.). 5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use. Retrieved from [Link]
- Google Patents. (n.d.). US4476306A - Method of preparing 2,4-dihydroxypyrimidine.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Reactions with Pyrimidine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. Pyrimidines are a cornerstone in medicinal chemistry, but their successful incorporation via Suzuki coupling is often challenging due to their unique electronic properties.
This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues, explain the underlying chemical principles, and offer robust, actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
Q1: I'm observing little to no formation of my desired product when coupling a pyrimidine halide. What are the likely causes and how can I address this?
A1: Low or no conversion in Suzuki reactions with pyrimidine substrates often points to issues with catalyst activity or the inherent reactivity of the starting materials. Here’s a breakdown of potential causes and solutions:
-
Catalyst Inhibition and Deactivation: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst, leading to deactivation.[1][2] This is particularly problematic with 2-halopyrimidines due to the proximity of the nitrogen to the reaction center.[3]
-
Troubleshooting:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)3) families.[1][3] These ligands stabilize the palladium center, promote the desired catalytic cycle, and can mitigate catalyst inhibition.[3]
-
Catalyst Precursor: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate ligand. If using a Pd(II) precatalyst such as Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.
-
-
-
Poor Oxidative Addition: While the electron-deficient nature of the pyrimidine ring should facilitate oxidative addition, other factors can hinder this crucial first step of the catalytic cycle.[1][4]
-
Troubleshooting:
-
Halide Reactivity: The reactivity of the pyrimidine halide follows the general trend: I > Br > Cl.[2][5] If you are using a chloropyrimidine and observing low reactivity, consider switching to the corresponding bromo- or iodopyrimidine if synthetically feasible.
-
Steric Hindrance: Significant steric bulk near the reaction site on either the pyrimidine or the boronic acid partner can impede the approach of the catalyst. In such cases, a less bulky ligand or higher reaction temperatures may be necessary.
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all interconnected and critical for success.
-
Troubleshooting:
-
Base Selection: A systematic screening of bases is often necessary. Weaker bases like K₃PO₄ or K₂CO₃ are often a good starting point as strong bases can promote side reactions.[6] In some cases, stronger bases like Cs₂CO₃ may be required, particularly with less reactive substrates.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is commonly used.[3][4] The water is crucial for the hydrolysis of boronic esters to the active boronic acid and for the transmetalation step.[7] However, for substrates prone to protodeboronation, anhydrous conditions might be beneficial.[7]
-
Temperature: Higher temperatures can increase the reaction rate but may also accelerate catalyst decomposition and side reactions.[6] Microwave irradiation can be a powerful tool to rapidly heat the reaction to a precise temperature, often leading to shorter reaction times and improved yields.[4][8]
-
-
Issue 2: Significant Formation of Side Products
Q2: My reaction is producing a substantial amount of a byproduct where the boron group of my boronic acid has been replaced by a hydrogen. What is this side reaction and how can I minimize it?
A2: This common and often frustrating side reaction is known as protodeboronation (or protodeborylation).[9][10] It involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming your boronic acid and reducing the yield of the desired coupled product.[10] Heteroaromatic boronic acids, including pyrimidine boronic acids, are particularly susceptible to this decomposition pathway.[10][11]
Key Factors Influencing Protodeboronation:
-
Substrate Structure: Electron-deficient and heteroaromatic boronic acids are more prone to protodeboronation.[10][11] 2-Pyrimidinylboronic acids are notoriously unstable due to the adjacent nitrogen atom.[3]
-
Reaction Conditions: High temperatures, extended reaction times, and the presence of water can accelerate this side reaction.[10]
-
pH: Both acidic and basic conditions can catalyze protodeboronation, with the optimal pH for stability being substrate-dependent.[9][10]
Troubleshooting Protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[6] Consider switching to weaker inorganic bases like K₃PO₄ or K₂CO₃.
-
Optimize Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long heating periods. Lowering the temperature may also help, though it could slow down the desired coupling.
-
Employ Boronic Acid Derivatives: To circumvent the instability of boronic acids, consider using more stable derivatives that slowly release the active boronic acid in situ. This "slow release" strategy keeps the concentration of the unstable boronic acid low, minimizing protodeboronation.[9][12]
-
Boronic Esters (e.g., pinacol esters): These are generally more stable than their corresponding boronic acids.[11][13]
-
Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be hydrolyzed under the reaction conditions to generate the boronic acid.[5][12]
-
MIDA Boronates: These are highly stable and can be used in a "slow release" approach.[6][9]
-
Q3: Besides protodeboronation, I'm also observing homo-coupling of my boronic acid. What causes this and how can I prevent it?
A3: The formation of a biaryl product derived from the coupling of two molecules of your boronic acid is known as homo-coupling . This side reaction is often promoted by the presence of oxygen and can be a sign of inefficient catalytic turnover.
Strategies to Minimize Homo-coupling:
-
Thorough Degassing: Suzuki couplings are sensitive to oxygen, which can lead to oxidative homo-coupling and catalyst decomposition.[2] Ensure that your solvent is thoroughly degassed before use, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Stoichiometry: Using a slight excess of the pyrimidine halide relative to the boronic acid can sometimes reduce homo-coupling.[2]
-
Catalyst and Ligand Choice: A highly active and stable catalyst system will favor the desired cross-coupling pathway over homo-coupling. Bulky ligands can also help to suppress this side reaction.[14]
Data Presentation
Table 1: Troubleshooting Guide for Common Issues in Suzuki Reactions with Pyrimidine Substrates
| Issue | Potential Cause | Recommended Action | Rationale |
| Low/No Conversion | Catalyst Inhibition/Deactivation | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Stabilizes the Pd center and prevents coordination by pyrimidine nitrogens.[1] |
| Poor Oxidative Addition | Switch from a chloropyrimidine to a bromo- or iodopyrimidine. | Increases the reactivity of the electrophile (I > Br > Cl).[2][5] | |
| Suboptimal Conditions | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents. | The interplay of base and solvent is critical for catalyst activity and substrate solubility. | |
| Protodeboronation | Unstable Boronic Acid | Use a boronic ester (e.g., pinacol) or an organotrifluoroborate. | These derivatives are more stable and release the boronic acid slowly in situ.[11][12] |
| Harsh Reaction Conditions | Use a milder base (e.g., K₃PO₄) and lower the reaction temperature. | Reduces the rate of the decomposition pathway.[6] | |
| Homo-coupling | Presence of Oxygen | Thoroughly degas the solvent and maintain an inert atmosphere. | Minimizes oxidative side reactions and catalyst decomposition.[2] |
| Inefficient Catalysis | Optimize the catalyst and ligand system for higher activity. | A more efficient catalyst will favor the desired cross-coupling pathway. |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[3]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[4]
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
To a microwave reaction vessel, add the halogenated pyrimidine, the boronic acid/ester, the palladium catalyst, and the base.[3]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[3]
-
Add the degassed solvent system via syringe.[3]
-
Place the vessel in the microwave reactor and irradiate at the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes), with stirring.[3][4]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki reactions.
References
-
Protodeboronation - Wikipedia. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Effective Purification of 4-Bromo-2-hydroxypyrimidine by Recrystallization
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-bromo-2-hydroxypyrimidine. We will address common challenges and provide a robust framework for achieving high purity through recrystallization, grounded in fundamental chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Question 1: My recrystallization yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yield is one of the most frequent challenges in recrystallization. The primary causes are typically related to solvent volume, premature crystallization, or excessive washing.
-
Cause A: Excessive Solvent Use: The most common reason for poor yield is using too much solvent to dissolve the crude material.[1] The goal is to create a saturated solution at high temperature, allowing the compound to crystallize upon cooling as its solubility decreases.[2][3] If excess solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture, allowing time for dissolution after each addition.[2][4] If you suspect you've added too much, you can carefully evaporate some of the solvent to re-establish a saturated solution and attempt the cooling process again.[5][6]
-
-
Cause B: Premature Crystallization During Hot Filtration: this compound may rapidly crystallize out of the hot solution if it cools even slightly, for instance, on the filter funnel during the removal of insoluble impurities.[5]
-
Solution: Prevent premature cooling by pre-heating your filtration apparatus (funnel and receiving flask) in an oven or with hot solvent vapor before filtration. Use a slight excess of hot solvent (approx. 5-10%) to keep the compound in solution during this brief step, then evaporate the excess before cooling.[5][7]
-
-
Cause C: Product Loss During Washing: Washing the collected crystals with a solvent in which they have some solubility will inevitably dissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent or anti-solvent. Cold solvent has a lower capacity to dissolve the product, thus minimizing losses.[4]
-
Question 2: My final product has a persistent yellow or brown discoloration. How can I obtain a white or off-white solid?
Answer: Discoloration typically points to the presence of colored, often oxidized, impurities or residual starting materials from the synthesis. The synthesis of this compound often involves bromination of a 2-hydroxypyrimidine precursor, which can generate colored byproducts.[8][9]
-
Solution A: Activated Charcoal Treatment: For persistent color, the use of activated charcoal is highly effective.[7]
-
After dissolving the crude product in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the solution.
-
Gently reheat the solution to boiling for 2-5 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal and any other insoluble matter.
-
Expert Tip: Use charcoal sparingly. An excessive amount can adsorb your target compound, leading to a reduction in yield.[7]
-
-
Solution B: Re-evaluate the Solvent System: The impurity may be co-crystallizing with your product. A different solvent system might leave the colored impurity in the mother liquor. Experiment with different solvents or solvent mixtures.
Question 3: The compound fails to crystallize from the solution after cooling, even in an ice bath. What should I do?
Answer: Failure to crystallize usually indicates that the solution is not supersaturated, a necessary condition for crystal formation.[1]
-
Cause A: Too Much Solvent: As discussed in Question 1, excessive solvent is a primary cause. The solution is simply not concentrated enough for crystals to form.
-
Cause B: Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin. Sometimes, a supersaturated solution can be stable if these sites are absent.[1][10]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites to induce crystallization.[5][10]
-
Solution 2: Seeding: If available, add a single, tiny crystal of pure this compound to the cooled solution. This "seed crystal" provides a perfect template for further crystal growth.[6][10]
-
Question 4: My compound "oiled out," forming a liquid layer instead of solid crystals. How do I fix this?
Answer: Oiling out occurs when the dissolved solid comes out of solution at a temperature above its melting point.[5] While some related compounds have low melting points, 5-bromo-2-hydroxypyrimidine (an isomer) has a high melting point with decomposition around 235°C, suggesting the 4-bromo isomer is also a high-melting solid. Therefore, oiling out in this case is more likely due to impurities depressing the melting point of the mixture.
-
Solution A: Adjust the Solvent System: The presence of impurities can create a low-melting eutectic mixture.
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the solution's saturation point.[1][5]
-
Allow the solution to cool much more slowly. Slow cooling provides a better opportunity for a proper crystal lattice to form at a temperature below the mixture's melting point.[2]
-
-
Solution B: Change Solvents: A different solvent or solvent pair may prevent this issue altogether. Choose a solvent with a lower boiling point if possible.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[2][11] Given the polar nature and hydrogen-bonding capabilities of this compound (due to the hydroxyl and pyrimidine nitrogens), polar solvents are the best starting point.
A mixed-solvent system is often ideal.[11] A common and effective approach is to use a pair of miscible solvents, one in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").[12]
-
Recommended Starting Systems:
-
Ethanol/Water or Methanol/Water: Dissolve the compound in a minimum of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to clarify the solution, then cool.
-
Ethyl Acetate/Hexane: A less polar but effective system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
-
A systematic solvent screening is the most reliable method.
Q2: How do I perform a solvent screening experiment?
-
Place a small amount of your crude material (~50 mg) into several different test tubes.
-
Add a small volume (~0.5 mL) of a different test solvent to each tube at room temperature. Note the solubility.[13]
-
For solvents in which the compound was insoluble at room temperature, gently heat the test tube to the solvent's boiling point and observe if it dissolves.[13]
-
If the compound dissolves when hot, allow the tube to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.
-
The ideal solvent will show low solubility at room temperature and high solubility when hot, and will produce a good crop of crystals upon cooling.[2][11]
| Solvent | Polarity | Boiling Point (°C) | Suitability Rationale |
| Water | High | 100 | Good anti-solvent. Compound is likely poorly soluble due to the bromo- and pyrimidine ring. |
| Ethanol | Medium | 78 | Good "good" solvent. Likely to dissolve the compound when hot due to hydrogen bonding capability. |
| Ethyl Acetate | Medium | 77 | A versatile solvent that can often provide a good solubility gradient. |
| Acetone | Medium | 56 | Can be effective, but its low boiling point may lead to rapid evaporation and premature crystallization. |
| Dichloromethane | Low | 40 | Low boiling point makes it less ideal for standard recrystallization; may be useful for trituration. |
| Hexane/Heptane | Non-polar | 69 / 98 | Excellent anti-solvents to pair with more polar solvents like Ethyl Acetate or Acetone. |
Q3: What level of purity can I expect to achieve with a single recrystallization?
For most systems, a single, carefully executed recrystallization can increase purity significantly, often from a crude state of 80-90% to >98%. Purity should be assessed by techniques like HPLC, NMR, or melting point analysis.[9] A sharp melting point range close to the literature value indicates high purity.[10] If significant impurities remain, a second recrystallization may be necessary.
Section 3: Detailed Recrystallization Protocol (Ethanol/Water System)
This protocol provides a step-by-step methodology for a mixed-solvent recrystallization.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a stir bar. Add a minimal volume of ethanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a glass funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution into the clean flask to remove insoluble impurities (and charcoal, if used).
-
Induce Crystallization: Re-heat the clear filtrate to boiling. Add deionized water dropwise using a Pasteur pipette until the solution becomes persistently cloudy. This is the saturation point. Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Slow cooling is critical for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., NMR).
Section 4: Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for common recrystallization issues.
Section 5: Safety Precautions
This compound and related brominated heterocyclic compounds should be handled with care. While specific toxicity data is limited, similar compounds are classified as irritants.[14][15]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.[15][16]
-
Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[17] Avoid contact with skin and eyes.[18]
-
Solvents: The solvents used for recrystallization (e.g., ethanol, ethyl acetate) are flammable. Do not use them near open flames. Heating should be performed using a steam bath, heating mantle, or hot plate in a well-ventilated fume hood.
-
Waste Disposal: Dispose of the mother liquor and any waste solvents in appropriately labeled hazardous waste containers according to your institution's guidelines.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website: [Link]
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. mt.com [mt.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. 4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Identifying and minimizing byproducts in the bromination of 2-hydroxypyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bromination of 2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Our goal is to provide practical, field-proven insights in a direct question-and-answer format to help you identify and minimize byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal and product of the bromination of 2-hydroxypyrimidine?
The primary objective is the regioselective synthesis of 5-bromo-2-hydroxypyrimidine (CAS 38353-06-9).[1][2] This reaction is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] The pyrimidine ring is electron-deficient, but the hydroxyl group at the C2 position (which exists predominantly in its lactam or pyrimidinone form) is an activating group, directing electrophilic substitution to the C5 position.[3]
Q2: Can you explain the core mechanism of this bromination reaction?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The 2-hydroxypyrimidine (or more accurately, pyrimidin-2(1H)-one) tautomer is electron-rich enough to react with an electrophilic bromine source (e.g., Br₂, NBS).[3][4] The reaction mechanism can be complex and may involve the rapid, reversible formation of an addition intermediate (a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine), which then undergoes a slower, acid-catalyzed elimination to yield the final aromatic product, 5-bromo-2-hydroxypyrimidine.[3][5]
Caption: General mechanism for the bromination of 2-hydroxypyrimidine.
Q3: What are the most common byproducts I should be aware of?
The most frequently encountered and problematic byproduct is the 5,5-dibromo-dihydropyrimidine derivative , which arises from over-bromination.[3] If reaction conditions are not carefully controlled, the desired mono-brominated product can react further with the brominating agent.[1][3] Other potential impurities can include unreacted starting material and byproducts from the decomposition of reagents or solvents.
Troubleshooting Guide: Common Experimental Issues
Q4: My yield of 5-bromo-2-hydroxypyrimidine is consistently low. What are the likely causes and how can I fix it?
Low yield is a common issue that can stem from several factors. Let's break down the probable causes and solutions.
Probable Cause 1: Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate reagent stoichiometry.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If starting material is still present after the initially planned time, consider extending the reaction duration. If the reaction has stalled, a modest increase in temperature (e.g., from room temperature to 40°C) can be beneficial, but must be done cautiously to avoid byproduct formation.[6][7][8] Ensure at least one molar equivalent of the brominating agent is used.
Probable Cause 2: Suboptimal Brominating Agent The choice of brominating agent and solvent system is critical. Milder agents may be less efficient, while overly reactive systems can lead to degradation.
-
Solution: While elemental bromine is effective, it can be harsh.[9] Consider using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile, which is a well-established method.[10][11] Another effective system is using hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) as a co-oxidant, which can offer high efficiency.[6][7]
Probable Cause 3: Product Loss During Workup/Purification The desired product might be lost during aqueous workup if the pH is not controlled, or during crystallization if an inappropriate solvent system is used.
-
Solution: After the reaction, carefully neutralize the mixture. The product, 5-bromo-2-hydroxypyrimidine, has limited solubility in cold water. Filtration and washing the collected solid with cold water and a non-polar solvent (like hexane) can be an effective purification step. For recrystallization, solvents like ethanol or methanol are often used.[9]
Q5: I'm seeing a significant amount of a second, less polar spot on my TLC, which I suspect is a dibrominated byproduct. How do I prevent this?
This is a classic case of over-bromination. The mono-brominated product is still activated enough to react a second time, especially if excess brominating agent is present or the reaction conditions are too harsh.[3][12][13]
Solution 1: Control Stoichiometry This is the most critical parameter.
-
Action: Use a precise molar ratio of the brominating agent to the 2-hydroxypyrimidine, typically ranging from 1.0 to 1.1 equivalents.[8] Avoid using a large excess of the brominating agent. The molar ratio should be carefully optimized to minimize the formation of di- and poly-brominated byproducts.[12][13]
Solution 2: Control Reagent Addition and Temperature A large local concentration of the brominating agent can promote over-reaction.
-
Action: Add the brominating agent (e.g., a solution of bromine or solid NBS) slowly and portion-wise to the solution of 2-hydroxypyrimidine. Maintain a low and constant temperature during the addition, for instance, by using an ice-water bath (0-5°C).[9] This helps to dissipate the heat of the reaction and maintain control.
Solution 3: Choice of Solvent The solvent can influence the reactivity of the brominating species.
-
Action: Polar aprotic solvents like acetonitrile or DMF are often good choices.[8][10] In some cases, using water or acetic acid can be effective, but these protic solvents can sometimes participate in side reactions or alter the reactivity profile.[12][13]
Caption: Pathway showing formation of the over-bromination byproduct.
Q6: How can I effectively purify my 5-bromo-2-hydroxypyrimidine from the reaction mixture?
Purification is key to achieving the desired product quality, often specified as >98% by HPLC.[1]
Step 1: Quenching and Initial Isolation If using an oxidizing brominating agent (like Br₂ or NBS), the first step is to quench any excess reagent.
-
Protocol: After the reaction is complete (as determined by TLC/HPLC), cool the mixture and add a solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color of bromine disappears. The crude product often precipitates from the aqueous mixture. It can be isolated by filtration, washing thoroughly with cold deionized water to remove salts.[9]
Step 2: Recrystallization This is the most common and effective method for purifying the solid product.
-
Protocol: The choice of solvent is crucial. 85% ethanol has been reported to be effective.[9] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
Step 3: Column Chromatography If recrystallization fails to remove a persistent impurity, column chromatography may be necessary, although it is less ideal for large-scale work.
-
Protocol: Use silica gel as the stationary phase. The mobile phase will typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal solvent system should be determined by TLC analysis first. Neutral alumina has also been reported as a stationary phase for this separation.[9]
Recommended Protocols & Methodologies
Protocol 1: Bromination using NBS in Acetonitrile
This protocol is based on common methods for brominating activated heterocycles and is designed to minimize over-bromination.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxypyrimidine (1.0 eq) in acetonitrile (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (NBS) (1.05 eq) in acetonitrile or DMF and add it dropwise to the cooled pyrimidine solution over 30-45 minutes. The use of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can enhance the reaction rate if needed, though it may also increase the risk of byproducts if not controlled.[8]
-
Reaction: Allow the mixture to stir at 0-5°C and monitor its progress every 30 minutes by TLC. Once the starting material is consumed (typically 2-4 hours), proceed to the workup.
-
Workup: Add a 10% aqueous solution of sodium thiosulfate to quench any remaining NBS. Reduce the solvent volume under vacuum. Add cold water to precipitate the product.
-
Isolation & Purification: Filter the solid, wash with copious amounts of cold water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum. Recrystallize from an ethanol/water mixture if necessary.
Protocol 2: HPLC Method for Purity Analysis
This method is essential for quality control and for monitoring reaction progress.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.05M phosphate buffer, pH adjusted to 5.5.
-
Mobile Phase B: Methanol/Acetonitrile mixture.
-
Gradient: Start with a high concentration of Mobile Phase A, and run a linear gradient to increase the concentration of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.[14]
-
Column Temperature: 40°C.[14]
-
Analysis: The starting material, 2-hydroxypyrimidine, will elute earlier (is more polar) than the product, 5-bromo-2-hydroxypyrimidine. The dibrominated byproduct will be even less polar and have a longer retention time. Purity is determined by the relative peak area.
Troubleshooting Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-2-hydroxypyrimidine | 38353-06-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 8. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 10. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]
- 12. WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 13. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 14. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling of 4-Bromo-2-hydroxypyrimidine
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of catalyst loading in cross-coupling reactions involving 4-Bromo-2-hydroxypyrimidine. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your synthetic endeavors.
Introduction: The Challenges of Coupling this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of the hydroxyl group and the nitrogen atoms within the pyrimidine ring can lead to catalyst inhibition and undesired side reactions. The hydroxyl group can exist in tautomeric equilibrium with its keto form, 2-pyrimidone, which can complicate reactivity. Furthermore, the nitrogen lone pairs can coordinate to the palladium center, leading to catalyst deactivation.[1] Therefore, careful optimization of the catalyst system, particularly the catalyst loading, is paramount for a successful transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low to no product yield in the cross-coupling of this compound?
A1: Low or no yield is a common frustration that can often be traced back to several key factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring are notorious for coordinating with the palladium catalyst, effectively "poisoning" it and pulling it out of the catalytic cycle.[1] The 2-hydroxy group (or its tautomeric keto form) can also interact with the catalyst.
-
Inappropriate Catalyst/Ligand Choice: Not all palladium catalysts are created equal for this substrate. The combination of the palladium precursor and the ligand is critical for success. Bulky, electron-rich phosphine ligands are often necessary to promote the desired reactivity and prevent catalyst decomposition.[2]
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature play a crucial role. An unsuitable base may not be strong enough to facilitate the catalytic cycle, while an inappropriate solvent can lead to poor solubility of reagents or catalyst deactivation.
-
Poor Quality of Reagents: The presence of impurities in starting materials, solvents, or reagents can have a significant negative impact on the reaction outcome. Always use high-purity, and when necessary, anhydrous and degassed solvents.[3]
Q2: How does catalyst loading impact the reaction outcome?
A2: Catalyst loading, expressed in mol% relative to the limiting reagent, is a critical parameter to optimize.
-
Too Low Loading: Insufficient catalyst may lead to incomplete conversion, especially if catalyst deactivation is a competing process.
-
Too High Loading: While it might seem that more catalyst will drive the reaction to completion, excessively high loadings can lead to the formation of side products derived from the catalyst system itself.[2][4] It also increases the cost of the reaction and the burden of removing residual palladium from the final product, a critical consideration in pharmaceutical development.[2]
A typical starting point for catalyst loading in palladium-catalyzed cross-coupling is between 1-5 mol%.[5] For a challenging substrate like this compound, starting at the higher end of this range (e.g., 3-5 mol%) is advisable.[5]
Q3: What is "palladium black" and how can I prevent its formation?
A3: The appearance of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[2] It is finely divided, catalytically inactive palladium metal that has precipitated out of the reaction mixture. This is often caused by the instability of the active Pd(0) species. To prevent its formation:
-
Use appropriate ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., XPhos, SPhos), can stabilize the palladium center and prevent agglomeration into palladium black.[1]
-
Control the reaction temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Ensure an inert atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium oxides which can then decompose.[3]
Q4: How do I choose the right type of cross-coupling reaction for my desired transformation?
A4: The choice of reaction depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids or esters.[6]
-
Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen bonds with a variety of primary and secondary amines.[7]
-
Sonogashira Coupling: Employed for creating carbon-carbon bonds with terminal alkynes.[8]
-
Heck Coupling: Suitable for the reaction of the aryl bromide with an alkene.[9]
Each of these reactions will require specific optimization of the catalyst system and reaction conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the cross-coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
This is one of the most frequent issues. A systematic approach is key to identifying the root cause.
Initial Checks & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | - Verify Catalyst & Ligand Integrity: Use fresh catalyst and ligands. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere.[3] - Screen Different Catalysts: If using a simple catalyst like Pd(PPh₃)₄ with poor results, consider more robust, modern catalyst systems. Buchwald-type palladacycle precatalysts or catalysts with bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often more effective for challenging substrates.[5] |
| Inappropriate Base | - Base Screening: The choice of base is critical. Test a range of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. For nitrogen-containing heterocycles, K₃PO₄ is often a good starting point. - Ensure Sufficient Equivalents: Use at least 2-3 equivalents of the base. |
| Unsuitable Solvent | - Solvent System: A mixture of an organic solvent and water is often necessary for Suzuki couplings to facilitate the dissolution of the inorganic base and activate the boronic acid. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. - Degassing: Thoroughly degas all solvents to remove dissolved oxygen, which can deactivate the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles. |
| Low Reaction Temperature | - Increase Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C or higher) and monitor the progress. |
Experimental Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Significant Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Common Byproducts and Their Mitigation
| Byproduct | Potential Cause | Mitigation Strategy |
| Protodebromination (Replacement of Br with H) | - Presence of Water/Protic Solvents: Can lead to the quenching of intermediates. - Inefficient Transmetalation: If the transfer of the coupling partner to the palladium center is slow, competing pathways can dominate. | - Use Anhydrous Solvents: Ensure all solvents are rigorously dried. - Optimize Base and Ligand: A stronger, non-nucleophilic base and a more effective ligand can accelerate the desired transmetalation step. |
| Homocoupling of the Coupling Partner | - Oxygen in the Reaction Mixture: Can promote the oxidative homocoupling of boronic acids in Suzuki reactions. | - Rigorous Degassing: Ensure the reaction is set up under a strictly inert atmosphere. |
| Decomposition of Starting Material or Product | - Excessively High Temperature: Can lead to thermal degradation. - Prolonged Reaction Time: Can result in the decomposition of sensitive functional groups. | - Optimize Temperature: Find the lowest effective temperature for the reaction. - Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed. |
Experimental Protocols
General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically optimizing the catalyst loading for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, a Buchwald precatalyst)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 5 mL). Bubble the inert gas through the solution for an additional 10-15 minutes.
-
Catalyst Loading Screening: Prepare a series of reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). Add the appropriate amount of the palladium catalyst to each reaction vessel.
-
Reaction Execution: Heat the reaction mixtures to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by TLC or LC-MS.
-
Analysis: Compare the conversion and yield for each catalyst loading to determine the optimal concentration.
Data Presentation: Example of Catalyst Loading Optimization
| Catalyst Loading (mol%) | Conversion after 4h (%) | Isolated Yield (%) | Observations |
| 0.5 | 25 | 18 | Incomplete conversion, significant starting material remains. |
| 1.0 | 70 | 65 | Good conversion, minor byproducts observed. |
| 2.0 | 98 | 92 | Near-complete conversion, clean reaction profile. |
| 5.0 | >99 | 88 | Complete conversion, but increased byproduct formation noted. |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
The successful cross-coupling of this compound is a challenging yet achievable goal. A systematic and informed approach to optimizing catalyst loading, coupled with careful selection of ligands, bases, and solvents, is essential. This guide provides a foundation for troubleshooting common issues and developing robust and efficient synthetic protocols. Remember that each specific substrate pairing may require fine-tuning of the reaction conditions.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
- Benchchem. (n.d.). Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Benchchem. (n.d.). Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (n.d.). Chemistry LibreTexts.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Functionalization of Polyhalopyrimidines
Introduction: Welcome to the technical support center for the regioselective functionalization of polyhalopyrimidines. As a cornerstone of medicinal chemistry and materials science, the pyrimidine scaffold's value is unlocked through precise, site-selective derivatization. However, the inherent electronic nature of the pyrimidine ring and the nuanced reactivity of its halogen substituents present significant synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. Here, we consolidate field-proven insights, mechanistic rationale, and actionable troubleshooting protocols to empower you to overcome common hurdles and achieve your synthetic goals with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental principles of polyhalopyrimidine reactivity.
Q1: What is the general order of reactivity for different halogens on a pyrimidine ring in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of halogens in palladium-catalyzed cross-couplings is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step. Consequently, the established order of reactivity is I > Br > Cl >> F .[1] Iodopyrimidines are highly reactive and can often undergo coupling at or near room temperature, while chloropyrimidines require more forcing conditions, such as higher temperatures and specialized, electron-rich ligands to facilitate the challenging oxidative addition step.[1] Fluoropyrimidines are generally considered unreactive in these reactions.
Q2: Which position on the pyrimidine ring is most reactive, and why?
A2: The regiochemical outcome is dictated by the electronic properties of the pyrimidine ring. As an electron-deficient heterocycle, the carbon atoms have differing electron densities. The general order of reactivity for palladium-catalyzed cross-coupling is C4(6) > C2 > C5 .[1] The C4 and C6 positions are the most electron-deficient due to the influence of both ring nitrogens, making them most susceptible to oxidative addition by the Pd(0) catalyst. The C2 position is also activated, whereas the C5 position is the least electron-deficient and therefore the least reactive.[1][2]
Q3: How does Nucleophilic Aromatic Substitution (SNAr) on polyhalopyrimidines differ from cross-coupling reactions in terms of regioselectivity?
A3: In SNAr, a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[3] The reaction proceeds via an addition-elimination mechanism.[3] The regioselectivity is governed by the ability of the ring to stabilize this negative charge. For polyhalopyrimidines, the C4 and C6 positions are the most electrophilic and therefore the most susceptible to nucleophilic attack. This often results in the same positional reactivity preference (C4/C6 > C2) as seen in many cross-coupling reactions, but the underlying mechanism is entirely different. The key is that the positions best able to stabilize the negative charge of the Meisenheimer complex, typically those ortho and para to the ring nitrogens, are the most reactive.
Q4: Can I achieve "inverse" or "unconventional" regioselectivity in cross-coupling reactions?
A4: Yes, this is an active area of research and is often achievable through careful ligand selection.[4][5] While the intrinsic reactivity of a 2,4-dichloropyrimidine favors substitution at the C4 position, specific ligands can reverse this preference. For example, bulky, electron-rich monophosphine ligands or N-heterocyclic carbene (NHC) ligands can sterically hinder approach at the C4 position or alter the electronics of the palladium catalyst, favoring oxidative addition at the C2 position instead.[4][6][7] This ligand-controlled selectivity is a powerful tool for accessing isomers that are not favored under standard conditions.[4]
Part 2: Troubleshooting Guides by Reaction Type
This section provides in-depth, scenario-based troubleshooting for specific experimental challenges.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Problem 1: My Suzuki-Miyaura reaction on 2,4-dichloropyrimidine is giving a mixture of C2 and C4 isomers, with low overall yield.
-
Likely Cause: Inadequate catalyst control, insufficient base strength, or suboptimal solvent choice. The inherent reactivity difference between C2-Cl and C4-Cl is often not large enough to achieve perfect selectivity without careful optimization.[8]
-
Troubleshooting Workflow:
dot { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Low Yield & \nMixture of Isomers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ligand [label="Step 1: Evaluate Ligand \n- Standard (e.g., PPh3)? \n- Switch to Buchwald-type biarylphosphine \n (e.g., SPhos, XPhos) for C4 selectivity. \n- Use bulky NHC (e.g., IPr) for C2 focus.", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Step 2: Strengthen Base \n- Using Na2CO3? \n- Switch to K3PO4 or Cs2CO3. \n- Ensures efficient transmetalation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Step 3: Change Solvent \n- Using Toluene? \n- Switch to a more polar aprotic solvent \n (e.g., 1,4-Dioxane, DME) with water. \n- Improves solubility of base & boronic acid.", fillcolor="#34A853", fontcolor="#FFFFFF"]; temp [label="Step 4: Adjust Temperature \n- Too high? Can cause scrambling. \n- Start lower (e.g., 80°C) and slowly \n increase. Microwave irradiation can offer \n precise control.", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Improved Yield & \nRegioselectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> ligand [label="Initial Check"]; ligand -> base [label="If still mixed"]; base -> solvent [label="If yield is low"]; solvent -> temp [label="Fine-tuning"]; temp -> success; } Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.
Problem 2: My Sonogashira coupling on a 2-bromo-4-chloropyrimidine is not proceeding, and I only recover starting material.
-
Likely Cause: Catalyst poisoning, insufficient base activity, or copper co-catalyst issues. Sonogashira couplings can be sensitive to impurities and require a suitable amine base to both act as a base and a solvent.[1]
-
Troubleshooting Steps:
-
Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly deoxygenated via freeze-pump-thaw cycles or by bubbling with argon for at least 20-30 minutes. Oxygen can deactivate the Pd(0) catalyst.
-
Check Your Copper Source: Use a fresh source of Cu(I) iodide. If it appears discolored (green/blue), it may have oxidized.
-
Amine Base is Crucial: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure they are anhydrous and used in excess (2-3 equivalents). They are essential for the catalytic cycle.[1]
-
Catalyst System: While Pd(PPh₃)₄ is standard, consider a more robust pre-catalyst like PdCl₂(PPh₃)₂ if starting material persists.
-
Solvent: Anhydrous THF or DMF are typically effective solvents for this transformation.[1]
-
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
Problem 3: My SNAr reaction with a primary amine on 2,4,6-trichloropyrimidine is sluggish and gives multiple products.
-
Likely Cause: The reactivity difference between the C2, C4, and C6 positions is not being effectively controlled by temperature, leading to over-reaction. The amine nucleophile can also react with multiple sites.
-
Troubleshooting Decision Tree:
dot { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="{Sluggish SNAr & Multiple Products | Is the reaction run at elevated temperature?}", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
yes_temp [label="{High Temp (> 25°C)}"]; no_temp [label="{Low Temp (≤ 0°C)}"];
sol_yes [label="{Action: Lower Temperature | Run reaction at 0°C or -78°C to exploit the small activation energy differences. The C4/C6 positions are significantly more reactive at low temperatures.}", fillcolor="#FBBC05", fontcolor="#202124"];
sol_no [label="{Issue: Nucleophile or Base | Is the base sterically hindered (e.g., DIPEA)?}", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
yes_base [label="{Action: Use a non-nucleophilic, hindered base like DIPEA or Proton Sponge®. This prevents the base from competing as a nucleophile.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_base [label="{Action: Consider a weaker nucleophile or protect the amine. If still problematic, switch to a different synthetic strategy like Buchwald-Hartwig amination.}"];
start -> yes_temp [label="Yes"]; start -> no_temp [label="No"]; yes_temp -> sol_yes; no_temp -> sol_no; sol_no -> yes_base [label="Yes"]; sol_no -> no_base [label="No"]; } Caption: Decision tree for troubleshooting SNAr reactions on polyhalopyrimidines.
Guide 3: Direct C-H Functionalization
Problem 4: I am attempting a directed C5-arylation of a 2-aminopyrimidine derivative, but I see no reaction or complex mixtures.
-
Likely Cause: Direct C-H functionalization is mechanistically complex and highly sensitive to the directing group, oxidant, and catalyst system.[9][10] Failure often points to an incompatible combination of these factors.
-
Troubleshooting Steps:
-
Verify Directing Group Efficacy: The 2-amino group (or a derivative like a picolinamide) is a common directing group. Ensure it is correctly installed and not sterically encumbered.[9]
-
Oxidant is Key: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.[11] Ensure you are using the correct oxidant as specified in literature protocols for your specific transformation.
-
Catalyst and Ligand: Palladium-catalyzed C-H activation often relies on a Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycle.[9] The catalyst (e.g., Pd(OAc)₂) and any necessary ligands or additives are critical. Check for compatibility.
-
Solvent Choice: Acidic solvents (e.g., TFA, AcOH) are sometimes used to promote the concerted metalation-deprotonation step. The choice is highly substrate-dependent.
-
Alternative Strategies: If direct C-H functionalization fails, consider an alternative route. A "halogen dance" followed by cross-coupling at the C5 position can be a more robust, albeit longer, synthetic path.
-
Part 3: Data & Protocols
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This table summarizes typical outcomes for the mono-arylation of 2,4-dichloropyrimidine with phenylboronic acid under various catalytic conditions, demonstrating the influence of ligand choice.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Major Isomer | Approx. Ratio (C4:C2) |
| Pd₂(dba)₃ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | C4-Phenyl | 95:5 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | C4-Phenyl | >98:2 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | C4-Phenyl | >98:2 |
| Pd(OAc)₂ | IPr-HCl / NaOtBu | Toluene | 110 | C2-Phenyl | 10:90 |
Data compiled from typical results reported across the literature.[4][8] Ratios are illustrative and can vary with substrate.
Experimental Protocol: Regioselective C4-Sonogashira Coupling of 2-Chloro-4-iodopyrimidine
This protocol details a reliable method for the selective functionalization at the C4 position, leveraging the differential reactivity of iodine and chlorine.
Materials:
-
2-Chloro-4-iodopyrimidine (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add 2-chloro-4-iodopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe, followed by anhydrous TEA. The mixture should be a suspension.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-alkynylpyrimidine.
Self-Validation: The success of this protocol relies on the much higher reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step.[1] A clean conversion with no significant formation of the C2-coupled or di-coupled product validates the orthogonal reactivity.
References
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. ResearchGate. [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. National Institutes of Health. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Synthesis of Trisubstituted Pyrimidines by Regioselective S N Ar and Suzuki Reactions of Polyhalopyrimidines. ResearchGate. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health. [Link]
-
Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube. [Link]
-
Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Royal Society of Chemistry. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]
-
Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]
-
Regioselective, Photocatalytic α-Functionalization of Amines. PubMed. [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. National Institutes of Health. [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. ResearchGate. [Link]
-
Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. ResearchGate. [Link]
-
Regioselective synthesis of 4-functionalized pyridines. OUCI. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
-
Functionalization of Porphyrins Using Metal-Catalyzed C-H Activation. MDPI. [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry. [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal from Pyrimidine Products
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, to synthesize pyrimidine-containing molecules.
The presence of nitrogen atoms in the pyrimidine ring presents a unique challenge, as they can act as strong ligands, forming stable complexes with palladium.[1] This chelation can make the catalyst difficult to remove using standard purification techniques, leading to contamination of the final product. Residual palladium is a major concern as it can interfere with downstream reactions, compromise the biological activity of target molecules, and face stringent regulatory limits in active pharmaceutical ingredients (APIs).[2][3][4][5] This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve the required purity for your pyrimidine products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Problem
Q1: Why is removing palladium from my pyrimidine product so difficult?
A1: The primary challenge stems from the chemical nature of pyrimidines. The two nitrogen atoms in the pyrimidine ring are Lewis bases and can act as strong chelating ligands for palladium. This forms stable, often soluble, palladium-pyrimidine complexes that are not easily removed by simple filtration or standard chromatography. The specific oxidation state of the palladium (e.g., Pd(0) or Pd(II)) and the other ligands present in the coordination sphere also influence its solubility and reactivity, further complicating removal.[1]
Q2: What are the regulatory limits for palladium in pharmaceutical products?
A2: Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits for elemental impurities.[3] Palladium, a Class 2B element, has a permitted daily exposure (PDE) that translates to low parts-per-million (ppm) concentration limits in the final API, typically in the range of 5-10 ppm.[2][6] Achieving these levels is critical for regulatory approval.
Q3: How do I accurately quantify the amount of residual palladium in my sample?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard and most sensitive analytical technique for quantifying trace levels of palladium.[6][7][8] Other methods like atomic absorption (AA) spectroscopy and high-energy polarized-beam energy dispersive X-ray fluorescence (XRF) are also used.[2][6] For rapid, in-process screening to evaluate the efficiency of different removal methods, colorimetric or fluorimetric assays can be employed, though ICP-MS is required for final validation.[6][7]
Section 2: Palladium Removal Methodologies & Troubleshooting
This section details the most common methods for palladium removal, their underlying principles, and solutions to common problems.
Metal scavengers are solid supports, typically silica or polystyrene, functionalized with groups that have a high affinity for palladium (e.g., thiols, thioureas, amines, or trimercaptotriazine (TMT)).[1][3][9] The process involves stirring the scavenger with the reaction mixture, allowing it to bind the palladium, followed by simple filtration.[3] This is often the most effective method for pyrimidine products due to the high affinity of the functional groups for palladium, which can break the Pd-pyrimidine complex.
Troubleshooting Guide: Inefficient Scavenging
-
Symptom: High residual palladium (>10 ppm) after scavenger treatment.
-
Potential Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the palladium and the nature of the product. Thiol-based scavengers are generally effective for soft metals like palladium.[8][10]
-
Potential Cause 2: Suboptimal Scavenging Conditions. Time, temperature, and solvent can significantly impact scavenger efficiency.
-
Potential Cause 3: Strong Product-Palladium Chelation. Your pyrimidine product may be outcompeting the scavenger for the palladium.
-
Solution: Consider increasing the equivalents of the scavenger. In some cases, adding a competing ligand or changing the solvent can help disrupt the product-palladium complex before adding the scavenger. A multi-step approach, combining different removal techniques, may be necessary.[8]
-
Experimental Protocol: Screening Palladium Scavengers
-
Preparation: Set up several small-scale vials of your crude reaction mixture (post-workup) in the reaction solvent.
-
Addition: To each vial, add a different palladium scavenger (e.g., ISOLUTE® Si-Thiol, Si-TMT, Biotage® MP-TMT) at a loading of 5-10 equivalents relative to the initial palladium catalyst loading.[9]
-
Incubation: Stir the vials at a set temperature (e.g., 40 °C) for a defined period (e.g., 4 hours).
-
Sampling & Analysis: Take an aliquot from each vial, filter it to remove the scavenger, and submit the filtrate for palladium analysis by ICP-MS.
-
Optimization: Based on the results, select the most effective scavenger and optimize the loading, time, and temperature for scale-up.
Activated carbon is a cost-effective adsorbent that can remove palladium through a combination of physisorption and chemisorption.[3][12][13] Its high surface area and porous structure make it effective for adsorbing a variety of impurities.
Troubleshooting Guide: Product Loss or Inefficiency
-
Symptom: Significant loss of the desired pyrimidine product along with the palladium.
-
Potential Cause: Non-specific Adsorption. Activated carbon is not selective and can adsorb your product, especially if it has aromatic or polar functionalities.[1][3]
-
Solution: Use the minimum amount of activated carbon necessary (start with 5-10 wt% relative to the crude product).[1] Screen different grades of activated carbon, as their properties can vary significantly.[12][13] Consider a different solvent that may decrease product adsorption while maintaining palladium removal.
-
-
Symptom: Inconsistent or poor palladium removal.
-
Potential Cause: Incorrect Carbon Type or Conditions. The efficacy of activated carbon can be dependent on the palladium species and the solvent system.[12][13]
Experimental Protocol: Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).[11]
-
Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product).[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 45 °C) for 2 to 18 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.
-
Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration & Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze the final product for residual palladium.[11]
Crystallization is a powerful purification technique that can purge palladium impurities into the mother liquor.[11] However, its success is highly dependent on the system.
Troubleshooting Guide: Palladium Co-crystallization
-
Symptom: The crystallized product still contains high levels of palladium.
-
Potential Cause: Co-crystallization. The stable palladium-pyrimidine complex may have similar solubility properties to your product, causing it to incorporate into the crystal lattice.[5]
-
Solution 1: Anti-solvent Crystallization. This can sometimes crash out the desired product while leaving the more soluble palladium complex in solution.[3]
-
Solution 2: Pre-treatment. Use a scavenger or activated carbon treatment before the final crystallization step. This is a very common and effective industrial strategy.[3] For example, a process might involve scavenger treatment followed by an anti-solvent crystallization to achieve <1 ppm levels.[3]
-
Liquid-liquid extraction can be used to partition palladium species into an aqueous phase, away from the organic product phase. This is generally less effective for the tightly-bound, soluble palladium complexes common with pyrimidine products but can be useful in specific cases.[11][14] A more advanced technique is supercritical fluid extraction (SFE) using supercritical CO2, which is a green and efficient method but requires specialized equipment.[15][16][17]
Decision-Making & Workflow Visualization
Choosing the right purification strategy is key. The following diagrams illustrate a logical workflow for selecting a method and for performing a scavenger screening.
Data Summary: Comparison of Removal Techniques
| Method | Selectivity for Pd | Product Recovery | Cost | Scalability | Key Consideration |
| Metal Scavengers | High | Generally High | Medium-High | Excellent | Requires screening to find the optimal scavenger for the specific substrate.[3][9] |
| Activated Carbon | Low-Medium | Variable | Low | Excellent | High risk of non-specific product adsorption; requires careful optimization.[1][3][12] |
| Crystallization | Variable | Variable | Low | Good | Effectiveness is highly dependent on the system; often used as a final polishing step.[3][5] |
| Chromatography | High | Good-High | High | Poor | Generally not feasible or cost-effective for large-scale palladium removal.[5][18] |
| Extraction | Low | Variable | Low-Medium | Good | Generally less effective for tightly chelated palladium complexes.[11][19] |
References
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
Merck/PITT Collaboration. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
-
Biotage. Metal scavengers for organic purification. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]
-
Ruiu, A., et al. (2021). Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. PMC - NIH. [Link]
-
Macdonald, S. J. F., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. [Link]
-
Ruiu, A., et al. (2020). Extraction of palladium from alumina-supported catalyst in supercritical CO 2 using functional fluorinated polymers. ResearchGate. [Link]
-
Barbaro, P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
Barbaro, P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Schmidt, A. F., et al. (2022). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ResearchGate. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]
-
Welch, C. J., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Ruiu, A., et al. (2023). Recovery of Precious Metals: A Promising Process Using Supercritical Carbon Dioxide and CO2-Soluble Complexing Polymers for Palladium Extraction from Supported Catalysts. MDPI. [Link]
-
Iwao, S., et al. (2007). Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent. ResearchGate. [Link]
-
Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome Initiative. [Link]
-
Ruiu, A., et al. (2020). Promising polymer-assisted extraction of palladium from supported catalysts in supercritical carbon dioxide. SciSpace. [Link]
-
Gęca, M., et al. (2023). Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds. MDPI. [Link]
-
Maji, A., et al. (2018). Synthetic application and removal of pyrimidine template. ResearchGate. [Link]
-
Various Authors. (2023). Your trick to remove residual palladium. Reddit. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Al-Thyabat, S., et al. (2015). Palladium Extraction Using Emulsion Liquid Membrane Process – Stability Study. ResearchGate. [Link]
-
Djakovitch, L., et al. (2004). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B, ACS Publications. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Garrett, C. E., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]
-
Di, X., et al. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). [Link]
- Tanaka, T., et al. (2006). Method of removing palladium.
-
Various Authors. (2022). Recrystallization help. Reddit. [Link]
-
Casares, J. A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Lipshutz, B. H., et al. (2001). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]
-
Swain, B., et al. (2010). Separation of palladium from high level liquid waste of PUREX origin by solvent extraction and precipitation methods using oximes. ResearchGate. [Link]
-
Reddy, B. R., et al. (2010). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. ResearchGate. [Link]
- Liu, Y., et al. (2012). Method for recycling palladium from organic waste liquid.
-
Macdonald, S. J. F., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. [Link]
-
LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. biotage.com [biotage.com]
- 6. arborassays.com [arborassays.com]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Alternative solvents and bases for improving 4-Bromo-2-hydroxypyrimidine reactivity
Welcome to the technical support center for 4-Bromo-2-hydroxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging heterocyclic building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the strategic selection of alternative solvents and bases to enhance reactivity, improve yields, and minimize side-product formation.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a problem-and-solution format. We diagnose the likely root causes and provide actionable, step-by-step protocols for remediation.
Scenario 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) shows low to no conversion.
Question: I am attempting a Suzuki-Miyaura coupling with a boronic acid, using Pd(PPh₃)₄ and K₂CO₃ in a standard toluene/water solvent system, but I'm only recovering my this compound starting material. What's going wrong?
Answer: This is a common issue stemming from a combination of factors related to the unique electronic and structural properties of the this compound substrate.
Root Cause Analysis:
-
Catalyst Inhibition/Deactivation: The pyrimidine ring contains basic nitrogen atoms that can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1] The 2-hydroxy (or 2-oxo) group can also chelate the metal, further deactivating the catalyst.
-
Poor Substrate Solubility: this compound can exhibit poor solubility in less polar solvents like toluene, especially at room temperature, leading to a heterogeneous mixture and slow reaction rates.[2]
-
Suboptimal Base/Solvent Synergy: While aqueous bases are standard for Suzuki reactions, they may not be optimal for this substrate. The base may not be strong enough or sufficiently soluble in the organic phase to effectively participate in the transmetalation step.
-
Tautomeric State: The substrate exists in a tautomeric equilibrium between the this compound (lactim) and the 4-bromo-pyrimidin-2(1H)-one (lactam) forms.[3] This equilibrium is solvent-dependent and can affect the electronic nature of the C-Br bond, potentially slowing the initial oxidative addition step.
1. Change the Solvent System: Move away from biphasic systems that rely on poor starting material solubility.
-
Recommended Solvents: Dioxane, 1,2-dimethoxyethane (DME), or N,N-Dimethylformamide (DMF) often provide better solubility for the substrate and reagents.[2] For Suzuki reactions, a small amount of water can still be beneficial for dissolving the base, but the primary solvent should effectively dissolve the pyrimidine.
2. Upgrade the Catalyst/Ligand System: Standard Pd(PPh₃)₄ is often not robust enough for challenging heteroaryl halides. Modern catalyst systems are designed to overcome these limitations.
-
Recommended Ligands: Use electron-rich, sterically hindered biaryl monophosphine ligands such as XPhos , SPhos , or RuPhos . These ligands accelerate both the oxidative addition and reductive elimination steps and are less prone to inhibition.[1]
-
Recommended Palladium Source: Use a stable Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst (e.g., XPhos Pd G3), which rapidly forms the active LPd(0) species in the presence of a base.[4]
3. Select a More Effective Base: The choice of base is critical and often empirical.
-
For Suzuki Reactions: Switch from K₂CO₃ to potassium phosphate (K₃PO₄) or cesium fluoride (CsF) . These bases are known to be highly effective for challenging couplings, particularly with heteroaryl substrates.[5]
-
For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[4]
Scenario 2: My nucleophilic aromatic substitution (SNA r) reaction is sluggish and gives significant side products.
Question: I'm trying to displace the bromine with an amine nucleophile using K₂CO₃ in acetonitrile, but the reaction is slow, and I'm seeing what appears to be N-alkylation of the pyrimidine ring in addition to my desired product. How can I improve this?
Answer: This issue highlights the dual reactivity of the 4-bromo-pyrimidin-2(1H)-one tautomer and the importance of solvent choice in an SNAr reaction.
Root Cause Analysis:
-
Insufficient Solvent Polarity: Acetonitrile (MeCN) has moderate polarity. A more polar, aprotic solvent is needed to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the rate.
-
Ambident Nucleophilicity of the Substrate: In the presence of a base, the lactam tautomer can be deprotonated at the N1 position (pKa of 2-hydroxypyrimidine is ~9.17).[6][7][8] This creates a competing nucleophilic site that can react with electrophiles, leading to undesired N1-substituted side products.
-
Inadequate Base Strength/Solubility: K₂CO₃ has limited solubility in acetonitrile and may not be a strong enough base to efficiently deprotonate the incoming amine nucleophile without also deprotonating the pyrimidine ring, depending on the relative pKa values.
1. Optimize the Solvent: The solvent is arguably the most critical factor for a successful SNAr.
-
Recommended Solvents: Switch to a high-polarity aprotic solvent such as DMSO , DMF , or NMP . These solvents excel at solvating cations while leaving anions (the nucleophile) relatively "bare" and more reactive.[9][10] They also effectively stabilize the Meisenheimer complex.
2. Choose a Non-Interfering Base: Select a base that is strong enough to deprotonate the nucleophile but minimizes deprotonation of the pyrimidine ring or use a base that is sterically hindered.
-
Recommended Bases:
-
Cesium Carbonate (Cs₂CO₃): Often more soluble in organic solvents than K₂CO₃ and can promote faster reactions.
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered organic base that is less likely to cause side reactions. It acts as a proton scavenger.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic organic base that can be very effective in promoting SNAr reactions.[11]
-
3. Control Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition or side reactions. With a more effective solvent/base system, it may be possible to run the reaction at a lower temperature (e.g., 80-100 °C).
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the reactivity of this compound so dependent on the reaction conditions?
A1: The primary reason is the lactam-lactim tautomerism. The molecule exists as an equilibrium mixture of the "hydroxy" (lactim) form and the "oxo" (lactam) form.[3]
The position of this equilibrium is highly sensitive to the solvent.[12][13]
-
In polar, protic solvents (like water or alcohols) , the more polar lactam (oxo) form is generally favored due to better solvation via hydrogen bonding.[13][14]
-
In non-polar solvents , the less polar lactim (hydroxy) form can be more prevalent.[12]
This tautomerism dictates the molecule's electronic properties and available reactive sites. The lactam form has an acidic N-H proton, making it susceptible to deprotonation and subsequent N-alkylation/arylation. The lactim form has a nucleophilic ring nitrogen and a potentially reactive hydroxyl group. Understanding and controlling this equilibrium is key to predictable reactivity.
Q2: How do I choose the best solvent for my reaction?
A2: The choice depends entirely on the reaction mechanism.
-
For SNAr reactions , which proceed through a charged intermediate, polar aprotic solvents are superior. They accelerate the reaction by stabilizing the intermediate without deactivating the nucleophile through hydrogen bonding.[9]
-
For Palladium Cross-Coupling reactions , the solvent must dissolve all components (substrate, catalyst, base) and be stable at the required temperature. Ethereal solvents (Dioxane, THF, DME) are excellent choices as they are relatively polar, aprotic, and good at coordinating with cations.
-
For reactions where solubility is the primary challenge , a highly polar solvent like DMF or DMSO may be necessary, even for cross-coupling.[2]
| Solvent | Type | Dielectric Constant (ε) | Key Advantages for Pyrimidine Chemistry | Potential Issues |
| Dioxane | Ethereal (Polar Aprotic) | 2.2 | Excellent for Suzuki & Buchwald-Hartwig; good solubility for many organics. | High freezing point (11.8 °C); peroxide formation. |
| DMF | Polar Aprotic | 36.7 | High polarity, excellent dissolving power.[10] | High boiling point (difficult to remove); can decompose at high temp. |
| DMSO | Polar Aprotic | 46.7 | Superior dissolving power for poorly soluble substrates.[10] | Very high boiling point; can be difficult to work with; potential oxidant. |
| DME | Ethereal (Polar Aprotic) | 7.2 | Good for cross-coupling; lower boiling point than dioxane. | Peroxide formation. |
| Toluene | Nonpolar | 2.4 | Good for driving off water azeotropically. | Poor solubility for polar pyrimidines and inorganic bases. |
Q3: Which base should I screen first when a standard one fails?
A3: Your first choice should be guided by the reaction type and the pKa of your nucleophile.
-
If you suspect poor base solubility or activity in a Suzuki reaction , switch from carbonates (K₂CO₃, Na₂CO₃) to K₃PO₄ . It is a stronger base and often provides dramatically better results with heteroaryl halides.
-
For Buchwald-Hartwig aminations , a strong, non-nucleophilic base is non-negotiable. NaOtBu is the gold standard. If your substrate has a base-sensitive functional group (like an ester), a weaker base like Cs₂CO₃ or an organic base like DBU might be attempted, but this often requires a more active catalyst system.[4][11]
-
For SNAr reactions , Cs₂CO₃ is an excellent first alternative to K₂CO₃ due to its higher reactivity and solubility.
| Base | pKa of Conj. Acid | Common Applications | Key Advantages | Potential Issues |
| K₃PO₄ | ~12.3 | Suzuki Coupling | Highly effective for heteroaryl halides; good solubility in water.[5] | Can be hygroscopic. |
| CsF | ~3.2 | Suzuki Coupling | Mild base, often used for base-sensitive substrates. | Less basic, may require higher temperatures or longer reaction times. |
| NaOtBu | ~19 | Buchwald-Hartwig | Very strong base, highly effective at promoting C-N coupling.[4] | Highly reactive, can cleave esters or other sensitive groups. |
| LHMDS | ~26 | Buchwald-Hartwig | Extremely strong, non-nucleophilic base. | Very moisture-sensitive; must be handled under inert atmosphere. |
| Cs₂CO₃ | ~10.3 | SNAr, Suzuki | More reactive than K₂CO₃; better solubility in some organic solvents. | More expensive than potassium or sodium salts. |
| DBU | ~13.5 | SNAr, Buchwald-Hartwig | Strong, non-nucleophilic organic base; soluble in organic solvents.[11] | Can sometimes act as a ligand for the catalyst. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of this compound
This protocol employs an advanced catalyst system and optimized solvent/base combination to address common failure modes.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
SPhos (0.045 eq, 4.5 mol%)
-
K₃PO₄ (potassium phosphate, tribasic), finely ground (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
To a dry reaction vial or flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand. Add a portion of the anhydrous dioxane to this vial and stir for 5-10 minutes to allow for pre-formation of the catalyst complex.
-
Add the catalyst solution to the reaction flask containing the solids.
-
Add the remaining dioxane and the deionized water to achieve a final solvent ratio of approximately 10:1 dioxane:water (e.g., 5 mL dioxane, 0.5 mL water per 1 mmol of substrate).
-
Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Proceed with standard aqueous workup and purification by column chromatography.
References
- Benchchem. (n.d.). This compound.
- Guidechem. (n.d.). 2-Hydroxypyrimidine 557-01-7 wiki.
- ChemicalBook. (n.d.). 2-Hydroxypyrimidine | 557-01-7.
- Les, A., & Adamowicz, L. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry.
- ChemicalBook. (n.d.). 2-Hydroxypyrimidine | 557-01-7.
- Gomez-Zavaglia, A., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A.
- Caminati, W., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications.
- LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Wikipedia. (n.d.). 2-Pyridone.
- PubChem. (n.d.). 2(1H)-Pyrimidinone.
- WuXi Biology. (n.d.). How about Tautomers?
- Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal.
- Tyler DeWitt. (2014, May 14). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions [Video]. YouTube.
- Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects [Video].
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Reddit. (n.d.). Problems with Suzuki coupling.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Reddit. (n.d.). Brainstorming a Buchwald-Hartwig coupling.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4-Bromopyrimidin-2-yl)cyclopentylamine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Hydroxypyrimidine | 557-01-7 [chemicalbook.com]
- 8. 2-Hydroxypyrimidine | 557-01-7 [amp.chemicalbook.com]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 13. wuxibiology.com [wuxibiology.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to 4-Bromo-2-hydroxypyrimidine
Welcome to the comprehensive technical support guide for 4-Bromo-2-hydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the safe handling, storage, and effective use of this versatile chemical intermediate. Here, you will find not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your experiments with confidence.
Section 1: Core Concepts and Safety Protocols
Physicochemical Properties and Tautomerism
This compound is a light yellow solid that serves as a key building block in the synthesis of a wide range of heterocyclic compounds.[1] A crucial aspect of its chemistry is its existence in a tautomeric equilibrium between the hydroxy (lactim) and keto (lactam) forms. This equilibrium can be influenced by the solvent and pH, which in turn affects its reactivity.[1] The presence of both a nucleophilic hydroxyl/amide group and an electrophilic carbon atom bonded to bromine makes it a bifunctional reagent.
| Property | Value | Source |
| CAS Number | 548767-83-5 | [2] |
| Molecular Formula | C₄H₃BrN₂O | [2] |
| Molecular Weight | 174.98 g/mol | [2] |
| Appearance | Light yellow solid | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions.
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Protective gloves (Nitrile rubber recommended) | To avoid skin contact and subsequent irritation.[3] |
| Body Protection | Long-sleeved clothing/Laboratory coat | To protect skin from accidental exposure.[1] |
| Respiratory | Not required under normal use with adequate ventilation. For large scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary. | To prevent inhalation of dust which can cause respiratory irritation.[1] |
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1][4]
Section 2: Storage and Handling Best Practices
Proper storage and handling are essential to maintain the integrity of this compound and ensure laboratory safety.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. | To prevent thermal degradation.[5] |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | The compound may be moisture-sensitive.[6] |
| Incompatibilities | Store away from strong oxidizing agents and strong acids. | To prevent potentially hazardous reactions.[6] |
Spill Management
In the event of a spill, follow these steps to ensure safe cleanup:
Caption: Workflow for handling a this compound spill.
Section 3: Troubleshooting Experimental Workflows
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Suzuki-Miyaura Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and I see unreacted starting material. What are the likely causes?
A1: Low yields in Suzuki couplings with this substrate can often be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that your solvents are rigorously degassed to remove oxygen, which can poison the catalyst.[7]
-
Sub-optimal Base: The choice and amount of base are critical. For heteroaromatic halides, weaker bases may not be effective. Consider using stronger bases like K₃PO₄ or Cs₂CO₃.[6]
-
Tautomerization Issues: The hydroxypyrimidine can exist in its tautomeric keto form, which may have different electronic properties and solubility, potentially affecting the reaction rate. The choice of solvent can influence this equilibrium.
-
Poor Solubility: this compound may have limited solubility in common Suzuki coupling solvents like toluene. Consider using a co-solvent system such as dioxane/water or DMF/water to improve solubility.[8][9]
Q2: I am observing a significant amount of a non-polar byproduct in my Suzuki coupling reaction. What could this be?
A2: A common non-polar byproduct in Suzuki reactions is the homocoupled product of the boronic acid.[7] This occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen or an inefficient catalyst system. To mitigate this:
-
Thoroughly Degas: Use techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) to remove all dissolved oxygen from your reaction mixture.[7]
-
Optimize Catalyst and Ligand: For challenging substrates, consider using more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[6]
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to minimize its concentration at any given time, thus reducing the rate of homocoupling.[1]
Nucleophilic Substitution Reactions
Q1: I am trying to perform a nucleophilic substitution on the bromine at the 4-position, but the reaction is sluggish. How can I improve the reaction rate?
A1: The reactivity of the C4-Br bond towards nucleophilic aromatic substitution (SNAr) is influenced by the electron-withdrawing nature of the pyrimidine ring. However, several factors can affect the reaction rate:
-
Nucleophile Strength: A stronger nucleophile will generally lead to a faster reaction. If you are using a neutral nucleophile (e.g., an amine), adding a non-nucleophilic base can increase its nucleophilicity.[10]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[10]
-
Temperature: Increasing the reaction temperature will typically increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
Q2: I am observing side products where the nucleophile appears to have reacted at the 2-position. How can I improve the selectivity for the 4-position?
A2: While the bromine at the 4-position is generally the more reactive site for nucleophilic substitution, reaction at the 2-position (displacement of the hydroxyl group) can occur under certain conditions. This is often due to the tautomeric equilibrium. To favor substitution at the 4-position:
-
Protect the Hydroxyl Group: The 2-hydroxy group can be protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn).[5][11] This will prevent its participation in the reaction. The protecting group can then be removed in a subsequent step.
-
Reaction Conditions: The choice of base and solvent can influence the tautomeric equilibrium and thus the relative reactivity of the two positions. It may be necessary to screen different conditions to optimize for selectivity.
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use this compound in aqueous solutions? A: While it has some water solubility, its stability in aqueous solutions, especially at non-neutral pH, should be considered. Under strongly basic or acidic conditions, hydrolysis of the bromine atom can occur over time. It is recommended to prepare fresh solutions and use them promptly.
Q: My batch of this compound has a darker color than usual. Can I still use it? A: A darker color may indicate the presence of impurities or degradation products. It is advisable to check the purity of the material by a suitable analytical method (e.g., NMR, LC-MS) before use. If significant impurities are detected, purification by recrystallization may be necessary.
Q: What are the typical ¹H NMR chemical shifts for this compound? A: The proton NMR spectrum of this compound will show characteristic signals for the pyrimidine ring protons. The exact chemical shifts can vary depending on the solvent used, but typically the proton at the 5-position will appear as a doublet, and the proton at the 6-position will also be a doublet, with coupling between them. The N-H proton of the lactam form will often appear as a broad singlet.[1]
Q: How should I dispose of waste containing this compound? A: Waste containing this compound should be treated as hazardous chemical waste.[1] It should be collected in a designated, properly labeled container and disposed of through your institution's environmental health and safety office, in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
References
Sources
- 1. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Protection of 2'-hydroxy functions of ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.ciop.pl [m.ciop.pl]
- 9. researchgate.net [researchgate.net]
- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating Reactivity in C-4 Functionalization: A Comparative Guide to 4-Bromo- vs. 4-Chloropyrimidines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its functionalization via palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the precise installation of diverse molecular fragments.[2][3] When sourcing starting materials, a common decision point for chemists is the choice of the halide at the reactive C-4 position. This guide provides an in-depth comparison of the reactivity of 4-bromopyrimidines versus 4-chloropyrimidines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the fundamental principles and examining experimental data, researchers can make more informed decisions to optimize their synthetic strategies.
The Decisive Step: Understanding C-X Bond Activation
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond.[4] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the C-X bond.[4][5] The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[4][5][6] Consequently, the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond, leading to faster reaction rates and often milder reaction conditions for brominated substrates.[7]
The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The C4 position is highly activated due to its electron-deficient nature, making it more susceptible to oxidative addition compared to the C2 and C5 positions.[1][4][8] This inherent reactivity makes 4-halopyrimidines particularly valuable synthons.
Below is a generalized diagram of a palladium-catalyzed cross-coupling cycle, highlighting the critical oxidative addition step where the choice between bromine and chlorine has the most significant impact.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: The Strategic Advantages of 4-Bromo-2-hydroxypyrimidine in Modern Synthesis
In the landscape of drug discovery and development, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, from antivirals to kinase inhibitors.[1] The functionalization of this heterocycle is a routine yet critical task for medicinal chemists. The choice of the starting material for nucleophilic aromatic substitution (SNAr) reactions can significantly impact reaction efficiency, selectivity, and the ease of purification. Two common workhorses for this purpose are 2,4-dichloropyrimidine and 4-bromo-2-hydroxypyrimidine. While both are viable, a deeper understanding of their reactivity reveals distinct advantages for the latter in many synthetic contexts.
This guide provides an in-depth, evidence-based comparison from a field-proven perspective, explaining the chemical causality behind experimental choices and offering practical protocols for researchers aiming to streamline their synthetic workflows and accelerate discovery.
The Core Distinction: Inherent Regioselectivity
The fundamental difference between these two reagents lies in the electronic properties of the pyrimidine ring and the nature of the leaving groups at the C2 and C4 positions. The pyrimidine ring is inherently π-deficient, which facilitates nucleophilic attack at the 2, 4, and 6 positions.[2][3][4]
-
2,4-Dichloropyrimidine: This molecule presents two reactive sites for SNAr. Generally, the C4 position is more electrophilic and thus more susceptible to initial nucleophilic attack than the C2 position.[5][6] This preference is due to the greater ability to delocalize the negative charge of the Meisenheimer intermediate onto the N1 nitrogen.[7] However, this selectivity is often imperfect. Reaction conditions must be meticulously controlled to favor monosubstitution, yet mixtures of C4-monosubstituted, C2-monosubstituted, and 2,4-disubstituted products are frequently observed, necessitating challenging chromatographic separations.[6]
-
This compound: This reagent offers a powerful solution to the selectivity problem. The C2 position is occupied by a hydroxyl group, which exists in a tautomeric equilibrium with its more stable 2-pyrimidone form. This hydroxyl/amide group is a notoriously poor leaving group under standard SNAr conditions. Consequently, nucleophilic attack is directed almost exclusively to the C4 position, where the bromine atom serves as an effective leaving group.[8] This inherent structural design pre-ordains the reaction to yield a single major regioisomer, dramatically simplifying the reaction outcome and subsequent purification.
Comparative Experimental Analysis: An Amination Case Study
To quantify the advantages, let us consider a common synthetic transformation: the introduction of an amine at the C4 position. The data below summarizes typical outcomes for the reaction of benzylamine with both pyrimidine substrates.
Table 1: Comparison of a Representative C4 Amination Reaction
| Parameter | 2,4-Dichloropyrimidine | This compound |
| Primary Product | 2-Chloro-4-(benzylamino)pyrimidine | 4-(Benzylamino)-2-hydroxypyrimidine |
| Major Byproduct | 2,4-Bis(benzylamino)pyrimidine | Minimal to none |
| Typical Yield (Monosubstituted) | 60-75% | >90% |
| Reaction Conditions | DIPEA, n-BuOH, 100 °C, 12-18 h | K₂CO₃, DMA, 100 °C, 4-8 h |
| Purification Method | Flash Column Chromatography | Recrystallization or Trituration |
The experimental data clearly illustrates the superior performance of this compound. It provides a significantly higher yield of the desired C4-substituted product under relatively mild conditions and, most importantly, yields a crude product of high purity that often does not require laborious chromatographic purification.
Visualizing the Synthetic Workflow
The strategic advantage of this compound becomes visually apparent when comparing the synthetic workflows.
Figure 1. Typical workflow with 2,4-dichloropyrimidine, highlighting the formation of byproducts.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine | PPTX [slideshare.net]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. This compound | 548767-83-5 | Benchchem [benchchem.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-2-hydroxypyrimidine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating the atomic and molecular architecture of crystalline solids, providing unparalleled insights into the intermolecular interactions that govern physical and biological properties. This guide offers a comparative analysis of the X-ray crystallographic data of 4-Bromo-2-hydroxypyrimidine and its derivatives, compounds of significant interest in medicinal chemistry for their diverse biological activities.[1] We will delve into the nuances of their crystal structures, explore the causal relationships behind experimental choices, and provide detailed protocols to ensure the reproducibility of these critical analyses.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] The introduction of a bromine atom and a hydroxyl group at the 4- and 2-positions, respectively, creates a molecule with unique electronic properties and hydrogen bonding capabilities, making it a valuable precursor for the synthesis of novel drug candidates.[1] Understanding the precise spatial arrangement of these functional groups and how they influence crystal packing is crucial for rational drug design and development.[4][5]
Comparative Crystallographic Data of Pyrimidine Derivatives
The solid-state arrangement of molecules, dictated by a delicate balance of intermolecular forces, is fundamental to their macroscopic properties, including solubility, stability, and bioavailability. The following table provides a comparative summary of key crystallographic parameters for this compound and a related derivative, offering a quantitative lens through which to examine their structural differences.
| Parameter | This compound | 4-Bromo-N-(2-hydroxyphenyl)benzamide[6] |
| Chemical Formula | C₄H₃BrN₂O | C₁₃H₁₀BrNO₂ |
| Molecular Weight | 174.99 g/mol | 292.13 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | Data Not Available | 23.4258 (10) |
| b (Å) | Data Not Available | 5.6473 (1) |
| c (Å) | Data Not Available | 9.2464 (3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 93.008 (1) |
| γ (°) | 90 | 90 |
| Volume (ų) | Data Not Available | 1221.54 (7) |
| Z | Data Not Available | 4 |
| Temperature (K) | Data Not Available | 295 |
| Radiation | Data Not Available | Mo Kα |
| Key Interactions | Hydrogen bonding via OH and N1.[1] | O—H⋯O and N—H⋯O hydrogen bonds, forming chains.[6] |
The Significance of Bromination in Pyrimidine Derivatives
The introduction of a bromine atom to the pyrimidine ring, a process that can be achieved through various synthetic methods, significantly influences the molecule's properties.[7] Bromination at the C5 position, for instance, is a common strategy in the synthesis of nucleoside analogs with antiviral and anticancer properties.[7] The bromine atom's size and electronegativity can alter the molecule's shape and electronic distribution, impacting its ability to interact with biological targets.[1] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can play a crucial role in crystal packing and molecular recognition.[8]
Experimental Protocols: A Self-Validating System
The integrity of crystallographic data hinges on meticulous experimental execution. The following protocols for synthesis, crystallization, and X-ray data collection are designed to be self-validating, with checkpoints to ensure the quality of the final structure.
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through the direct bromination of 2-hydroxypyrimidine.[1] A general and efficient procedure for the bromination of pyrimidine nucleosides utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBH) in aprotic solvents.[7]
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting pyrimidine derivative in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or dimethylformamide (DMF).[7]
-
Addition of Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) to the solution. The molar equivalents of DBH may need to be optimized for different substrates.
-
Catalysis (Optional): For less reactive substrates, the addition of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can significantly enhance the reaction rate.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted reagents and byproducts.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
Crystallization: The Rate-Limiting Step
Obtaining high-quality single crystals is often the most challenging aspect of X-ray crystallography.[4] The goal is to slowly bring a supersaturated solution to a state of minimum solubility, allowing for the ordered growth of a crystal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a vial with a loose cap, allowing the solvent to evaporate slowly over time, leading to crystal formation.[9]
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated protein solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of vapor from the drop to the reservoir increases the concentration of the protein, inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less-dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement is performed using a single-crystal X-ray diffractometer.[10]
Workflow for X-ray Crystallographic Analysis:
Caption: General workflow for X-ray crystallographic analysis.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are then determined using methods such as the Patterson function or direct methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, displacement parameters, and occupancies.[1]
-
Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis of Intermolecular Interactions
The crystal packing of this compound derivatives is primarily governed by hydrogen bonding and, in some cases, halogen bonding. The hydroxyl group at the C2 position and the nitrogen atoms within the pyrimidine ring act as hydrogen bond donors and acceptors, respectively.[1] These interactions often lead to the formation of supramolecular structures such as chains or dimers.[6][10]
In the case of 4-bromo-N-(2-hydroxyphenyl)benzamide, for example, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming chains along the crystallographic b-axis.[6] The presence of the bromine atom can introduce additional C—H⋯Br interactions, which, while weaker than conventional hydrogen bonds, can still influence the overall crystal packing.[9][12]
Logical Relationship of Structural Features and Interactions:
Caption: Key molecular features influencing crystal packing.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the most definitive structural information for crystalline solids, other spectroscopic techniques offer complementary data and are essential for characterizing compounds in solution or non-crystalline states.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure in solution, providing information about the chemical environment of each atom.[13]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
A comprehensive analysis of this compound derivatives should ideally include data from these techniques to provide a complete picture of the molecule's properties in different states.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structures and the intermolecular interactions that govern their solid-state properties. This information is critical for understanding their structure-activity relationships and for the rational design of new therapeutic agents.[2] By following rigorous and self-validating experimental protocols, researchers can ensure the generation of high-quality, reproducible crystallographic data, paving the way for advancements in medicinal chemistry and drug development.[14][15][16]
References
-
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (URL: [Link])
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (URL: [Link])
-
Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - NIH. (URL: [Link])
-
Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding. (URL: [Link])
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - NIH. (URL: [Link])
-
Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. (URL: [Link])
-
Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide - PMC - PubMed Central. (URL: [Link])
-
Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E) - PubMed Central. (URL: [Link])
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH. (URL: [Link])
-
4-Bromo-6-fluoro-2-hydroxypyrimidine | C4H2BrFN2O | CID 170897179 - PubChem. (URL: [Link])
-
4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115 - PubChem. (URL: [Link])
-
Chemistry of Pyrimidines. I. The Reaction of Bromine with Uracils 1-3 - ACS Publications. (URL: [Link])
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (URL: [Link])
-
7.3: X-ray Crystallography - Chemistry LibreTexts. (URL: [Link])
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. (URL: [Link])
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])
-
Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors - PubMed. (URL: [Link])
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])
Sources
- 1. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Crystal Structure of 2-Bromo-4-Hydroxypyridine: [research.amanote.com]
- 9. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for C-N Bond Formation with Halopyrimidines
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds with pyrimidine scaffolds is a cornerstone of modern synthesis. Aminopyrimidines are privileged structures found in a vast array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these critical bonds. However, the selection of the optimal palladium catalyst system from a diverse and evolving landscape can be a formidable challenge.
This guide provides a comparative analysis of common palladium catalysts for the C-N coupling of halopyrimidines. We will delve into the mechanistic underpinnings of catalyst selection, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Catalytic Heart of the Matter: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the key to understanding how these reactions work and how to optimize them.
The generally accepted mechanism involves the oxidative addition of the halopyrimidine to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyrimidine and regenerate the active Pd(0) catalyst.[2] The efficiency of each step is profoundly influenced by the choice of the phosphine ligand attached to the palladium center.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Power of the Ligand: A Comparative Overview
The evolution of the Buchwald-Hartwig amination is a story of ligand development. Early catalyst systems were limited in scope, but the introduction of sterically hindered and electron-rich phosphine ligands dramatically expanded the reaction's utility, particularly for challenging substrates like chloropyrimidines. Below, we compare some of the most effective and widely used classes of ligands.
Biaryl Monophosphine Ligands: The Workhorses
Ligands such as XPhos , SPhos , RuPhos , and BrettPhos have become indispensable tools for C-N cross-coupling reactions.[3] Their bulky and electron-rich nature facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
BrettPhos is often the ligand of choice for primary amines due to its steric bulk, which favors mono-arylation and prevents the formation of diarylated byproducts.[4]
-
RuPhos tends to be more effective for the coupling of secondary amines, particularly those with significant steric hindrance.[4] This difference in performance is attributed to the distinct rate-limiting steps for each catalyst system; for Pd-BrettPhos, it is often oxidative addition, while for Pd-RuPhos, it can be reductive elimination.[4][5]
Josiphos Ligands: A Class Apart
The Josiphos family of ferrocene-based diphosphine ligands represents a distinct and highly effective class of ligands for C-N coupling reactions.[6] These ligands have shown exceptional activity for the amination of aryl chlorides, including chloropyridines, often at very low catalyst loadings.[6] Their unique bite angle and electronic properties contribute to their high catalytic efficiency.
Performance Data: A Head-to-Head Comparison
The choice of catalyst is highly dependent on the specific halopyrimidine and amine coupling partners. Below are tables summarizing the performance of various palladium catalysts for the amination of different halopyrimidines.
Table 1: Monoamination of 2,4-Dichloropyrimidine
| Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C4) | Reference |
| Pd(OAc)₂ / Xantphos | N-Acetyl-aniline | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | >95:5 | [7] |
| Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | 4 | 92 | 10:90 | [8] |
| None (SNAr) | Piperidine | K₂CO₃ | DMF | 80 | 2 | 97 | >99:1 | [8] |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | THF | 65 | 16 | 83 | - | [8] |
Table 2: Amination of 4,6-Dichloropyrimidine
| Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₂ / DavePhos | Adamantyl-amine | NaOtBu | Dioxane | 100 | 24 | 78 | [9] |
| Pd₂(dba)₂ / Ph-JosiPhos | Adamantyl-amine | NaOtBu | Dioxane | 100 | 24 | 65 | [9] |
| Pd₂(dba)₂ / Cy-JosiPhos | Adamantyl-amine | NaOtBu | Dioxane | 100 | 24 | 85 | [9] |
Table 3: Amination of Other Halopyrimidines
| Halopyrimidine | Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand 3 | N-Methylaniline | NaOtBu | Toluene | 100 | 18 | 95 | [10] |
| 2-Chloropyrimidine | Pd₂(dba)₃ / Xantphos | Morpholine | Cs₂CO₃ | Dioxane | 100 | 24 | 98 | [10] |
| 4-Amino-2,6-dichloropyrimidine | Pd₂(dba)₂ / DavePhos | Aniline | NaOtBu | Dioxane | 100 | 12 | 88 | [11] |
| Ligand 3 refers to 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos). |
Experimental Protocols
To ensure the successful implementation of these reactions in your laboratory, we provide the following detailed experimental protocols.
General Workflow for Catalyst Screening and Optimization
Caption: A typical workflow for screening and optimizing palladium-catalyzed C-N coupling reactions.
Protocol 1: Monoamination of 2,4-Dichloropyrimidine with an Aniline using XPhos Pd G3
This protocol is adapted from literature procedures for the amination of dihalopyrimidines.
Materials:
-
2,4-Dichloropyrimidine
-
Aniline derivative
-
XPhos Pd G3 precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add 2,4-dichloropyrimidine (1.0 mmol), the aniline (1.2 mmol), and sodium tert-butoxide (1.5 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated pyrimidine.
Protocol 2: Amination of 5-Bromopyrimidine with a Secondary Amine using a Josiphos Ligand
This protocol is a general procedure based on the high efficiency of Josiphos ligands for such couplings.
Materials:
-
5-Bromopyrimidine
-
Secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A sterically hindered Josiphos ligand (e.g., CyPF-tBu)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous, degassed THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the Josiphos ligand (0.012 mmol, 1.2 mol%) to a dry Schlenk tube.
-
Add anhydrous, degassed THF (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve 5-bromopyrimidine (1.0 mmol) and the secondary amine (1.2 mmol) in anhydrous, degassed THF (3 mL).
-
Add the substrate solution to the catalyst solution via syringe.
-
Add LiHMDS (1.5 mmol, 1.5 mL of a 1.0 M solution in THF) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The palladium-catalyzed C-N cross-coupling of halopyrimidines is a powerful and indispensable tool in modern organic synthesis. The choice of the catalyst system, particularly the phosphine ligand, is paramount to achieving high yields, selectivity, and functional group tolerance. Biaryl monophosphine ligands like BrettPhos and RuPhos offer excellent performance with a predictable dependence on the steric properties of the amine coupling partner. The Josiphos family of ligands provides a highly active alternative, especially for challenging chloro-heteroaromatic substrates. By understanding the underlying mechanistic principles and leveraging the comparative data and protocols provided in this guide, researchers can confidently navigate the catalyst landscape and efficiently synthesize a diverse range of valuable aminopyrimidine derivatives.
References
-
Smith, S. M., & Buchwald, S. L. (2015). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 17(18), 4436–4439. [Link]
-
Tian, J., Wang, G., Qi, Z. H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(31), 11051–11060. [Link]
-
ResearchGate. BrettPhos. [Link]
-
Tian, J., Wang, G., Qi, Z. H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
-
ResearchGate. Regioselective 2-Amination of Polychloropyrimidines. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos.... [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(5), 1056–1066. [Link]
-
ResearchGate. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 49(21), 3594–3602. [Link]
-
Ali, H., & Khan, I. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2948. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Science, 2(1), 27–50. [Link]
-
Utkina, N. S., Zavarzin, I. V., & Konyushkin, L. D. (2017). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 22(7), 1121. [Link]
-
ResearchGate. Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. [Link]
-
McCann, S. D., Reichert, E. C., & Buchwald, S. L. (2017). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 139(32), 11107–11115. [Link]
-
Semantic Scholar. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]
-
ResearchGate. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. datapdf.com [datapdf.com]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to Purity Assessment: A Comparative Analysis of HPLC and qNMR for 4-Bromo-2-hydroxypyrimidine
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization of any new drug substance.[1][2][3] Impurities, even in trace amounts, can impact stability, introduce toxicity, or alter the therapeutic effect of a drug.[2] This guide provides an in-depth comparison of two powerful and fundamentally different analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of 4-Bromo-2-hydroxypyrimidine, a key heterocyclic building block in medicinal chemistry.[4]
Our discussion is framed around the principle of orthogonality , a critical concept in analytical validation.[5][6] Using two mechanistically distinct methods provides a more comprehensive and trustworthy purity profile than relying on a single technique.[7][8] Where one method might fail to detect a co-eluting impurity, the other, relying on a completely different physical principle, will likely reveal it.[9] This guide will delve into the causality behind experimental choices, provide actionable protocols, and offer a clear comparison to empower researchers in selecting and implementing the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the default technique for purity assessment in most pharmaceutical labs due to its high resolution, sensitivity, and robustness.[10] The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical first choice.
Expertise in Action: Why RP-HPLC?
The decision to use RP-HPLC is based on the molecular structure of this compound. It is a moderately polar organic molecule.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. This non-polar surface retains molecules based on their hydrophobicity. Impurities that are more or less polar than the main compound will interact differently with the C18 chains, enabling separation.[11]
-
Mobile Phase Strategy: A gradient elution using a mixture of a weak solvent (water, often with a pH modifier) and a strong solvent (acetonitrile or methanol) is employed. Starting with a high water content allows the analyte and impurities to bind to the column. Gradually increasing the organic solvent concentration then elutes the compounds in order of increasing hydrophobicity.
-
pH Modifier Rationale: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial.[12] this compound has acidic and basic sites (the hydroxyl group and ring nitrogens). Suppressing the ionization of these sites by maintaining a low pH (around 2.5-4.0) results in sharper, more symmetrical peaks and reproducible retention times.[12]
-
Detection: The pyrimidine ring contains a chromophore that absorbs UV light. Therefore, a UV detector, typically set at a wavelength around 254 nm or 270 nm, provides excellent sensitivity for the analyte and many potential organic impurities.[13][14]
Experimental Workflow: HPLC Purity Determination
The following diagram illustrates the typical workflow for assessing the purity of a drug substance using HPLC.
Caption: HPLC workflow for purity assessment.
Detailed HPLC Protocol
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10.0 mL of diluent to achieve a concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
According to ICH Q3A guidelines, impurities present at a level of 0.05% or higher should be reported for identification.[15]
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area_main_peak / ΣArea_all_peaks) * 100
-
-
Strengths and Limitations of HPLC
| Strengths | Limitations |
| High Sensitivity: Can detect impurities at very low levels (often <0.05%).[16] | Relative Quantitation: The standard area percent method assumes all compounds (analyte and impurities) have the same response factor (UV absorbance). This is rarely true and can lead to inaccurate purity values. |
| High Resolution: Excellent capability to separate structurally similar impurities. | Reference Standards Needed: Accurate quantitation of specific impurities requires synthesizing or isolating them to create certified reference standards, which is time-consuming and expensive. |
| Robust and Validated: HPLC methods are well-established and readily validated according to ICH guidelines.[10][17] | "Invisible" Impurities: Cannot detect impurities that lack a UV chromophore (e.g., inorganic salts) or are permanently retained on the column. |
| Automation: High-throughput analysis is possible with modern autosamplers. | Non-destructive recovery is difficult. |
Quantitative NMR (qNMR): An Absolute Purity Method
While HPLC provides a purity value relative to other UV-absorbing components, qNMR is a primary ratio method that can determine the absolute purity of a sample without needing a reference standard of the analyte itself.[18][19] The technique relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[20][21] By co-dissolving a known mass of a highly pure internal standard with a known mass of the sample, one can calculate the sample's purity with high accuracy.[22]
Expertise in Action: Designing a qNMR Experiment
The success of a qNMR experiment hinges on meticulous planning and execution.[20]
-
Solvent Selection: A deuterated solvent is required for NMR analysis.[22] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for this compound as it readily dissolves the compound and its hydroxyl proton (-OH) often appears as a broad, exchangeable signal that can be easily identified.
-
Internal Standard (IS) Selection: This is the most critical choice. The ideal IS should:
-
Be highly pure (>99.9%).
-
Be chemically stable and non-reactive with the sample or solvent.
-
Have a simple NMR spectrum with at least one sharp singlet in a region free of any signals from the analyte or impurities.
-
Be accurately weighable (i.e., not hygroscopic or volatile). For this compound, Maleic Acid is a suitable IS. Its two chemically equivalent vinyl protons give a sharp singlet around 6.3 ppm in DMSO-d6, a region that is typically clear of signals from the pyrimidine ring.
-
-
Acquisition Parameters: To ensure quantitativity, the NMR experiment must be set up to allow for full relaxation of all relevant nuclei between pulses. This means using a long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the signals being integrated. A 30-second delay is often sufficient for small molecules. A 90° pulse angle should also be used to maximize the signal.
Experimental Workflow: qNMR Purity Determination
The following diagram outlines the key steps for determining absolute purity via qNMR with an internal standard.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 9. researchgate.net [researchgate.net]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sigma-Aldrich [sigmaaldrich.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 16. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
- 21. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 22. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Bromo-2-hydroxypyrimidine
For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key building blocks is paramount. 4-Bromo-2-hydroxypyrimidine is a valuable intermediate, finding its place in the synthesis of a variety of biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, grounded in experimental data and practical insights to inform your selection of the most cost-effective and scalable method for your laboratory or production needs.
Introduction to this compound: A Versatile Heterocyclic Building Block
This compound (CAS 548767-83-5) is a functionalized pyrimidine derivative that has garnered significant interest in medicinal chemistry and materials science.[1] The strategic placement of the bromine atom and the hydroxyl group offers two reactive sites for further chemical modifications. The bromine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1] The hydroxyl group, existing in tautomeric equilibrium with its keto form (2-pyrimidinone), provides a handle for etherification, esterification, or conversion to a leaving group. This dual functionality makes this compound a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.
This guide will dissect and compare three primary synthetic pathways to this compound:
-
Route 1: Direct Bromination with Elemental Bromine (Br₂)
-
Route 2: Bromination with N-Bromosuccinimide (NBS)
-
Route 3: One-Step Synthesis with Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂)
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their cost-effectiveness, safety, environmental impact, and scalability.
Route 1: The Classical Approach - Direct Bromination with Elemental Bromine (Br₂)
Direct bromination of 2-hydroxypyrimidine using elemental bromine is a long-established method for the synthesis of this compound.[1] This electrophilic aromatic substitution reaction relies on the activation of the pyrimidine ring by the hydroxyl group, directing the incoming electrophile (bromine) to the electron-rich positions.
Mechanistic Rationale
The hydroxyl group at the 2-position of the pyrimidine ring is an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. The bromine molecule becomes polarized, with one bromine atom carrying a partial positive charge that acts as the electrophile. The reaction typically proceeds in a suitable solvent that can facilitate the reaction and dissolve the starting materials.
Caption: Workflow for the direct bromination of 2-hydroxypyrimidine.
Experimental Protocol
The following protocol is adapted from a patented procedure for the synthesis of a similar brominated pyrimidine derivative.
Materials:
-
2-Hydroxypyrimidine (e.g., 35g)
-
Deionized water (e.g., 250 mL)
-
Elemental Bromine (Br₂) (e.g., 40g)
-
Anhydrous magnesium sulfate
-
85% Ethanol for recrystallization
Procedure:
-
To a reaction vessel, add 35g of 2-hydroxypyrimidine to 250mL of deionized water.
-
Cool the mixture in an ice-water bath to below 5°C.
-
Slowly add 40g of bromine to the cooled suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.
-
Filter the reaction mixture by suction and wash the solid with water until the filtrate is neutral.
-
Dry the crude product over anhydrous magnesium sulfate.
-
The solvent is then removed by distillation.
-
The residue is purified by neutral alumina column chromatography.
-
Recrystallize the purified product from 20 mL of 85% ethanol to yield the final product.[2]
Route 2: The Milder Alternative - Bromination with N-Bromosuccinimide (NBS)
For substrates that are sensitive to the harsh conditions of direct bromination with elemental bromine, N-bromosuccinimide (NBS) offers a milder and more selective alternative.[3] Early methods for the synthesis of this compound utilized NBS in polar aprotic solvents like dimethylformamide (DMF), achieving high yields.[1]
Mechanistic Considerations
NBS serves as a source of electrophilic bromine. The reaction can be initiated by a radical initiator (like AIBN or benzoyl peroxide) or proceed via an ionic pathway, particularly in the presence of an acid catalyst. In the context of electron-rich heterocycles, the reaction is often an electrophilic aromatic substitution. The choice of solvent can significantly influence the reaction mechanism and outcome.
Caption: Workflow for the bromination of 2-hydroxypyrimidine using NBS.
Experimental Protocol
The following is a general procedure for the bromination of an activated heterocyclic compound using NBS, which can be adapted for 2-hydroxypyrimidine.
Materials:
-
2-Hydroxypyrimidine (e.g., 1g, 6.6 mmol)
-
N-Bromosuccinimide (NBS) (e.g., 1.42g, 8.0 mmol)
-
Carbon tetrachloride (CCl₄) (e.g., 80 mL)
-
Benzoyl peroxide (radical initiator, e.g., 50 mg, 0.2 mmol)
Procedure:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxypyrimidine (1g, 6.6 mmol) and N-bromosuccinimide (1.42g, 8.0 mmol) in dry carbon tetrachloride (80 mL).
-
Add a catalytic amount of benzoyl peroxide (50 mg, 0.2 mmol).
-
Reflux the mixture under a light source (e.g., a 250 W bulb) for 1.5 to 16 hours, monitoring the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the succinimide byproduct by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[4]
Route 3: The "Green" and Efficient Option - One-Step Synthesis with HBr and H₂O₂
A more contemporary and environmentally conscious approach to the synthesis of this compound involves a one-step reaction using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).[1] This method is lauded for its high yield, purity, and reduced environmental impact compared to traditional bromination methods.
Mechanistic Insights
In this process, hydrogen peroxide acts as an in-situ oxidizing agent for hydrobromic acid, generating elemental bromine (Br₂) which then acts as the electrophile for the bromination of 2-hydroxypyrimidine. This method avoids the direct handling of hazardous elemental bromine and utilizes water as a solvent, aligning with the principles of green chemistry.
Caption: Workflow for the one-step synthesis using HBr and H₂O₂.
Experimental Protocol
The following procedure is based on a patented industrial synthesis method.
Materials:
-
2-Hydroxypyrimidine (e.g., 112.1g, 1 mol)
-
35% Hydrobromic acid (HBr) (e.g., 462.3g, containing 2 mol of HBr)
-
30% Hydrogen peroxide (H₂O₂) (e.g., 226.7g, containing 2 mol of H₂O₂)
Procedure:
-
In a suitable reaction vessel, mix 112.1g (1 mol) of 2-hydroxypyrimidine with 462.3g of 35% hydrobromic acid.
-
Add 226.7g of 30% hydrogen peroxide to the mixture.
-
Heat the reaction mixture to 40°C and maintain this temperature for 12 hours.
-
After the reaction is complete, the product can be isolated by filtration and purified as necessary. This method has been reported to produce 5-bromo-2-hydroxypyrimidine, and similar principles apply to the synthesis of the 4-bromo isomer.[5]
Comparative Analysis: A Head-to-Head Evaluation
| Feature | Route 1: Direct Bromination (Br₂) | Route 2: N-Bromosuccinimide (NBS) | Route 3: HBr/H₂O₂ One-Step Synthesis |
| Yield | Moderate to High (71-78% for a similar substrate)[1] | High (>85%)[1] | Very High (~94-96%)[1] |
| Purity | Dependent on purification | Generally high with proper purification | High (>98%)[1] |
| Reagent Cost | Bromine: ~$2.70/kg | NBS: ~$50-60/kg | HBr (48%): ~ |
| Safety Concerns | Highly toxic, corrosive, and volatile elemental bromine. | Irritant, handle with care.[6] | Safer reagents, avoids handling of elemental bromine.[1] |
| Environmental Impact | Use of hazardous organic solvents (e.g., benzene, nitrobenzene).[1] | Use of chlorinated solvents (e.g., CCl₄) is common. | "Green" process using aqueous medium, less pollution.[1] |
| Scalability | Possible with stringent safety measures and specialized equipment.[1] | Suitable for lab-scale and moderate scale. | Highly suitable for industrial scale-up, amenable to flow chemistry.[1] |
| Procedural Complexity | Straightforward but requires careful handling of bromine. | Multi-step workup and purification often required. | Simplified one-pot procedure.[1] |
Cost-Effectiveness Analysis
To provide a more granular cost comparison, let's consider the synthesis of 1 mole (175 g) of this compound. (Note: These are estimations and actual costs will vary based on supplier, scale, and purity of reagents).
| Route | Starting Material (2-Hydroxypyrimidine) | Brominating Agent | Estimated Reagent Cost per Mole of Product |
| **1: Direct Bromination (Br₂) ** | ~$40-60/kg | Bromine (~$2.70/kg) | Low |
| 2: N-Bromosuccinimide (NBS) | ~$40-60/kg | NBS (~$50-60/kg) | High |
| 3: HBr/H₂O₂ One-Step | ~$40-60/kg | HBr (~ | Very Low |
Analysis:
From a pure reagent cost perspective, the HBr/H₂O₂ one-step synthesis is by far the most economical option. The low cost of both hydrobromic acid and hydrogen peroxide, combined with the high reported yields, makes this route highly attractive for large-scale production.
While direct bromination with elemental bromine also utilizes an inexpensive brominating agent, the associated costs of handling hazardous materials, specialized equipment, and managing hazardous waste from organic solvents can significantly increase the overall process cost, particularly at scale.
The N-Bromosuccinimide (NBS) route is the most expensive in terms of the brominating agent. However, for small-scale laboratory synthesis where milder conditions and high selectivity are prioritized, and the higher cost is not a prohibitive factor, NBS remains a viable and convenient option.
Conclusion and Recommendations
The choice of synthetic route for this compound is a multi-faceted decision that depends on the specific needs of the researcher or organization.
-
For large-scale, industrial production where cost-effectiveness, safety, and environmental impact are primary concerns, the one-step synthesis using hydrobromic acid and hydrogen peroxide is the unequivocally superior choice. Its high yield, use of inexpensive and safer reagents, and aqueous reaction medium make it an efficient and sustainable option.
-
For laboratory-scale synthesis , particularly for the preparation of smaller quantities for research and development, N-Bromosuccinimide (NBS) offers a convenient and milder alternative to elemental bromine, often providing high yields and good selectivity. The higher reagent cost may be justifiable for the ease of handling and reduced safety concerns compared to elemental bromine.
-
Direct bromination with elemental bromine , while a classic method, is increasingly being replaced by safer and more environmentally friendly alternatives. Its use should be carefully considered and is generally only recommended when other methods are not feasible and appropriate safety infrastructure is in place.
By carefully evaluating the trade-offs between cost, yield, safety, and environmental impact, researchers and drug development professionals can select the most appropriate synthetic strategy to efficiently and economically produce this compound for their specific applications.
References
- Chhabria, M. T., & Shishoo, C. J. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723.
-
ResearchGate. (n.d.). Bromination of Pyrimidines: A Simple Inexpensive Method. Retrieved from [Link]
- Hassan, M., et al. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 18(10), 12740-12753.
- Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.13.
- Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Indian Journal of Chemistry - Section B, 40(1-2), 171-174.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Bolcskei, A., et al. (1976). Process for bromination of pyrimidine. U.S.
- Brederick, H., et al. (1995). Process for preparing 4-hydroxypyrimidine.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Alajarín, R., et al. (2008). Synthesis of 2,4-dibromopyridine and 4,4'-dibromo-2,2'-bipyridine. Efficient usage in selective bromine-substitution under palladium-catalyzed cross-coupling reactions. Heterocycles, 75(1), 55-67.
- CN114591250A. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
- CN104447570A. (2015). Synthesis method for 5-bromo-2-fluoropyrimidine.
- Lemieux, R. U., et al. (2013). Substituted pyrimidinone compounds and uses thereof. U.S.
- Henton, D. E., et al. (1993). Hydrogen peroxide oxidation of bromide to bromine. U.S.
-
Organic Syntheses. (n.d.). 4-BROMO-o-XYLENE. Retrieved from [Link]
- Zhang, L., et al. (2020).
-
ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 4-Bromo-2-hydroxypyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds, including several approved drugs.[1] The specific starting material, 4-Bromo-2-hydroxypyrimidine, offers a versatile platform for synthesizing novel derivatives, particularly as kinase inhibitors, due to its strategic functional groups that allow for structural diversification.[2][3] However, the journey from a synthesized compound to a validated drug candidate is paved with rigorous in vitro testing. A robust and well-validated assay cascade is not merely a screening tool; it is a decision-making engine that dictates the trajectory of a research program.
This guide provides a comparative framework for the in vitro validation of novel compounds derived from the this compound scaffold, with a focus on their potential as kinase inhibitors. We will dissect the causality behind experimental choices, compare leading assay technologies, and provide actionable protocols to ensure the generation of trustworthy and reproducible data.
The Validation Funnel: A Strategic Approach
Effective compound validation follows a logical progression from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based systems. This "funnel" approach is designed to efficiently identify potent, selective, and cell-active compounds while systematically weeding out unsuitable candidates.
Caption: A typical workflow for validating novel kinase inhibitors.
Part 1: Biochemical Assays - Establishing Potency and Selectivity
The first critical step is to determine if a new compound inhibits the intended kinase target (potency) and to what extent it interacts with other kinases (selectivity). Biochemical, or cell-free, assays are ideal for this stage as they directly measure the interaction between a compound and an isolated enzyme, eliminating the complexities of a cellular environment.[4]
Comparative Analysis of Primary Kinase Assay Technologies
The goal of the primary assay is to accurately determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5] Numerous technologies exist, each with distinct advantages and disadvantages.[6]
| Technology | Principle | Pros | Cons | Best For |
| ADP-Glo™ (Promega) | Luminescence-based detection of ADP, the universal product of kinase reactions.[7] | Universal (any kinase), highly sensitive, robust for HTS.[7] | Multi-step process, potential for luciferase inhibition.[8] | Primary screening, mechanism of action studies. |
| HTRF® (Cisbio) | Time-Resolved FRET (TR-FRET) between a europium-labeled antibody and a tagged substrate.[9] | Homogeneous (mix-and-read), robust, low background.[9] | Requires specific antibodies and tagged substrates, potential for compound interference. | High-throughput screening (HTS), specific kinase targets. |
| AlphaScreen® (PerkinElmer) | Luminescent signal generated when donor and acceptor beads are brought into proximity by a biological interaction.[8] | Highly sensitive, no-wash format. | Sensitive to light and colored compounds, requires specific reagents. | HTS, protein-protein interaction studies. |
| Radiometric ([³²P]-ATP) | Measures the incorporation of radioactive phosphate onto a substrate. | Gold standard for sensitivity, direct measurement. | Safety concerns, waste disposal, not amenable to HTS.[10] | Orthogonal validation, detailed kinetic studies. |
Expert Insight: For novel compounds derived from this compound, starting with a universal, non-antibody-dependent format like ADP-Glo™ is often the most strategic choice. It provides flexibility to test against various kinases without the need for developing specific reagents for each one. However, it is crucial to perform counter-screens to rule out inhibition of the luciferase coupling enzyme.[8]
Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol is a self-validating system, incorporating controls to ensure data integrity.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Prepare a solution of your kinase of interest and its specific substrate in the kinase buffer.
-
Prepare ATP at a concentration equal to the known Km(ATP) of the kinase. This is critical for comparing IC50 values across different studies.[10]
-
Serially dilute your test compound (from 100 µM to 1 pM) in DMSO, then dilute into the kinase buffer.
-
-
Assay Plate Setup (384-well plate):
-
Test Wells: Add 5 µL of compound solution.
-
Positive Control (0% activity): Add 5 µL of a known potent inhibitor for the target kinase.
-
Negative Control (100% activity): Add 5 µL of vehicle (e.g., 1% DMSO in buffer).
-
-
Kinase Reaction:
-
Add 10 µL of the kinase/substrate mix to all wells.
-
Add 10 µL of the ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis & Quality Control:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Pos) / (Signal_Neg - Signal_Pos)).
-
Calculate the Z'-factor from your controls. A Z' > 0.5 indicates a robust and reliable assay.
-
Fit the normalized data to a four-parameter logistic curve to determine the IC50 value.[11]
-
Part 2: Cell-Based Assays - Probing Cellular Activity
A potent biochemical inhibitor is only valuable if it can enter a cell, engage its target, and elicit a desired biological response.[12][13] Cell-based assays are essential for confirming a compound's activity in a more physiologically relevant context.[14]
Comparing Key Cell-Based Assay Formats
The choice of cell-based assay depends on the specific question being asked at each stage of the validation funnel.[15]
| Assay Type | Principle | Question Answered | Example Technology | Considerations |
| Target Engagement | Measures the direct binding of a compound to its target protein inside intact cells. | Does my compound reach and bind its target in a cell? | NanoBRET™ (Promega): Bioluminescence resonance energy transfer between a NanoLuc®-tagged kinase and a fluorescent tracer.[15][16] | Requires genetic modification of cells; tracer binding mode can influence results.[15] |
| Cellular Phosphorylation | Quantifies the phosphorylation of a known downstream substrate of the target kinase. | Does my compound inhibit the kinase's catalytic activity in the cell? | In-Cell Western™/ELISA: Uses phospho-specific antibodies to detect substrate phosphorylation levels.[15][17] | Requires highly specific and validated antibodies; signal window can be narrow. |
| Cell Viability / Proliferation | Measures the number of viable cells in a culture after compound treatment. | Does inhibiting the target lead to the desired phenotype (e.g., cancer cell death)? | CellTiter-Glo® (Promega): Luminescent assay that quantifies ATP, an indicator of metabolically active cells.[5] | Indirect measure of target inhibition; can be confounded by off-target toxicity. |
Expert Insight: It is highly recommended to run both a target engagement and a cellular phosphorylation assay.[15] A compound that shows strong target engagement (low NanoBRET™ EC50) but weak functional inhibition (high phospho-substrate IC50) may indicate issues with cellular ATP competition or allosteric effects not captured in the binding assay.
Illustrative Data Comparison
The table below presents hypothetical data for a novel compound, "Cmpd-PYR1," synthesized from this compound, compared against a known reference inhibitor.
| Parameter | Cmpd-PYR1 | Reference Inhibitor | Interpretation |
| Biochemical IC50 (Target Kinase) | 15 nM | 10 nM | Cmpd-PYR1 is highly potent, comparable to the reference. |
| Kinase Selectivity Score (S10 at 1µM) | 0.02 | 0.15 | Cmpd-PYR1 is significantly more selective than the reference. |
| NanoBRET™ Target Engagement EC50 | 50 nM | 80 nM | Cmpd-PYR1 effectively enters cells and binds its target. |
| Phospho-Substrate IC50 (Cellular) | 150 nM | 300 nM | Cmpd-PYR1 inhibits kinase activity in a cellular context. |
| A549 Cell Viability EC50 | 1.2 µM | 5.8 µM | The superior potency and selectivity of Cmpd-PYR1 translate to better cancer cell killing.[18] |
Conclusion and Forward Look
The validation of compounds derived from the this compound scaffold requires a multi-faceted approach that systematically de-risks candidates. By progressing through a logical funnel of biochemical and cellular assays, researchers can build a comprehensive data package that supports a compound's mechanism of action. The key to success lies not in simply generating data, but in understanding the causality behind each experimental choice—from selecting the right assay technology to setting the ATP concentration in a kinase reaction. This rigorous, evidence-based approach ensures that only the most promising and well-characterized compounds advance toward clinical development.
References
- Jia, Y., Quinn, C.M., Kwak, S., Talanian, R.V. (n.d.). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Meso Scale Discovery.
- BenchChem. (2025). Validating the In Vitro Biological Effects of Novel Kinase Inhibitors: A Comparative Guide. BenchChem.
- Grädler, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Jia, Y., et al. (2006). Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization. PubMed.
- Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Charles River Laboratories.
- BenchChem. (n.d.). This compound. BenchChem.
- BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH.
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories.
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray.
- Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Skanda Life Sciences.
- BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
- van de Stolpe, A., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- Grant, S.K. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- Troutman, M.D., et al. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH.
- Visikol. (2022). The Importance of IC50 Determination. Visikol.
- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems.
- Kumar, A., et al. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC - PubMed Central.
- Abdel-Maksoud, M.S., et al. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH.
Sources
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. | Meso Scale Discovery [mesoscale.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. marinbio.com [marinbio.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-2-hydroxypyrimidine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 4-Bromo-2-hydroxypyrimidine is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Understanding the Hazard Profile: Why Caution is Paramount
This compound, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry and materials science.[1] However, its structure necessitates a cautious approach to handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound was not found, data from structurally similar brominated pyridines and pyrimidines indicate several potential hazards:
-
Skin and Eye Irritation: Many brominated heterocyclic compounds are known to cause skin and serious eye irritation.[2][3][4][5][6][7][8]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2][4][5][6][7][8]
-
Harmful if Swallowed: Acute oral toxicity is a concern with similar compounds.[2][6][7]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[9][10][11][12][13][14] The foundational principle is "cradle-to-grave" management, which ensures that hazardous waste is handled safely from its point of generation to its final disposal.[12]
| Regulatory Aspect | Key Requirement | Governing Body/Standard |
| Hazard Communication | Proper labeling, access to Safety Data Sheets (SDS), and employee training. | OSHA Hazard Communication Standard (29 CFR 1910.1200)[15] |
| Laboratory Safety | Development and implementation of a Chemical Hygiene Plan (CHP). | OSHA Laboratory Standard (29 CFR 1910.1450)[9][10][11] |
| Waste Identification | Determination of whether a chemical waste is hazardous. | EPA Resource Conservation and Recovery Act (RCRA)[12][14] |
| Waste Accumulation | Proper containerization, labeling, and storage of hazardous waste. | EPA Regulations (40 CFR Part 262)[13][16] |
| Transportation & Disposal | Use of licensed transporters and permitted Treatment, Storage, and Disposal Facilities (TSDFs). | EPA and Department of Transportation (DOT) Regulations[16] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound in a laboratory setting.
Phase 1: Immediate Safety and Waste Collection
-
Don Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, wear:
-
Segregate Waste at the Source:
-
Solid Waste: Collect un- or cross-contaminated this compound powder in a designated, compatible, and clearly labeled hazardous waste container.[3][17]
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with this compound should be placed in a separate, sealed container or bag labeled as hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and compatible liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Phase 2: Waste Container Management
-
Use Appropriate Containers: All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[12][13]
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".[10][12] Your institution's Environmental Health and Safety (EHS) office will provide specific labeling requirements.
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[12][13] This prevents the release of vapors and reduces the risk of spills.
Phase 3: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA. This area should be under the control of the laboratory personnel.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Decision Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain the Spill: For small spills, use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials to absorb flammable liquids.
-
Clean Up:
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[17] Avoid creating dust.
-
For liquid spills, use absorbent pads to soak up the liquid and place them in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards, adhering to established protocols, and working closely with your institution's Environmental Health and Safety office, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always prioritize safety and when in doubt, seek guidance from your EHS professionals.
References
-
Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (2023, September 20). Industrial Projects Group. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
-
This compound - LookChem. (n.d.). LookChem. Retrieved from [Link]
-
Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]
-
4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5). AEG Environmental. Retrieved from [Link]
-
Hazardous Waste | US EPA. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). United States Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2025, April 5). Angene Chemical. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. (n.d.). SciSpace. Retrieved from [Link]
Sources
- 1. This compound | 548767-83-5 | Benchchem [benchchem.com]
- 2. 4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.dk [fishersci.dk]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. osha.gov [osha.gov]
- 12. pfw.edu [pfw.edu]
- 13. epa.gov [epa.gov]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. ipgsf.com [ipgsf.com]
- 16. epa.gov [epa.gov]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
